3-hydroxy-4-(trifluoromethyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449252 | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-87-5 | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and biological properties.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a molecule's membrane permeability, binding affinity, and pharmacokinetic profile.[3] This guide provides a comprehensive technical overview of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a versatile trifunctional chemical intermediate. Possessing a carboxylic acid, a phenolic hydroxyl, and a trifluoromethyl group on an aromatic scaffold, this compound represents a valuable building block for creating complex molecular architectures in drug discovery and advanced materials development.
Section 1: Compound Identification and Core Properties
Precise identification is critical for ensuring the reproducibility of experimental results. The fundamental identifiers and physicochemical properties of this compound are summarized below. While experimental data for this specific isomer is not widely published, predicted values and data from closely related isomers provide a reliable foundation for its characterization.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChemLite[4] |
| CAS Number | Not assigned/found | - |
| Molecular Formula | C₈H₅F₃O₃ | PubChemLite[4] |
| Molecular Weight | 206.12 g/mol | PubChem[5] |
| Monoisotopic Mass | 206.01907 Da | PubChemLite[4] |
| InChIKey | ZZSMIPAVTZJPHQ-UHFFFAOYSA-N | PubChemLite[4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | PubChemLite[4] |
Table 2: Physicochemical Properties
| Property | Value | Notes and Supporting Data |
|---|---|---|
| Melting Point | 174-179 °C (Predicted Range) | Based on the isomer 3-Fluoro-4-(trifluoromethyl)benzoic acid.[6] The melting point of the related 4-Fluoro-3-hydroxybenzoic acid is 214-218 °C.[7] |
| pKa | ~3.5 - 4.0 (Predicted) | The electron-withdrawing -CF₃ group increases acidity compared to benzoic acid (pKa 4.20).[8] For comparison, 3-Fluorobenzoic acid has a pKa of 3.86.[9] The strongly withdrawing -CF3 and -COOH groups are expected to lower the pKa of the phenolic proton significantly from that of phenol (~10). |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol | Based on solubility data for isomers like 4-(Trifluoromethyl)benzoic acid and 4-Hydroxy-2-(trifluoromethyl)benzoic acid.[10][11] |
| XlogP | 2.0 (Predicted) | This value indicates moderate lipophilicity, a key parameter in drug design.[4] |
Section 2: Spectroscopic and Analytical Characterization
The trifunctional nature of this molecule gives rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons, influenced by the electronic effects of the three different substituents. Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton. Another broad singlet will appear for the phenolic hydroxyl proton, with its chemical shift being solvent-dependent. For comparison, the aromatic protons of 3-(trifluoromethyl)benzoic acid appear between 7.6 and 8.4 ppm.[12]
-
¹³C NMR: The spectrum will display eight unique carbon signals. The carboxyl carbon will be significantly downfield (~165-170 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents.
-
¹⁹F NMR: A single, sharp signal is expected for the -CF₃ group, providing a clear and sensitive handle for analysis.[13]
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for confirming the presence of the key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[14] This will overlap with the phenolic O-H stretch.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[14]
-
C-F Stretches: Strong, characteristic absorptions in the fingerprint region, typically between 1100 and 1350 cm⁻¹, confirm the presence of the C-F bonds of the trifluoromethyl group.
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: The expected nominal mass for the molecular ion [M]⁺ is m/z 206.
-
High-Resolution MS (HRMS): The predicted monoisotopic mass for [M-H]⁻ is 205.01179 and for [M+H]⁺ is 207.02635, allowing for unambiguous formula determination.[4]
-
Fragmentation: Common fragmentation pathways include the loss of H₂O (water), CO (carbon monoxide), and COOH (carboxyl group). The loss of the carboxyl group would lead to a significant fragment at m/z 161. Data from the related 3-(trifluoromethyl)benzoic acid shows major fragments at m/z 173 ([M-OH]⁺) and 145 ([M-COOH]⁺).[15]
Section 3: Synthesis and Chemical Reactivity
Plausible Synthetic Pathways
While specific literature on the synthesis of this compound is scarce, established organometallic and aromatic chemistry principles suggest several viable routes. A common strategy involves the modification of a more readily available precursor. One logical approach is the demethylation of 3-hydroxy-4-(trifluoromethyl)anisole, or the carboxylation of 2-(trifluoromethyl)phenol. A more robust industrial method might involve multi-step synthesis starting from a halogenated benzotrifluoride. For instance, a synthetic route analogous to that for 3-hydroxy-4-fluorobenzoic acid involves the Kolbe-Schmitt carboxylation of the corresponding phenol.[16][17]
Caption: A plausible synthetic route via demethylation of a methoxy precursor.[18]
Chemical Reactivity Profile
The molecule's reactivity is governed by the interplay of its three functional groups.
-
Carboxylic Acid (-COOH): This group is the primary center for nucleophilic acyl substitution. It readily undergoes esterification with alcohols under acidic catalysis and forms amides with amines, often activated by coupling reagents (e.g., DCC, EDC).
-
Phenolic Hydroxyl (-OH): The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters.
-
Aromatic Ring: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is complex. The hydroxyl group is a strongly activating, ortho, para-director, while the carboxylic acid and trifluoromethyl groups are both deactivating, meta-directors.[19][20] The positions ortho and para to the hydroxyl group (positions 2 and 5) are the most activated sites for substitution reactions like halogenation or nitration. However, the strong deactivating effect of the adjacent -CF₃ group at position 4 and the -COOH group at position 1 will significantly reduce the overall ring reactivity.
Section 4: Applications in Research and Development
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be incorporated into larger molecules, imparting the desirable properties of the -CF₃ group.[1]
-
Pharmaceutical Drug Design: This scaffold is ideal for synthesizing novel active pharmaceutical ingredients (APIs). The carboxylic acid can serve as a handle for forming amide or ester linkages to other pharmacophores, while the phenolic hydroxyl can act as a hydrogen bond donor or be modified to tune solubility and binding. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for developing orally bioavailable drugs.[3] Isomers and related structures are used as intermediates for antitubercular agents and liquid crystals.[21]
-
Agrochemicals: Similar to pharmaceuticals, the structural motifs found in this molecule are valuable in the design of new pesticides and herbicides, where metabolic stability and target affinity are paramount.
-
Materials Science: As a trifunctional monomer, it can be used in the synthesis of specialty polymers, such as polyesters and polyamides. The rigidity of the aromatic ring and the properties imparted by the fluorination can lead to materials with high thermal stability, specific optical properties, or chemical resistance.[21]
Caption: Use as a building block in a typical amide coupling reaction for API synthesis.
Section 5: Safety, Handling, and Storage
As a professional scientist, adherence to strict safety protocols is non-negotiable. While specific toxicological data for this isomer is not available, data from structurally similar compounds should be used to guide handling procedures.
-
Hazard Identification: Based on isomers like 4-hydroxy-2-(trifluoromethyl)benzoic acid, this compound should be treated as an irritant.[22]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.[10]
Section 6: Example Experimental Protocol: Fischer Esterification
This protocol details the synthesis of the methyl ester, a common derivatization, and illustrates the causality behind each step.
Objective: To synthesize Methyl 3-hydroxy-4-(trifluoromethyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, serves as reactant and solvent)
-
Sulfuric Acid (H₂SO₄), concentrated (catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Rationale: A standard setup for heating a reaction to reflux safely.
-
-
Reagent Addition: Add a large excess of anhydrous methanol. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Rationale: Methanol serves as both the solvent and the nucleophile. Using it in excess drives the equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by methanol.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution.
-
Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted benzoic acid, converting it to its water-soluble sodium salt. This is an exothermic process and must be done carefully to control CO₂ evolution (effervescence).
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Rationale: The desired ester product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and the sodium salt of the unreacted acid remain in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Rationale: The water wash removes any residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Rationale: MgSO₄ is a fast and efficient drying agent that removes trace water.
-
-
Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude product.
-
Rationale: This isolates the non-volatile product from the volatile solvent.
-
-
Purification: If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure methyl ester.
-
Rationale: Purification removes any side products or starting materials, ensuring the final product meets the required purity specifications for further use.
-
Caption: Standard experimental workflow for Fischer Esterification.
References
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Institutes of Health (NIH).
- CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024). YouTube.
- Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? (n.d.). Study.com.
- Hangzhou Hongqin Pharmtech Co.,Ltd. (n.d.). 4-FLUORO-3-HYDROXYBENZOIC ACID.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Ottokemi. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%.
- Google Patents. (n.d.). CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals.
- NIST. (n.d.). Benzoic acid, 3-hydroxy-.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Institutes of Health (NIH).
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid.
- NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChemLite. (n.d.). This compound (C8H5F3O3).
- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). J. Phys. Org. Chem..
- Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). University of Arizona.
- NIST. (n.d.). 4-(Trifluoromethoxy)benzoic acid.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 5. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-氟-4-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]
- 8. global.oup.com [global.oup.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 12. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR [m.chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
- 16. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 17. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 18. prepchem.com [prepchem.com]
- 19. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 20. homework.study.com [homework.study.com]
- 21. ossila.com [ossila.com]
- 22. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical Properties of 3-hydroxy-4-(trifluoromethyl)benzoic Acid for Drug Development Professionals
Introduction
3-hydroxy-4-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid featuring a hydroxyl group and a trifluoromethyl substituent. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The phenolic hydroxyl and carboxylic acid moieties provide sites for hydrogen bonding and potential salt formation, which are critical for solubility and target interaction.
This technical guide provides a comprehensive overview of the key physical properties of this compound. While direct experimental data for this specific isomer is limited in publicly available literature, this guide will leverage data from closely related isomers and foundational chemical principles to provide a robust framework for its characterization. Furthermore, detailed, field-proven experimental protocols for determining these properties are provided, empowering researchers to generate precise data for their specific applications. Understanding these physicochemical characteristics is paramount for predicting a compound's pharmacokinetic profile and for guiding formulation development.
Physicochemical Properties: A Detailed Analysis
The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product. For this compound, the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, in addition to the acidic carboxylic acid, dictates its overall physicochemical profile.
Summary of Predicted and Analogous Physical Properties
Due to the limited availability of direct experimental data for this compound, the following table includes predicted values and experimental data from closely related isomers to provide a scientifically grounded estimation of its properties.
| Physical Property | Predicted/Analogous Value | Significance in Drug Development |
| Molecular Formula | C₈H₅F₃O₃[1] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 206.12 g/mol [1] | Influences diffusion rates and membrane transport. |
| Appearance | Expected to be a white to off-white crystalline solid. | Physical form is crucial for handling, formulation, and stability. |
| Melting Point (°C) | Estimated: 160-220 | A key indicator of purity and lattice energy.[2][3] Higher melting points can correlate with lower solubility.[4][5] |
| Aqueous Solubility | Predicted to have limited solubility.[1] | A critical factor for oral bioavailability; the drug must dissolve to be absorbed.[6][][8][9][10] |
| pKa (acid dissociation constant) | Estimated: 3.0-4.0 (carboxylic acid), 8.0-9.0 (phenol) | Governs the ionization state at different physiological pHs, impacting solubility, permeability, and absorption.[11][12][13][14][15] |
Note: The melting point and pKa values are estimated based on data from isomers such as 4-hydroxy-2-(trifluoromethyl)benzoic acid (m.p. 159-161 °C) and other substituted benzoic acids.[16] The actual values for this compound should be determined experimentally.
Experimental Protocols for Physicochemical Characterization
To ensure the development of a robust and reliable drug candidate, the precise experimental determination of its physical properties is essential. The following section provides detailed, step-by-step methodologies for characterizing the melting point, aqueous solubility, and pKa of this compound.
Melting Point Determination using the Capillary Method
The melting point is a fundamental physical property that provides insights into the purity and crystalline nature of a compound.[2] A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[17][18]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[19]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample and heat at a slow, controlled rate (1-2 °C/minute).[19]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Figure 1: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6][][10] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[20][21]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Allow the suspension to stand, then separate the solid from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Figure 2: Workflow for Thermodynamic Solubility Determination.
pKa Determination by Potentiometric Titration
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[11] This is crucial as the ionized state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[13][15] Potentiometric titration is a highly accurate method for pKa determination.[22][23]
Methodology:
-
System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration (for an acidic compound):
-
Initially, the solution can be made more acidic by adding a small amount of a strong acid (e.g., HCl).
-
Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve. For multiprotic species, multiple inflection points may be observed.
-
Figure 3: Workflow for pKa Determination via Potentiometric Titration.
The Causality Behind Experimental Choices and the Impact on Drug Development
-
Melting Point: The choice of a slow heating rate (1-2 °C/minute) during melting point determination is critical for thermal equilibrium between the sample, the heating block, and the thermometer.[18] A rapid heating rate would cause the thermometer reading to lag behind the actual temperature of the sample, leading to an artificially elevated and broad melting range. In drug development, a high melting point often signifies strong intermolecular forces within the crystal lattice, which can lead to poor solubility and slow dissolution rates, potentially hindering oral absorption.[4][5]
-
Solubility: The shake-flask method is chosen for its ability to determine thermodynamic equilibrium solubility, which represents the true saturation point of the drug in a given medium. This is more relevant for predicting in vivo dissolution under steady-state conditions compared to kinetic solubility measurements, which can overestimate the soluble concentration.[20] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][9] Understanding a compound's solubility is essential for selecting an appropriate formulation strategy, such as salt formation, particle size reduction, or the use of solubility enhancers.[10]
-
pKa: Potentiometric titration is a direct and robust method for measuring pKa. The ionization state of a drug, governed by its pKa and the pH of its environment, dictates its solubility and permeability.[11][12] For instance, a weakly acidic drug like this compound will be predominantly in its more soluble, ionized (deprotonated) form in the higher pH environment of the small intestine, but in its less soluble, neutral form in the acidic environment of the stomach.[13] This pH-dependent behavior, predicted by the pKa, is a cornerstone of the Biopharmaceutics Classification System (BCS) and is fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][15]
Conclusion
While comprehensive experimental data for this compound is not yet widely published, a strong understanding of its potential physical properties can be established through the analysis of related compounds and the application of fundamental physicochemical principles. This technical guide serves as a vital resource for researchers by not only providing these insights but also by equipping them with the detailed, validated protocols necessary to generate the high-quality data required for informed decision-making in the drug development process. The diligent characterization of melting point, solubility, and pKa will undoubtedly pave the way for the successful advancement of drug candidates incorporating this promising chemical scaffold.
References
- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?[Link]
- (2023, December 13). What is pKa and how is it used in drug development?[Link]
- Creative Bioarray.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Parmar, K., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Research, 2(10), 2506-2514. [Link]
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
- ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]
- (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?[Link]
- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2895-2904. [Link]
- NANOLAB.
- (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
- (2024, November 15).
- Melting point determin
- El-Sayed, A. M. Y., & El-Sattar, A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255. [Link]
- Al-Mokyna, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]
- Van der Veken, B. J., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(8), 968-991. [Link]
- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMIN
- Willis, C. J. (1995). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(8), 2895-2904. [Link]
- FLUKE. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?[Link]
- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 13(1), 239-247. [Link]
- (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- Experiment 1 - Melting Points. [Link]
- Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
- Chemistry LibreTexts. (2022, April 7). 6.
- (2011, June 27).
- Creative Biolabs. Aqueous Solubility. [Link]
- Ottokemi. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. [Link]
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- (2025, August 9).
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID. [Link]
- PubChemLite. This compound (C8H5F3O3). [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
- Rasayan Journal of Chemistry.
Sources
- 1. Buy 4-hydroxy-3-(trifluoromethyl)benzoic Acid | 220239-68-9 [smolecule.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 4. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. What is pKa and how is it used in drug development? [pion-inc.com]
- 12. acdlabs.com [acdlabs.com]
- 13. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. ijirss.com [ijirss.com]
- 16. ossila.com [ossila.com]
- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Trifluoromethyl-Substituted Benzoic Acids in Modern Drug Discovery
Introduction: The Strategic Value of the Trifluoromethyl Group in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the precise selection of molecular building blocks is paramount. Among these, fluorinated organic compounds have become indispensable tools. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profiles of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and oral bioavailability.[1]
This guide provides an in-depth technical overview of a critical class of these building blocks: the hydroxy- and fluoro-substituted trifluoromethylbenzoic acids. While a diverse array of isomers exists, this document will focus on the synthesis, properties, and applications of the most well-characterized and strategically important isomers, offering field-proven insights into their utilization in contemporary drug discovery pipelines. We will explore the nuances that differentiate these key isomers, providing a comparative framework to inform your selection and application of these versatile compounds.
Core Isomers and Their Physicochemical Properties
The precise positioning of the hydroxyl, fluoro, and trifluoromethyl groups on the benzoic acid scaffold dictates the molecule's steric and electronic properties, which in turn influences its reactivity and suitability for various therapeutic targets. Below is a comparative summary of key isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | 320-32-1 | C8H5F3O3 | 206.12 | 159 - 161 | Commercially available, used in API synthesis.[2][3][4] |
| 3-Hydroxy-4-(trifluoromethyl)benzoic acid | Not commercially established | C8H5F3O3 | 206.12 | Data not available | Less common isomer, structure confirmed. |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | 115754-21-7 | C8H4F4O2 | 208.11 | Data not available | Used in organic synthesis.[5] |
| 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | C7H5FO3 | 156.11 | 214 - 218 | Starting material for enzyme inhibitors.[6][7] |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C8H5F3O2 | 190.12 | 104 - 106 | Well-characterized building block.[8] |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C8H5F3O2 | 190.12 | Data not available | Used in the synthesis of 1,3,4-oxadiazole derivatives. |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C8H5F3O2 | 190.12 | 219 - 220 | Used in salicylanilide synthesis and as an analytical standard. |
Synthetic Strategies: A Comparative Analysis
The synthesis of trifluoromethyl-substituted benzoic acids often involves multi-step processes. The choice of a particular synthetic route is dictated by the availability of starting materials, desired substitution pattern, and scalability.
Synthesis of 4-Fluoro-3-hydroxybenzoic Acid: A Two-Step Protocol
A common approach to synthesizing 4-fluoro-3-hydroxybenzoic acid begins with the formation of 4-fluorophenol from fluorobenzene, followed by a Kolbe-Schmitt carboxylation.[9]
Step 1: 4-Fluorophenol Formation Fluorobenzene is hydrolyzed using dilute sulfuric acid in water at elevated temperatures (80-100 °C). The reaction mixture is then treated with sodium sulfite and sodium hydroxide under reflux, followed by sulfonation with sulfur dioxide under a nitrogen atmosphere to yield 4-fluorophenol.[9]
Step 2: Kolbe-Schmitt Carboxylation The isolated 4-fluorophenol is then subjected to a Kolbe-Schmitt reaction. It is treated with potassium hydroxide and carbon dioxide at 40-60 °C for 2 hours. Subsequent acidification with concentrated sulfuric acid and reflux at 110-120 °C for 4 hours, followed by workup, yields 3-hydroxy-4-fluorobenzoic acid.[9][10]
General Synthesis of 3-(Trifluoromethyl)benzoic Acid
The preparation of 3-(trifluoromethyl)benzoic acid can be achieved through a process involving the fluorination of a precursor followed by hydrolysis. A patented method describes the reaction of metaxylene with chlorine to produce meta-bis(trichloromethyl)benzene. This intermediate undergoes fluoridation with hydrogen fluoride in the presence of a catalyst to yield meta-trichloromethyl trifluoromethyl benzene. The final step is a hydrolysis reaction of this compound in the presence of a zinc-containing catalyst and water to give 3-(trifluoromethyl)benzoic acid.[11]
Applications in Drug Development
The unique properties imparted by the trifluoromethyl group make these benzoic acid derivatives valuable in the development of a wide range of therapeutics.
Antimicrobial Agents
Derivatives of trifluoromethyl-substituted benzoic acids have shown significant promise as potent antibacterial agents, particularly against Gram-positive bacteria.[12] A series of novel pyrazole derivatives incorporating a trifluoromethyl phenyl group were synthesized and demonstrated high potency as growth inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[12][13] These compounds were also found to have low toxicity in human cultured cells.[12] Further studies on selected compounds revealed a bactericidal effect, inhibition of biofilm formation, and efficacy against non-growing persister cells.[12]
Enzyme Inhibitors
4-Fluoro-3-hydroxybenzoic acid serves as a starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV).[7] This highlights the utility of this class of compounds in targeting specific enzymes involved in disease pathways.
Active Pharmaceutical Ingredient (API) Synthesis
4-Hydroxy-2-(trifluoromethyl)benzoic acid is a key building block for a variety of APIs.[3] It can be incorporated into molecular scaffolds, such as benzofuran derivatives, through esterification and amidation to produce antitubercular agents.[3] The trifluoromethyl group in these molecules enhances lipophilicity and metabolic stability, which are crucial for therapeutic efficacy.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling trifluoromethyl-substituted benzoic acids.
-
General Hazards : These compounds are often classified as skin and eye irritants and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including gloves, safety goggles, and a lab coat. In case of dust, a suitable respirator should be worn.
-
Handling : Avoid contact with skin and eyes and prevent dust generation. Use in a well-ventilated area.
-
Storage : Store in a cool, dry place in a tightly sealed container.
Conclusion
Trifluoromethyl-substituted benzoic acids are a versatile and powerful class of building blocks for modern drug discovery. The strategic incorporation of the trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. While a multitude of isomers exist, a thorough understanding of the synthesis, properties, and applications of the most well-characterized derivatives, such as 4-hydroxy-2-(trifluoromethyl)benzoic acid and 4-fluoro-3-hydroxybenzoic acid, is crucial for their effective utilization. As research continues to uncover new therapeutic applications, the demand for these and other novel fluorinated intermediates will undoubtedly grow, further solidifying their importance in the development of next-generation pharmaceuticals.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Ottokemi.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem.
- Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. National Center for Biotechnology Information.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
- Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. American Chemical Society.
- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
- Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. PubChem.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
- (PDF) 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate.
- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Publications.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 4-Hydroxy-2-(trifluoroMethyl)benzoic acid - CAS:320-32-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. 4-氟-3-羟基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 10. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 12. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid: Molecular Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and development. This document delves into the molecule's structural characteristics, predicted spectroscopic profile, a proposed synthetic pathway, and its potential applications in medicinal chemistry, grounded in the established roles of its constituent functional groups.
Introduction: The Strategic Importance of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a drug candidate's biological profile. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic degradation pathways.[1] The strategic placement of a -CF3 group on a pharmacologically active scaffold, such as a benzoic acid derivative, alongside a hydroxyl (-OH) group, creates a molecule with a rich electronic landscape and diverse potential for molecular interactions.
This compound (PubChem CID: 10943636) is a member of this important class of compounds.[2] While extensive experimental data for this specific isomer is not widely published, its structural features suggest significant potential as a building block for novel therapeutic agents. This guide will, therefore, synthesize available information on analogous compounds to provide a robust predictive analysis of its properties and function.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is foundational to its chemical behavior and potential biological activity. The arrangement of the hydroxyl, carboxyl, and trifluoromethyl groups on the benzene ring dictates its electronic distribution, acidity, and potential for intermolecular interactions.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5F3O3 | PubChem[2] |
| Molecular Weight | 206.12 g/mol | PubChem |
| Monoisotopic Mass | 206.01907 Da | PubChem[2] |
| XlogP (predicted) | 2.0 | PubChem[2] |
| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3,12H,(H,13,14) | PubChem[2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)O)C(F)(F)F | PubChem[2] |
The interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups creates a complex electronic environment. The -CF3 group at position 4 will significantly influence the acidity of the carboxylic acid at position 1 and the phenolic proton at position 3.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons and the exchangeable protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing nature of the -CF3 and -COOH groups will generally shift the aromatic protons downfield.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet | Typical for carboxylic acid protons, broad due to hydrogen bonding and exchange. |
| Hydroxyl (-OH) | 5.0 - 7.0 | Broad singlet | Phenolic proton, broad due to hydrogen bonding and exchange. |
| Aromatic H (Position 2) | ~7.8 - 8.0 | Doublet | Ortho to the electron-withdrawing -COOH group. |
| Aromatic H (Position 5) | ~7.4 - 7.6 | Doublet of doublets | Influenced by both the -CF3 and -OH groups. |
| Aromatic H (Position 6) | ~7.1 - 7.3 | Doublet | Ortho to the electron-donating -OH group. |
¹³C NMR: The carbon-13 NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | 165 - 175 | Typical for carboxylic acid carbonyls.[3] |
| Aromatic C-COOH | 130 - 135 | Deshielded carbon attached to the carboxyl group. |
| Aromatic C-OH | 155 - 160 | Shielded carbon attached to the hydroxyl group. |
| Aromatic C-CF3 | 125 - 130 (quartet) | Carbon attached to the trifluoromethyl group, split by fluorine. |
| Aromatic C-H | 115 - 130 | Aromatic carbons attached to hydrogen. |
| Trifluoromethyl (-CF3) | 120 - 125 (quartet) | Carbon of the trifluoromethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorption bands from the hydroxyl and carbonyl groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen bonding.[4] |
| O-H stretch (Phenol) | 3200 - 3600 | Broad band. |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong absorption, characteristic of conjugated carboxylic acids.[4] |
| C-F stretch | 1100 - 1350 | Strong, characteristic absorptions for the -CF3 group. |
| C-O stretch | 1210 - 1320 | Stretching vibration of the carboxylic acid and phenol C-O bonds.[4] |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Source |
| [M-H]⁻ | 205.01179 | PubChem[2] |
| [M+H]⁺ | 207.02635 | PubChem[2] |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related fluorinated and hydroxylated benzoic acids. A potential starting material is 4-chloro-2-hydroxybenzotrifluoride.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
-
Protection of the Hydroxyl Group:
-
Dissolve 4-chloro-2-hydroxybenzotrifluoride in a suitable solvent such as acetone or DMF.
-
Add a base, for example, anhydrous potassium carbonate.
-
Add a protecting group reagent, such as benzyl bromide, and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the solids, and remove the solvent under reduced pressure. Purify the resulting protected intermediate.
-
-
Carboxylation:
-
Dissolve the protected intermediate in an anhydrous ether solvent like THF under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base such as n-butyllithium dropwise to facilitate lithium-halogen exchange, or use magnesium turnings to form a Grignard reagent.
-
Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
-
Allow the reaction to warm to room temperature and then quench with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
Deprotection:
-
Dissolve the carboxylated and protected intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst for debenzylation, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC. Once the starting material is consumed, filter off the catalyst and remove the solvent to yield the crude final product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture or toluene) to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
While direct biological studies on this compound are limited, its structural motifs are present in numerous biologically active compounds.
-
Anti-inflammatory Agents: Many hydroxylated benzoic acid derivatives exhibit anti-inflammatory properties.[5] The combination of the hydroxyl and trifluoromethyl groups may lead to compounds with potent inhibitory activity against inflammatory enzymes.
-
Enzyme Inhibitors: The structural analogue, 4-fluoro-3-hydroxybenzoic acid, is a known precursor for potent inhibitors of β-arylsulfotransferase IV.[6] It is plausible that this compound could serve as a scaffold for developing inhibitors of various other enzymes.
-
Pharmaceutical Intermediates: This molecule is a valuable building block for creating more complex drug candidates. For instance, 4-fluoro-3-hydroxybenzoic acid is a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer.[7] The unique electronic and steric properties of this compound make it an attractive starting point for combinatorial libraries aimed at identifying new drug leads.
-
Antimicrobial Potential: Phenolic acids are known for their antimicrobial activities.[8] The presence of the trifluoromethyl group could enhance this property, making it a candidate for the development of new antibacterial or antifungal agents.
Conclusion and Future Directions
This compound represents a molecule of high potential for the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-donating and strongly electron-withdrawing groups, provides a versatile scaffold for chemical modification. While a comprehensive experimental characterization is yet to be widely published, the predictive analyses presented in this guide offer a solid foundation for researchers.
Future work should focus on the experimental validation of the proposed synthetic route and the detailed spectroscopic characterization of the molecule. Furthermore, comprehensive biological screening is warranted to explore its potential as an anti-inflammatory, antimicrobial, or enzyme-inhibiting agent. A deeper understanding of this compound will undoubtedly unlock its full potential as a valuable tool in the synthesis of next-generation therapeutics.
References
- PubChem. This compound.
- Supporting Information for a chemical synthesis paper. (Details of the specific paper are not fully available in the provided search snippets).
- Supplementary Information - The Royal Society of Chemistry. (Details of the specific paper are not fully available in the provided search snippets).
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- PubChem. 3-(Trifluoromethyl)benzoic acid.
- NIST WebBook. 3-(Trifluoromethyl)benzoic acid. [Link]
- ResearchGate.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
- NIST WebBook. Benzoic acid, 3-hydroxy-. [Link]
- NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. [Link]
- PubChem. 3-({2-[1-(3-Fluoro-4-Hydroxyphenyl)-1h-1,2,3-Triazol-4-Yl]quinolin-5-Yl}oxy)benzoic Acid.
- Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- ResearchGate.
- Creative Biolabs. 2-(3-(4-hydroxyphenyl)propanamido)
- PubMed Central.
- NIST WebBook. 4-(Trifluoromethoxy)benzoic acid. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 6. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Analysis of 3-hydroxy-4-(trifluoromethyl)benzoic Acid: Data Not Publicly Available
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, spectral interpretation, and practical considerations for acquiring the ¹H NMR spectrum of this compound. The structure of this guide is designed to offer a holistic understanding, blending fundamental principles with actionable experimental protocols.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, and a trifluoromethyl group. The relative positions of these substituents (1,3,4-substitution pattern) create a unique electronic environment for each of the aromatic protons, leading to a distinct and predictable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure, which are vital aspects in medicinal chemistry and materials science.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the ultimate confirmation, a robust prediction based on established principles of NMR spectroscopy provides a powerful tool for spectral assignment. The predicted ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups.
Aromatic Protons: Chemical Shifts and Multiplicities
The benzene ring has three non-equivalent aromatic protons, designated here as H-2, H-5, and H-6. Their chemical shifts are influenced by the electronic effects of the substituents.
-
-COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho and para protons.
-
-OH (Hydroxyl): An electron-donating group that shields ortho and para protons.[1]
-
-CF₃ (Trifluoromethyl): A strong electron-withdrawing group that deshields ortho and meta protons.
The interplay of these effects on each proton is as follows:
-
H-2: This proton is ortho to the strongly electron-withdrawing -COOH group and meta to the electron-donating -OH group and the electron-withdrawing -CF₃ group. The dominant effect will be the deshielding from the adjacent carboxylic acid, placing this proton at the most downfield position among the aromatic protons. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the electron-donating -OH group and meta to the -COOH group. It is also subject to deshielding from the adjacent -CF₃ group. The shielding effect of the hydroxyl group will be counteracted by the deshielding from the trifluoromethyl and carboxylic acid groups. This proton will likely be downfield, but slightly upfield compared to H-2. It will appear as a doublet of doublets due to coupling with H-2 and H-5.
-
H-5: This proton is ortho to the electron-withdrawing -CF₃ group and meta to the -OH group. The strong deshielding from the trifluoromethyl group will be a major influence. It will appear as a doublet due to coupling with H-6.
Long-Range H-F Coupling: The trifluoromethyl group can introduce long-range coupling with nearby protons. A ⁴J(H-F) coupling might be observed for H-5, and a ⁵J(H-F) coupling for H-6, which could lead to further splitting or broadening of these signals.[2][3]
Labile Protons: -OH and -COOH
The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5]
-
-COOH Proton: The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[5][6][7]
-
-OH Proton: The phenolic hydroxyl proton will also appear as a broad singlet, generally in the range of 4-8 ppm, though its exact position can vary.
The broadness of these signals is a result of chemical exchange with residual water or other exchangeable protons in the sample.[4]
Predicted Data Summary
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts are estimates and can vary based on experimental conditions.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | 10.0 - 13.0 | br s | - |
| H-2 | 7.8 - 8.2 | d | Jortho ≈ 8-9 |
| H-6 | 7.5 - 7.8 | dd | Jortho ≈ 8-9, Jmeta ≈ 2-3 |
| H-5 | 7.2 - 7.5 | d | Jmeta ≈ 2-3 |
| -OH | 4.0 - 8.0 | br s | - |
Note: br s denotes a broad singlet, d a doublet, and dd a doublet of doublets.
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality ¹H NMR spectrum of this compound requires careful sample preparation and selection of appropriate experimental parameters.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of the analyte.
Causality in Solvent Choice: For compounds with acidic protons, such as carboxylic acids and phenols, the choice of deuterated solvent is critical. Protic solvents like D₂O or CD₃OD can lead to the exchange of the -OH and -COOH protons with deuterium, causing their signals to disappear.[6] Aprotic polar solvents like DMSO-d₆ or acetone-d₆ are generally preferred as they can slow down this exchange, allowing for the observation of these labile protons.[8][9] DMSO-d₆ is an excellent choice for dissolving many carboxylic acids.[8]
NMR Spectrometer Parameters
A standard 400 or 500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D Proton | A simple pulse-acquire sequence is sufficient. |
| Number of Scans | 16-64 | Averaging multiple scans improves the signal-to-noise ratio. |
| Relaxation Delay (d1) | 1-2 s | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (aq) | 2-4 s | Longer acquisition times lead to better resolution. |
| Spectral Width | 0-15 ppm | Ensures all signals, including the downfield carboxylic acid proton, are captured. |
| Referencing | TMS (0 ppm) or residual solvent peak | Provides a calibrated chemical shift scale.[4] |
Data Reporting and Interpretation
The acquired ¹H NMR data should be reported in a standardized format to ensure clarity and reproducibility.[10][11][12]
Standard Reporting Format: ¹H NMR (Solvent, Spectrometer Frequency): δ in ppm (integration, multiplicity, coupling constant(s) in Hz, assignment).
Example of a Reported Spectrum (Hypothetical): ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, -COOH), 8.05 (d, J = 8.4 Hz, 1H, H-2), 7.68 (dd, J = 8.4, 2.1 Hz, 1H, H-6), 7.42 (d, J = 2.1 Hz, 1H, H-5), 5.50 (br s, 1H, -OH).
Logical Framework for Spectral Interpretation
Caption: A systematic approach to interpreting the ¹H NMR spectrum.
This structured approach ensures that all available information from the spectrum is utilized to arrive at an unambiguous structural assignment. The chemical shifts provide information about the electronic environment of the protons, the integration reveals the relative number of protons for each signal, and the splitting patterns and coupling constants give insights into the connectivity of the protons.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and coupling constants allows for a confident prediction and interpretation of the spectrum. By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the identity and purity of this important molecule. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of substituted benzoic acid derivatives.
References
- NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. ResearchGate.
- NMR Spectroscopy of Benzene Derivatives. Moodle.
- Video: NMR Spectroscopy of Benzene Derivatives. JoVE.
- Chem 346 1H NMR Data Reporting Guide.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Substituent Effects on Benzene Rings. ChemistryViews.
- Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? PubMed.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- NMR Guidelines for ACS Journals. ACS Publications.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
- Experimental reporting. The Royal Society of Chemistry.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- Solvents in NMR spectroscopy. eGPAT.
- Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
- ASpin-NMR data reporting tool. PISRT.
- Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Notes on NMR Solvents.
- NMR solvent that makes labile protons visible. Reddit.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed.
- Proton nuclear magnetic resonance. Wikipedia.
- Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
- 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry.
- DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ... ResearchGate.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry.
- Acid Unknowns Docx.
- Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH.
- Coupling of Protons with Fluorine Page. ResearchGate.
- NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. RSC Publishing.
- FLOURINE COUPLING CONSTANTS.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR 溶劑 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Experimental reporting [rsc.org]
An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of 3-hydroxy-4-(trifluoromethyl)benzoic acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-4-(trifluoromethyl)benzoic acid. In the absence of publicly available experimental data, this guide leverages high-quality predicted NMR data, substituent effect analysis from analogous compounds, and established theoretical principles to offer a detailed structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated benzoic acid derivatives.
Introduction: The Significance of this compound and ¹³C NMR
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and a trifluoromethyl group—on the benzene ring imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of complex organic molecules.
¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic compounds. By probing the chemical environment of each carbon atom in a molecule, ¹³C NMR provides crucial information about connectivity, functional groups, and subtle electronic effects. For a molecule like this compound, ¹³C NMR is essential for confirming its successful synthesis and purity.
Predicted ¹³C NMR Spectral Data
Due to the lack of experimental ¹³C NMR data for this compound in the public domain, the chemical shifts presented in this guide are predicted using a combination of established NMR prediction algorithms and analysis of substituent effects based on experimentally determined data for structurally related compounds.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | ~125-130 |
| C-2 (C-H) | ~115-120 |
| C-3 (C-OH) | ~155-160 |
| C-4 (C-CF₃) | ~120-125 (quartet) |
| C-5 (C-H) | ~128-133 |
| C-6 (C-H) | ~118-123 |
| -COOH | ~168-173 |
| -CF₃ | ~120-125 (quartet) |
Structural Elucidation and Spectral Interpretation
The predicted ¹³C NMR spectrum of this compound is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The interpretation of these signals is based on the well-established principles of substituent effects on aromatic systems.
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons are influenced by the electronic properties of the three substituents:
-
-COOH (Carboxylic Acid): This is an electron-withdrawing group through both resonance and inductive effects. It deshields the carbon to which it is attached (C-1) and the ortho and para carbons.
-
-OH (Hydroxyl): This is a strong electron-donating group through resonance and an electron-withdrawing group through induction. The resonance effect dominates, leading to significant shielding of the ortho and para carbons.
-
-CF₃ (Trifluoromethyl): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). It deshields the carbon it is attached to (C-4) and other carbons in the ring.
The interplay of these effects results in the predicted chemical shifts. For instance, C-3, being directly attached to the strongly electron-donating hydroxyl group, is expected to be the most shielded aromatic carbon, appearing at the highest field (lowest ppm value). Conversely, C-1, attached to the electron-withdrawing carboxylic acid group, will be significantly deshielded.
Carbonyl and Trifluoromethyl Carbons
The carbonyl carbon of the carboxylic acid is anticipated to resonate in the typical downfield region for such functional groups, generally between 165 and 180 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F coupling).
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers aiming to acquire experimental ¹³C NMR data for this compound, the following protocol is recommended:
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of the solid sample.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar aromatic carboxylic acids as it can dissolve the sample and its residual proton peak does not interfere with the aromatic region.[3] Other potential solvents include deuterated methanol (CD₃OD) or acetone ((CD₃)₂CO).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or sonication may be used to aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Visualization of Molecular Structure and Workflow
Molecular Structure with Atom Numbering
Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.
Experimental Workflow
Caption: Standard workflow for acquiring and analyzing the ¹³C NMR spectrum of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹³C NMR spectrum of this compound, offering valuable insights for its structural characterization. The guide also outlines a robust experimental protocol for acquiring high-quality spectral data. By combining predictive methods with sound experimental practice, researchers can confidently utilize ¹³C NMR spectroscopy to verify the synthesis and purity of this important fluorinated benzoic acid derivative, facilitating its application in drug discovery and materials science.
References
- ACD/Labs.NMR Prediction.[Link]
- Chemistry LibreTexts.Interpreting C-13 NMR Spectra.[Link]
- Doc Brown's Chemistry.The C-13 NMR spectrum of benzoic acid.[Link]
- Iowa State University.
- JoVE.
- NMRDB.org.Predict 13C carbon NMR spectra.[Link]
- University College London.
- University of Reading.
Sources
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
An In-depth Technical Guide to the Infrared Spectroscopy of 3-hydroxy-4-(trifluoromethyl)benzoic acid
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular entities is paramount. This compound is a key aromatic building block, integrating a carboxylic acid, a phenolic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group. This unique combination of functional groups makes it a valuable precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] The electronic interplay between these substituents not only defines its chemical reactivity but also imparts a distinct vibrational signature.
Infrared (IR) spectroscopy serves as a powerful and non-destructive analytical technique to confirm the molecular identity and structural integrity of such compounds. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a unique "molecular fingerprint," allowing for the unambiguous identification of functional groups. This guide offers an in-depth analysis of the IR spectrum of this compound, blending theoretical principles with practical experimental considerations to provide researchers with a comprehensive reference for its characterization.
Molecular Architecture and Key Vibrational Units
The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups, modulated by their electronic and steric interactions within the benzene ring framework. Understanding this architecture is the first step in spectral interpretation.
The primary functional groups contributing to the spectrum are:
-
Carboxylic Acid (-COOH): This group gives rise to highly characteristic O-H and C=O stretching vibrations.
-
Phenolic Hydroxyl (-OH): The phenolic O-H stretch is distinct from an alcoholic O-H and contributes to the overall spectral profile in the high-frequency region.
-
Trifluoromethyl (-CF₃): The C-F bonds in this group produce some of the most intense absorptions in the spectrum due to their high polarity.
-
Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.
Caption: Molecular structure of this compound.
Experimental Protocol: Acquiring High-Fidelity Solid-State Spectra
For a crystalline solid like this compound, obtaining a high-quality IR spectrum requires proper sample preparation to minimize light scattering and ensure uniform transmission. The potassium bromide (KBr) pellet technique is a well-established and reliable method for this purpose.[3][4][5]
Rationale for Methodology
The principle of the KBr pellet method is to disperse the solid analyte within an IR-transparent matrix (KBr). When finely ground and pressed under high pressure, the KBr forms a clear, glass-like disc, holding the analyte molecules in a suitable state for transmission analysis. This approach is superior to techniques like Nujol mulls when a full spectral window is desired, as KBr is transparent throughout the mid-IR range (4000-400 cm⁻¹), whereas mulling agents have their own C-H absorptions that can obscure parts of the spectrum.[3][6][7]
Step-by-Step Protocol: KBr Pellet Preparation
-
Sample and Matrix Preparation:
-
Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band. Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The optimal sample-to-KBr ratio is between 0.5% and 1%.[7]
-
-
Grinding and Mixing:
-
Using a clean and dry agate mortar and pestle, grind the KBr briefly to ensure a fine powder.
-
Add the sample to the mortar. Grind the mixture vigorously for 2-5 minutes until it becomes a fine, homogeneous powder. Expertise Insight: The goal is to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 µm) to minimize scattering (the Christiansen effect), which can distort peak shapes and baselines.[6]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die assembly.
-
Place the die into a hydraulic press and apply pressure of 7-10 tons (approximately 10,000-15,000 psi) for 2-3 minutes.
-
Release the pressure carefully. The resulting pellet should be transparent or translucent and free of cracks.
-
-
FTIR Analysis:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum, correcting for atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Recommended Parameters:
-
Resolution: 4 cm⁻¹ (sufficient for resolving key features in condensed-phase spectra).
-
Scans: 16-32 scans (to improve the signal-to-noise ratio).
-
-
Spectral Analysis: Decoding the Vibrational Fingerprint
The IR spectrum of this compound is characterized by several distinct regions, each providing specific structural information.
The O-H and C-H Stretching Region (3600 - 2500 cm⁻¹)
This region is dominated by a very broad and intense absorption band, which is a hallmark of hydrogen-bonded systems.
-
Carboxylic Acid O-H Stretch: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction significantly broadens the O-H stretching vibration, resulting in a wide absorption band that can span from 3300 cm⁻¹ down to 2500 cm⁻¹.[8][9][10][11]
-
Phenolic O-H Stretch: The hydroxyl group attached directly to the aromatic ring also participates in hydrogen bonding, contributing to this broad feature. The typical range for a phenolic O-H stretch is between 3550 and 3200 cm⁻¹.[12][13][14] The overlap of these two broad O-H absorptions creates the expansive, low-frequency envelope characteristic of this molecule.
-
Aromatic C-H Stretch: Sharp, weaker peaks corresponding to the C-H stretching vibrations of the benzene ring are expected to be superimposed on the broad O-H band, typically appearing just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[15][16]
The Carbonyl (C=O) Stretching Region (1760 - 1680 cm⁻¹)
-
C=O Stretch: A strong, sharp, and highly diagnostic peak will appear in this region. For aromatic carboxylic acids, conjugation between the carbonyl group and the benzene ring lowers the bond order and shifts the absorption to a lower frequency, typically between 1710 and 1680 cm⁻¹.[11][16][17] The presence of the electron-withdrawing trifluoromethyl group may slightly increase this frequency compared to unsubstituted benzoic acid.[10] This peak is one of the most reliable for confirming the presence of the carboxylic acid moiety.
The C=C, C-O, and Bending Region (1600 - 1000 cm⁻¹)
This complex area contains absorptions from aromatic ring vibrations, C-O stretches, and the highly intense C-F stretches.
-
Aromatic C=C Stretches: Medium-intensity peaks due to C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ range.[12][14][15]
-
C-O Stretches: A strong absorption between 1320-1210 cm⁻¹ is characteristic of the C-O single bond stretch in a carboxylic acid.[9][11] The phenolic C-O stretch also occurs in this vicinity (around 1220 cm⁻¹), likely leading to an overlap of these bands.[12][18]
-
Trifluoromethyl (-CF₃) Group Stretches: This is a defining feature of the spectrum. The C-F bonds give rise to multiple, very strong, and intense absorption bands. Due to symmetric and asymmetric stretching modes, the -CF₃ group typically shows powerful absorptions in the 1350-1100 cm⁻¹ range.[19][20][21] These peaks are often the most intense in the entire spectrum and serve as definitive evidence for the presence of the trifluoromethyl group.
The Fingerprint Region (< 1000 cm⁻¹)
This region contains complex vibrations, including out-of-plane (OOP) C-H bending and other skeletal vibrations that are unique to the overall molecular structure. The C-H OOP bands between 900-675 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.[14]
Summary of Key IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| 3550 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Weak to Medium |
| 1710 - 1680 | C=O Stretch (conjugated) | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium |
| 1350 - 1100 | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl Group | Very Strong |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid & Phenol | Strong |
| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Conclusion
The infrared spectrum of this compound provides a rich and definitive dataset for its structural verification. The key diagnostic features are the exceptionally broad O-H stretch from the hydrogen-bonded carboxylic acid and phenol, the strong, sharp carbonyl absorption near 1700 cm⁻¹, and the unmistakably intense C-F stretching bands between 1350-1100 cm⁻¹. By carefully following the outlined experimental protocol and applying the principles of spectral interpretation detailed herein, researchers can confidently use IR spectroscopy to confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
- Infrared Spectrum of Phenol. Doc Brown's Chemistry. [Link]
- IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]
- Bel-Hassen, R., et al. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
- IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]
- Spectroscopy of Alcohols and Phenols. W. W. Norton & Company. [Link]
- Carbon–fluorine bond. Wikipedia. [Link]
- Spectroscopy Tutorial: Phenols and Enols. University of Calgary. [Link]
- How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. LinkedIn. [Link]
- IR Spectroscopy: Sample Preparation. (2022). Chemistry LibreTexts. [Link]
- Sample Prepar
- IR Spectroscopy of Solids. University of Colorado Boulder, Department of Chemistry. [Link]
- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. [Link]
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
- Sample preparation for FT-IR. University of California, Irvine. [Link]
- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Semantic Scholar. [Link]
- Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [Link]
- Sung, W., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. [Link]
- Infrared spectra of the O– H stretching mode of phenol in carbon....
- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
- Chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
- This compound. PubChemLite. [Link]
- Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. [Link]
- Table of Characteristic IR Absorptions. University of Puget Sound. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Page loading... [wap.guidechem.com]
- 3. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.acs.org [pubs.acs.org]
Mass spectrometry of 3-hydroxy-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Foreword: A Molecule-Centric Approach to Mass Spectrometry
In the realm of analytical science, particularly within drug discovery and development, our methodologies must be as refined and specific as the molecules we investigate. This guide eschews a generic, templatized approach to mass spectrometry. Instead, we will derive our analytical strategy from the intrinsic chemical nature of our target analyte: this compound. This molecule, with its acidic carboxyl group, phenolic hydroxyl, and electron-withdrawing trifluoromethyl moiety, dictates the optimal path for its characterization. We will explore not just what to do, but why specific choices in ionization, analysis, and fragmentation provide the most definitive and sensitive results. This document is intended for researchers and drug development professionals who seek to move beyond routine analysis to a deeper, more insightful application of mass spectrometry.
Analyte Profile: this compound
A comprehensive analytical strategy begins with a thorough understanding of the analyte's physicochemical properties. These characteristics are not mere data points; they are predictors of the molecule's behavior within the mass spectrometer.
This compound is an aromatic carboxylic acid.[1] The presence of the trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for MS Analysis |
| Chemical Formula | C₈H₅F₃O₃ | Defines the elemental composition for accurate mass calculations. |
| Molecular Weight | 206.12 g/mol | Provides the average mass of the molecule. |
| Monoisotopic Mass | 206.0191 Da | The exact mass used for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Key Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Trifluoromethyl (-CF₃) | The acidic -COOH group makes it an ideal candidate for negative ion mode ESI. The -OH group provides an additional site for potential fragmentation or derivatization. |
| Predicted pKa | ~3-4 | The low pKa of the carboxylic acid ensures it is readily deprotonated in typical ESI solvents, leading to high sensitivity in negative ion mode.[3] |
The Analytical Rationale: Crafting a Self-Validating Workflow
Our primary goal is to develop a robust method that not only detects the analyte but also provides unambiguous structural confirmation. This is achieved by coupling a soft ionization technique with tandem mass spectrometry (MS/MS), a powerful combination for structural elucidation.[4][5]
The Choice of Ionization: Electrospray Ionization (ESI)
For a polar, thermally labile molecule like this compound, Electrospray Ionization (ESI) is the superior choice.[6]
-
Expertise & Causality: Unlike "hard" ionization techniques like Electron Ionization (EI) that cause extensive, often uncontrolled fragmentation, ESI is a "soft" technique.[5][7] It transfers the analyte from a liquid solution into the gas phase as an intact, charged ion with minimal internal energy.[6] This is critical because it preserves the molecular ion (or, more accurately, a pseudomolecular ion), which can then be selectively isolated for controlled fragmentation via MS/MS.
-
Trustworthiness (Negative vs. Positive Ion Mode): The molecule's most acidic proton is on the carboxylic acid group. Therefore, negative ion mode ESI ([M-H]⁻) is the logical choice for achieving the highest sensitivity.[8] In this mode, the ESI process facilitates the removal of this proton, forming an abundant and stable carboxylate anion. While positive ion mode ([M+H]⁺) is possible, it would require protonating a less basic site and would likely result in a weaker signal compared to the highly efficient deprotonation in negative mode.
The Power of Tandem Mass Spectrometry (MS/MS)
While a single-stage MS analysis can provide the mass-to-charge ratio of the parent ion, it offers little structural information.[5] Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecule's identity, especially in complex matrices like biological fluids where isomers may be present.[9][10]
The MS/MS process involves:
-
Isolation: The [M-H]⁻ parent ion (precursor ion) is selectively isolated from all other ions.
-
Fragmentation: The isolated precursor ion is activated, typically by collision with an inert gas (Collision-Induced Dissociation or CID), causing it to break apart into smaller product ions.[4]
-
Analysis: The resulting product ions are mass-analyzed to generate the MS/MS spectrum.
This process provides a structural "fingerprint" of the molecule, as the fragmentation pattern is directly related to its chemical structure.
Experimental Workflow Diagram
The logical flow from sample to data is crucial for a reproducible experiment.
Caption: High-level workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathways
The cornerstone of this guide is the expert analysis of how this compound is expected to fragment under CID. This predictive insight is based on established chemical principles and data from structurally similar molecules.[11][12][13]
Negative Ion Mode ([M-H]⁻) Fragmentation
This is the recommended mode for confident identification. The precursor ion will be the deprotonated molecule at m/z 205.01 .
-
Primary Fragmentation: Decarboxylation: The most favorable and diagnostically significant fragmentation pathway for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), a highly stable molecule.[13] This loss of 44.00 Da is a hallmark of carboxylic acids in negative ion MS/MS.
[C₈H₄F₃O₃]⁻ (m/z 205.01) → [C₇H₄F₃O]⁻ (m/z 161.02) + CO₂
The resulting product ion at m/z 161.02 would be the deprotonated 2-(trifluoromethyl)phenol. This single, dominant fragmentation provides extremely high confidence in identifying the parent compound as a trifluoromethyl-substituted hydroxybenzoic acid.
Caption: Dominant fragmentation of [M-H]⁻ via decarboxylation.
Table 2: Predicted Major Fragments (Negative Ion ESI-MS/MS)
| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss (Da) | Fragmentation Pathway |
| 205.01 | [C₇H₄F₃O]⁻ | 161.02 | 44.00 | Decarboxylation |
Positive Ion Mode ([M+H]⁺) Fragmentation (For Orthogonal Confirmation)
While less sensitive, positive ion mode can provide complementary data. The precursor ion would be the protonated molecule at m/z 207.03 .
-
Pathway A: Loss of Water: Protonation can occur on either the carboxyl or hydroxyl oxygen. Regardless, the subsequent loss of a neutral water molecule (H₂O) is a common pathway for molecules containing hydroxyl and carboxyl groups. This results in a loss of 18.01 Da.
-
Pathway B: Loss of the Carboxyl Group: A concerted loss of water and carbon monoxide (formally a loss of the entire -COOH group) can occur, leading to a loss of 45.00 Da.
Caption: Potential fragmentation pathways for [M+H]⁺.
Table 3: Predicted Major Fragments (Positive Ion ESI-MS/MS)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Fragmentation Pathway |
| 207.03 | 189.02 | 18.01 | Loss of Water |
| 207.03 | 161.02 | 46.01 | Loss of Formic Acid |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring robust and reproducible data generation.
Protocol: Sample Preparation for Direct Infusion MS/MS
This protocol is for initial method development and confirmation of fragmentation pathways.
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Take 10 µL of the stock solution and dilute it into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This creates a 10 µg/mL working solution.
-
Final Dilution for Analysis: For negative ion mode, take 100 µL of the working solution and add it to 900 µL of 50:50 acetonitrile/water containing 0.1% ammonium hydroxide to aid deprotonation.[14] This yields a final concentration of 1 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument.[15]
-
Justification: This systematic dilution prevents detector saturation and ensures the analyte is in a solvent composition compatible with stable ESI.[15] The use of LC-MS grade solvents minimizes background noise from contaminants.
Protocol: Instrument Settings for ESI-MS/MS Analysis
These are typical starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
Table 4: Recommended Starting Instrument Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | As justified above, this provides the highest sensitivity for this acidic analyte. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimizes the electrospray plume for efficient ion generation.[16] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Assists in desolvation of the ESI droplets.[6] |
| Drying Gas Temp. | 250 - 350 °C | Provides thermal energy for solvent evaporation without degrading the analyte. |
| Nebulizer Pressure | 30 - 45 psi | Controls the formation of the initial aerosol. |
| MS1 Scan Range | m/z 50 - 300 | A narrow range centered around the expected precursor ion (m/z 205.01). |
| Precursor Ion | m/z 205.01 | Isolation of the deprotonated molecular ion for MS/MS. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CE) | 10 - 30 eV | This is a critical parameter to optimize. Start with a ramp (e.g., 10-30 eV) to observe the onset of fragmentation and the pattern of product ions. A fixed CE (e.g., 20 eV) can be used for routine quantification. |
| MS2 Scan Range | m/z 40 - 220 | A range sufficient to capture the precursor ion and all expected product ions. |
Conclusion and Field Insights
The mass spectrometric analysis of this compound is a clear example of how a molecule's structure dictates the analytical approach. By leveraging its acidic nature, ESI in negative ion mode coupled with tandem MS provides a highly sensitive and specific method for its detection and identification. The predicted fragmentation, characterized by a dominant neutral loss of CO₂, serves as a reliable diagnostic tool. For professionals in drug development, this workflow is not just an analytical procedure but a foundational component of metabolite identification, impurity profiling, and pharmacokinetic studies.[9][10] The principles and protocols outlined herein provide a robust framework for obtaining high-quality, defensible mass spectrometry data for this and structurally related compounds.
References
- Title: Rapid identification of drug metabolites with tandem mass spectrometry Source: PubMed URL:[Link]
- Title: Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies Source: Longdom Publishing URL:[Link]
- Title: Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)
- Title: Tandem Mass Spectroscopy in Diagnosis and Clinical Research Source: PMC - NIH URL:[Link]
- Title: Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects Source: National Institute of Standards and Technology URL:[Link]
- Title: Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) Source: YouTube URL:[Link]
- Title: IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY Source: ResearchG
- Title: Can someone explain the mass spectrum of benzoic acid? Source: Homework.Study.com URL:[Link]
- Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL:[Link]
- Title: Electrospray ioniz
- Title: Electrospray Ionization Source: School of Chemical Sciences - University of Illinois URL:[Link]
- Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL:[Link]
- Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL:[Link]
- Title: Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) Source: PMC - NIH URL:[Link]
- Title: 4-(Trifluoromethyl)benzoic acid Source: PubChem URL:[Link]
- Title: 3-(Trifluoromethyl)benzoic acid Source: PubChem URL:[Link]
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Rapid identification of drug metabolites with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. homework.study.com [homework.study.com]
- 13. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-hydroxy-4-(trifluoromethyl)benzoic Acid in Organic Solvents: A Predictive and Experimental Framework
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences process development, formulation design, and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-hydroxy-4-(trifluoromethyl)benzoic acid in organic solvents. Recognizing the frequent absence of public-domain data for novel or specialized compounds, this document emphasizes an integrated strategy. We first establish a theoretical foundation based on the molecule's structural attributes, then explore powerful in silico predictive models like Hansen Solubility Parameters (HSP) and COSMO-RS to intelligently guide solvent selection. This theoretical approach is followed by a detailed, field-proven experimental protocol for the definitive determination of thermodynamic solubility using the shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing compound solubility to accelerate research and development timelines.
Introduction: Physicochemical Profile of this compound
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by three key functional groups that dictate its solubility behavior: a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a trifluoromethyl group (-CF3).
-
Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule, and its ability to ionize can be leveraged in pH-dependent solubility studies.
-
Hydroxyl (-OH): Also a polar group, the phenolic hydroxyl is an excellent hydrogen bond donor and a moderate acceptor, significantly enhancing the potential for interaction with protic and polar solvents.
-
Trifluoromethyl (-CF3): This group is strongly electron-withdrawing and increases the acidity of the carboxylic acid group. While the C-F bonds are polar, the symmetrical nature of the -CF3 group makes it highly lipophilic, which can enhance solubility in less polar environments compared to a non-fluorinated analog[1].
The interplay between the hydrophilic -COOH and -OH groups and the lipophilic -CF3 group suggests a complex solubility profile, with significant solubility expected in polar organic solvents that can engage in hydrogen bonding.
Caption: Chemical structure of this compound.
Part I: Theoretical & Predictive Framework for Solubility Assessment
A purely empirical, trial-and-error approach to solvent screening is inefficient. A modern workflow begins with in silico modeling to develop a data-driven hypothesis and narrow the experimental search space. The fundamental principle is that "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.
Hansen Solubility Parameters (HSP)
HSP analysis is a pragmatic and widely used method that deconstructs the total cohesive energy of a substance into three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be assigned a point (δD, δP, δH) in a 3D "Hansen space." The principle states that substances with close HSP values (a small "distance" in Hansen space) are likely to be miscible[2][3]. For a given solute, a "solubility sphere" can be determined; solvents whose coordinates fall within this sphere are predicted to be good solvents. This method is invaluable for initial screening of solvents, excipients, and polymers in formulation development[4][5].
Caption: Conceptual diagram of Hansen Solubility Space.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful, first-principles predictive method that leverages quantum mechanics and statistical thermodynamics to calculate thermodynamic properties, including solubility[6]. Unlike empirical models, it does not rely on existing experimental data for the specific solute-solvent system, making it ideal for novel compounds[7]. The process involves a quantum chemical calculation (typically using Density Functional Theory, DFT) of the molecule in a virtual conductor, which generates a "sigma profile" (σ-profile) representing the molecule's surface polarity distribution[8]. By comparing the σ-profiles of a solute and a solvent, COSMO-RS can accurately predict activity coefficients and, subsequently, solubility[9]. It is an established tool for rapid solvent screening in the pharmaceutical industry and often provides superior qualitative solvent ranking compared to other methods[7][9][10].
Part II: Experimental Determination of Solubility
While predictive models are invaluable for guidance, experimental measurement remains the definitive source of truth. The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method[11].
The Gold Standard: Equilibrium Shake-Flask Method Protocol
This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, crystalline).
-
High-purity organic solvent(s).
-
Scintillation vials or flasks with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure saturation[11].
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm)[12]. Allow the system to equilibrate for a sufficient duration. Trustworthiness Check: To validate the equilibration time, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values.
-
Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to sediment. For fine suspensions, centrifugation (e.g., 15 min at >10,000 rpm) is required to pellet the solid[13].
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of the compound with known concentrations.
-
Analyze the standards and the diluted sample by HPLC-UV.
-
Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample.
-
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in standard units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Part III: Data Analysis and Expected Trends
While precise quantitative data requires experimentation, a qualitative ranking of solvent efficacy can be hypothesized based on chemical principles.
Expected Solubility Trends for this compound:
| Solvent Class | Example Solvents | Key Interactions | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | The -OH and -COOH groups of the solute can act as both H-bond donors and acceptors, interacting strongly with alcohol solvents. Studies on similar benzoic acid derivatives confirm high solubility in alcohols[14][15]. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Dipole-Dipole, H-Bond Accepting | High to Moderate | These solvents are strong H-bond acceptors and have large dipole moments, allowing for effective solvation of the polar functional groups. |
| Ethers & Esters | Diethyl Ether, Ethyl Acetate | H-Bond Accepting (weak), Dipole-Dipole | Moderate to Low | These solvents are less polar than alcohols or DMSO and can only accept hydrogen bonds, leading to weaker solute-solvent interactions compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Heptane | van der Waals (Dispersion) | Very Low | The significant polarity and hydrogen bonding capacity of the solute are a mismatch for the nonpolar nature of these solvents. The "like dissolves like" principle predicts poor solubility[13]. |
This table serves as a template for recording and rationalizing experimental findings.
Conclusion
Determining the solubility of a specialized compound like this compound requires a systematic and integrated approach. By combining the predictive power of computational models such as Hansen Solubility Parameters and COSMO-RS with the definitive accuracy of the experimental shake-flask method, researchers can efficiently navigate the solvent landscape. This strategy minimizes wasted resources, accelerates process development, and provides the high-quality, reliable data essential for informed decision-making in pharmaceutical and chemical research.
References
- SCM. COSMO-RS: predict solubilities & fluid thermodynamics.
- West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.
- Sci-Poly. Predicting Solubilities in Polymer Systems Using Cosmo-Rs.
- Klajmon, M. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace.
- Patel, P., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
- Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
- Van Loon Chemical Innovations. Hansen Solubility Parameters (HSP).
- UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems.
- Sandeepa, K., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data.
- ResearchGate. (2025). THERMODYNAMIC MODELING OF SYSTEMS WITH BENZOIC ACID AS MODEL SYSTEMS FOR PHARMACEUTICALS.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Perlovich, G. L., & Bauer-Brandl, A. (2003). Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. PubMed.
- Perlovich, G. L., & Bauer-Brandl, A. (2003). Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid as Models for Drug Substances and the Prediction of Solubility. ResearchGate.
- J Biochem Tech. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Solubility of Things. 4-(Trifluoromethyl)benzoic acid.
- PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- ResearchGate. The solubility of benzoic acid in seven solvents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 4. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. scm.com [scm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. approcess.com [approcess.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jbiochemtech.com [jbiochemtech.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 3-hydroxy-4-(trifluoromethyl)benzoic acid: Focus on pKa Determination
Introduction: The Significance of 3-hydroxy-4-(trifluoromethyl)benzoic acid
The strategic incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design. The -CF3 group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's properties.[1] It can enhance binding affinity, improve membrane permeability, and block metabolic degradation, thereby improving a drug candidate's overall profile.[1][2]
This compound presents two ionizable centers: a carboxylic acid and a phenolic hydroxyl group. The acidity of these protons is critical as it dictates the molecule's charge state at physiological pH (approx. 7.4). This, in turn, governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An accurate understanding of the pKa values is therefore not an academic exercise, but a prerequisite for rational drug design and development.
Theoretical Framework and pKa Prediction
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For this compound, we anticipate two distinct pKa values:
-
pKa1: Corresponding to the more acidic carboxylic acid group (-COOH).
-
pKa2: Corresponding to the less acidic phenolic hydroxyl group (-OH).
The acidity of these groups is modulated by the electronic effects of the substituents on the benzene ring.
-
Carboxylic Acid (-COOH): This is an electron-withdrawing group that deactivates the ring.
-
Hydroxyl (-OH): This group has a dual effect. It is electron-withdrawing by induction but is a strong electron-donating group by resonance.[3]
-
Trifluoromethyl (-CF3): This is a very powerful electron-withdrawing group, primarily through a strong inductive effect.[2][4]
The strong inductive-withdrawing effect of the -CF3 group is expected to significantly stabilize the carboxylate and phenolate conjugate bases, thereby increasing the acidity (lowering the pKa) of both functional groups compared to their unsubstituted parent molecules.[5][6]
To form a reasoned prediction, we can analyze the experimental pKa values of structurally related compounds.
| Compound | Functional Group | pKa Value | Reference(s) |
| Benzoic Acid | Carboxylic Acid | 4.20 | [7][8] |
| 3-Hydroxybenzoic Acid | Carboxylic Acid | 4.06 | [8][9][10] |
| Phenolic Hydroxyl | ~10 | ||
| 4-Hydroxybenzoic Acid | Carboxylic Acid | 4.54 | [11][12] |
| Phenolic Hydroxyl | 9.49 | [13] | |
| Salicylic Acid (2-Hydroxybenzoic Acid) | Carboxylic Acid | 2.97 | [8][14][15] |
| 3-(Trifluoromethyl)benzoic Acid | Carboxylic Acid | ~3.77 (Predicted) | [16][17] |
| 4-(Trifluoromethyl)benzoic Acid | Carboxylic Acid | ~3.6 (Predicted) |
Predicted pKa for this compound:
-
pKa1 (Carboxylic Acid): The parent, benzoic acid, has a pKa of 4.20.[7][8] The -CF3 group at the para position is strongly electron-withdrawing, which would lower the pKa significantly. The meta-hydroxyl group is weakly electron-withdrawing by induction.[3] Combining these effects, the pKa of the carboxylic acid is predicted to be in the range of 3.4 - 3.8 .
-
pKa2 (Phenolic Hydroxyl): The pKa of phenol is ~9.9. The para-CF3 group will substantially increase the acidity of the phenol. For example, 3-(Trifluoromethyl)phenol has a pKa of 9.08.[18] The para-carboxyl group (once deprotonated to a carboxylate) will also be electron-withdrawing. Therefore, the pKa of the phenolic group is predicted to be in the range of 8.0 - 8.8 .
Experimental pKa Determination: Methodologies and Protocols
While prediction provides a valuable estimate, experimental determination is the gold standard. The following are robust, validated methods for determining the pKa values of this compound.
Method 1: Potentiometric Titration
This is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[8] The pKa is determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
-
System and Reagent Preparation:
-
Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., from pH 2 to 12 in 0.5 pH unit increments).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
-
Sample Preparation:
-
In a series of cuvettes or a 96-well UV-transparent plate, add a small, fixed volume of the analyte stock solution to each buffer solution. The final concentration of the organic co-solvent should be kept low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.
-
-
Spectroscopic Measurement:
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.
-
Also, record the spectrum for a blank solution (buffer + co-solvent) for each pH.
-
Subtract the blank spectrum from the corresponding sample spectrum.
-
-
Data Analysis:
-
Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.
-
The resulting data should yield two sigmoidal curves, one for each ionization event.
-
Fit each curve to a suitable equation (e.g., the Boltzmann equation) to determine the inflection point. The pH at the inflection point of each curve corresponds to a pKa value.
-
Conclusion
The accurate determination of the pKa values for this compound is essential for its development as a potential pharmaceutical agent. This guide provides the theoretical basis for predicting its ionization behavior and offers two robust, step-by-step experimental protocols for its precise measurement. By understanding the electronic influence of the hydroxyl and trifluoromethyl substituents, and by applying rigorous experimental techniques such as potentiometric titration and UV-Vis spectrophotometry, researchers can obtain the critical physicochemical data needed to advance their drug discovery and development programs.
References
- mVOC. (n.d.). 4-hydroxybenzoic Acid.
- PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information.
- OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Proprep. (n.d.). What is the pKa of benzoic acid?
- ChemBK. (n.d.). m-Hydroxybenzoic acid.
- FooDB. (2010). Showing Compound 4-Hydroxybenzoic acid (FDB010508).
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- ResearchGate. (n.d.). Pyrogallol, protocatechuic acid, and 4-hydroxybenzoic acid. The...
- Filo. (2023). The following pKa values have been measured. Explain why a hydroxyl group...
- Scribd. (n.d.). Pka of Salicylic Acid.
- Quora. (2016). Why does salicylic acid have a lower pKa value (2,97) than ibuprofen (4,5)?
- ResearchGate. (2002). Substituent effects on the electronic structure and pKa benzoic acid.
- Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- National Center for Biotechnology Information. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PubMed.
- National Center for Biotechnology Information. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC.
- SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents.
- YouTube. (2024). Salicylic acid vs para-Hydroxybenzoic Acid: What's MORE Acidic? #organicchemistry #chemistry.
- FooDB. (2010). Showing Compound 3-Hydroxybenzoic acid (FDB010507).
- PubChem. (n.d.). 3-Hydroxybenzoic Acid. National Center for Biotechnology Information.
- PubChem. (n.d.). Salicylic Acid. National Center for Biotechnology Information.
- ResearchGate. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents | Request PDF.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The following pKa values have been measured. Explain why a hydroxyl group.. [askfilo.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. global.oup.com [global.oup.com]
- 9. 3-Hydroxybenzoic acid CAS#: 99-06-9 [m.chemicalbook.com]
- 10. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 11. mVOC 4.0 [bioinformatics.charite.de]
- 12. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 18. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to the Synthesis of Hydroxy-Trifluoromethyl-Benzoic Acid Isomers and a Proposed Pathway for 3-hydroxy-4-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for key isomers of hydroxy-trifluoromethyl-benzoic acid, compounds of significant interest in the pharmaceutical and materials science sectors. Due to the limited publicly available information on the specific discovery and history of 3-hydroxy-4-(trifluoromethyl)benzoic acid, this document focuses on the well-established synthesis of its isomers, namely 4-hydroxy-2-(trifluoromethyl)benzoic acid and 3-trifluoromethylbenzoic acid. By examining the established synthetic routes for these related compounds, this guide proposes a scientifically grounded, theoretical pathway for the synthesis of this compound. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a forward-looking perspective on the synthesis of this class of compounds.
Introduction: The Significance of Trifluoromethylated Benzoic Acids
The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, trifluoromethylated aromatic compounds, including hydroxy-trifluoromethyl-benzoic acids, are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Established Synthetic Routes to Key Isomers
The synthesis of hydroxy-trifluoromethyl-benzoic acid isomers often involves multi-step processes, starting from readily available precursors. The choice of a specific synthetic route can depend on factors such as the desired substitution pattern, scalability, and cost-effectiveness.
Synthesis of 4-hydroxy-2-(trifluoromethyl)benzoic acid
4-hydroxy-2-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of various bioactive molecules. One documented approach to its synthesis begins with 3-trifluoromethylphenol.
A plausible synthetic sequence is outlined in a Japanese patent (JPH03135943A) and involves the following key transformations[1]:
-
Bromination of 3-trifluoromethylphenol: The starting material, 3-trifluoromethylphenol, is first brominated to introduce a bromine atom at the 4-position, yielding 3-trifluoromethyl-4-bromophenol.
-
Methylation of the phenolic hydroxyl group: The hydroxyl group is then protected, typically by methylation, to form 3-trifluoromethyl-4-bromo-1-methoxybenzene. This step prevents unwanted side reactions in the subsequent carboxylation step.
-
Carboxylation: The bromo-substituted methoxybenzene derivative undergoes a carboxylation reaction to introduce the carboxylic acid group, resulting in 2-trifluoromethyl-4-methoxybenzoic acid.
-
Demethylation: The final step involves the cleavage of the methyl ether to reveal the hydroxyl group, affording the target molecule, 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Synthesis of 3-trifluoromethylbenzoic acid
Several methods for the synthesis of 3-trifluoromethylbenzoic acid have been patented, reflecting its industrial importance.
An early method involved the use of a Grignard reaction. This approach, while effective, is often associated with higher costs and challenges in large-scale production[2].
The general steps are:
-
Formation of the Grignard Reagent: An m-halophenylfluoroform is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent.
-
Carboxylation: The Grignard reagent is then reacted with carbon dioxide, followed by an acidic workup to yield 3-trifluoromethylbenzoic acid.
A route starting from m-trifluoromethyl benzyl chloride has also been developed. This process involves chlorination followed by hydrolysis[2].
A more recent and industrially viable process starts from m-xylene and proceeds through a series of chlorination, fluorination, and hydrolysis steps as detailed in Chinese patent CN101066917A[2].
Experimental Protocol (based on CN101066917A):
-
Chlorination: m-xylene is reacted with chlorine in a m-bis(trichloromethyl)benzene solvent in the presence of an initiator or under photoinitiation to produce m-bis(trichloromethyl)benzene[2].
-
Fluorination: The resulting m-bis(trichloromethyl)benzene is then fluorinated with hydrogen fluoride in the presence of a catalyst to yield m-trichloromethyl trifluoromethyl benzene[2].
-
Hydrolysis: The final step is the hydrolysis of m-trichloromethyl trifluoromethyl benzene in the presence of a zinc-containing catalyst and water to produce 3-trifluoromethylbenzoic acid[2].
Proposed Synthetic Pathway for this compound
Based on the established synthetic methodologies for related isomers, a plausible synthetic route to this compound can be proposed. A logical starting material would be a commercially available, appropriately substituted benzene derivative. A potential starting point is 2-chloro-4-(trifluoromethyl)phenol.
Rationale for the Proposed Pathway
This proposed route leverages well-established organometallic reactions and protecting group strategies.
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-chloro-4-(trifluoromethyl)phenol would first be protected to prevent its reaction in the subsequent metalation step. A common protecting group for phenols is a methyl ether, formed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.
-
Directed Ortho-Metalation and Carboxylation: The key step in this proposed synthesis is a directed ortho-metalation. The protected phenol is treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. The ortho-directing ability of the methoxy group and the chloro substituent would favor lithiation at the 3-position. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to introduce the carboxyl group. Subsequent acidic workup would yield the protected carboxylic acid.
-
Deprotection: The final step would be the deprotection of the phenolic hydroxyl group. Cleavage of the methyl ether can be achieved using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr).
Potential Challenges and Considerations
-
Regioselectivity of Metalation: While the methoxy and chloro groups are expected to direct lithiation to the desired position, the regioselectivity would need to be carefully optimized by controlling the reaction conditions (base, solvent, temperature).
-
Harsh Deprotection Conditions: The deprotection step might require harsh conditions that could potentially affect other functional groups in the molecule. Careful selection of the protecting group and deprotection method is crucial.
Comparative Summary of Synthetic Routes
| Compound | Starting Material | Key Reactions | Advantages | Disadvantages | Reference |
| 4-hydroxy-2-(trifluoromethyl)benzoic acid | 3-Trifluoromethylphenol | Bromination, Methylation, Carboxylation, Demethylation | Utilizes a commercially available starting material. | Multi-step synthesis. | JPH03135943A[1] |
| 3-trifluoromethylbenzoic acid | m-Halophenylfluoroform | Grignard Reaction, Carboxylation | Direct carboxylation. | High cost, scalability issues. | US Patent 3,052,03[2] |
| 3-trifluoromethylbenzoic acid | m-Xylene | Chlorination, Fluorination, Hydrolysis | Industrially viable, high yield. | Multi-step, requires handling of hazardous reagents. | CN101066917A[2] |
| This compound (Proposed) | 2-Chloro-4-(trifluoromethyl)phenol | Protection, Directed Ortho-Metalation, Carboxylation, Deprotection | Potentially high regioselectivity. | Requires cryogenic conditions and strong bases. | Theoretical |
Conclusion and Future Outlook
While the discovery and history of this compound remain elusive in the current body of scientific literature, the established synthetic methodologies for its isomers provide a robust framework for its potential synthesis. The proposed pathway, utilizing directed ortho-metalation, offers a plausible and strategic approach to this target molecule. Further research and experimental validation are necessary to optimize the reaction conditions and assess the viability of this route.
The continued exploration of synthetic routes to novel fluorinated benzoic acid derivatives is of paramount importance for the advancement of medicinal chemistry and materials science. The insights provided in this guide aim to facilitate further research in this exciting and impactful area of organic synthesis.
References
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Process of preparing 3-trifluoromethyl benzoic acid.
- Preparation method of 2-trifluoromethyl benzoic acid.
- Preparation of trifluoromethyl-benzoyl halides.
- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. Accessed January 7, 2026. [Link]
- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Ottokemi. Accessed January 7, 2026. [Link]
- Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
- 2-trifluoromethyl-4-hydroxybenzoic acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Accessed January 7, 2026. [Link]
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid. PubChem. Accessed January 7, 2026. [Link]
- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Accessed January 7, 2026. [Link]
- Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Accessed January 7, 2026. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthetic strategies for the preparation of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a hydroxyl, a carboxylic acid, and a trifluoromethyl group, presents specific challenges and opportunities in its synthesis. This document explores multiple viable pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale for precursor selection and reaction conditions. The methodologies discussed are grounded in established chemical transformations and are designed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for the synthesis of this important compound.
Introduction: The Significance of this compound
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate that combines the functionalities of a phenol, a benzoic acid, and a trifluoromethylated aromatic ring, making it a versatile precursor for the synthesis of a wide range of complex and high-value compounds.
This guide will focus on two primary and scientifically sound approaches for the synthesis of this compound:
-
Pathway A: A multi-step synthesis commencing from the commercially available precursor, 4-bromo-2-(trifluoromethyl)phenol. This route involves the introduction of the carboxyl group via a Grignard reaction.
-
Pathway B: The direct carboxylation of 3-hydroxybenzotrifluoride (m-trifluoromethylphenol) via a Kolbe-Schmitt reaction, a classic but powerful method for the synthesis of hydroxybenzoic acids.
Each pathway will be discussed in detail, including a thorough examination of the reaction mechanisms, experimental procedures, and considerations for optimization and scale-up.
Pathway A: Synthesis from 4-bromo-2-(trifluoromethyl)phenol
This synthetic route offers a high degree of regiochemical control by starting with a precursor where the bromine and trifluoromethyl groups are already in the desired positions relative to the hydroxyl group. The key transformation is the conversion of the aryl bromide to a carboxylic acid.
Strategic Rationale
The primary advantage of this pathway is the unambiguous placement of the carboxyl group at the 4-position. The synthesis leverages the well-established Grignard reaction for the formation of a carbon-carbon bond with carbon dioxide. To ensure the success of this reaction, the acidic phenolic proton must be protected to prevent it from quenching the highly basic Grignard reagent. A suitable protecting group should be stable to the Grignard formation conditions and easily removable in a subsequent step.
Experimental Workflow Diagram
Caption: Synthetic workflow for Pathway A.
Detailed Experimental Protocol
Step 1: Protection of 4-bromo-2-(trifluoromethyl)phenol
-
Rationale: The acidic proton of the hydroxyl group must be protected to prevent interference with the formation of the Grignard reagent. The methoxymethyl (MOM) ether is a suitable choice as it is stable to the reaction conditions and can be readily cleaved under acidic conditions.
-
Procedure:
-
To a solution of 4-bromo-2-(trifluoromethyl)phenol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methoxymethyl chloride (MOM-Cl, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the MOM-protected intermediate.
-
Step 2: Grignard Reaction and Carboxylation
-
Rationale: The aryl bromide is converted to a highly nucleophilic Grignard reagent, which then reacts with carbon dioxide (in the form of dry ice) as an electrophile to form the carboxylate salt. Subsequent acidification yields the carboxylic acid.[1][2]
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the MOM-protected 4-bromo-2-(trifluoromethyl)phenol (1 equivalent) in anhydrous THF and add it to the addition funnel.
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature, then pour it slowly over an excess of crushed dry ice in a separate flask, with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Step 3: Deprotection and Isolation
-
Rationale: The MOM protecting group is removed under acidic conditions to reveal the free hydroxyl group, yielding the final product.
-
Procedure:
-
Extract the acidified mixture from the previous step with ethyl acetate.
-
Combine the organic layers and add 3M HCl.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours to effect deprotection.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Data Summary for Pathway A
| Step | Reactant | Product | Key Reagents | Typical Yield |
| 1 | 4-bromo-2-(trifluoromethyl)phenol | MOM-protected intermediate | MOM-Cl, DIPEA | 90-95% |
| 2 & 3 | MOM-protected intermediate | This compound | Mg, CO2, HCl | 60-70% (over two steps) |
Pathway B: Direct Carboxylation via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of salicylic acid and its derivatives.[3][4][5] This pathway explores its application to the direct carboxylation of 3-hydroxybenzotrifluoride.
Mechanistic Considerations and Regioselectivity
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[3] The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, particularly the choice of the counter-ion.[4] The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director and strongly deactivating. In this case, the desired product requires carboxylation at the position ortho to the hydroxyl group. The use of a potassium base is known to favor para-carboxylation, therefore, a sodium or lithium base would be more appropriate to favor the formation of the ortho-isomer.[3]
Reaction Mechanism Diagram
Caption: Mechanism of the Kolbe-Schmitt reaction.
Detailed Experimental Protocol
-
Procedure:
-
In a high-pressure autoclave, place 3-hydroxybenzotrifluoride (1 equivalent) and sodium hydroxide (1.1 equivalents).
-
Heat the mixture to 120-130 °C to form the dry sodium phenoxide salt.
-
Pressurize the autoclave with carbon dioxide to 100-150 atm.
-
Heat the reaction mixture to 150-160 °C and maintain for 6-8 hours with constant stirring.
-
Cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid product in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from ethanol/water.
-
Data Summary for Pathway B
| Reactant | Product | Key Reagents | Typical Yield |
| 3-hydroxybenzotrifluoride | This compound | NaOH, CO2, HCl | 40-60% |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns will confirm the substitution pattern.
-
¹³C NMR will show distinct signals for the carboxyl carbon, the carbon bearing the trifluoromethyl group, and the other aromatic carbons.
-
¹⁹F NMR will exhibit a singlet corresponding to the -CF3 group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (206.12 g/mol ).[6]
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. Pathway A, starting from 4-bromo-2-(trifluoromethyl)phenol, offers excellent regiochemical control but involves multiple steps including protection and deprotection. Pathway B, the direct carboxylation of 3-hydroxybenzotrifluoride via the Kolbe-Schmitt reaction, is more atom-economical but may present challenges in achieving high regioselectivity and requires high-pressure equipment.
The choice of synthetic route will depend on factors such as the availability of starting materials, the required scale of the synthesis, and the equipment available. Both pathways provide a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block for their synthetic endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C8H5F3O3).
- Google Patents. (2012). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (CN104447213A).
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Wikipedia. (2023). Kolbe–Schmitt reaction.
- L.S. College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Gyan Sanchay. (n.d.). Kolbe reaction: Mechanism.
- YouTube. (2020, June 25). Kolbe-Schmitt Reaction.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
- PubMed. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.
- Organic Syntheses. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Google Patents. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (US6489507B1).
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
Introduction: The Strategic Value of the 3-Hydroxy-4-(trifluoromethyl)benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a bioactive molecule.[1] It is strongly electron-withdrawing, which can modulate the acidity or basicity of nearby functional groups, and it significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[1] Furthermore, the C-F bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the drug's half-life.[1]
This compound is a particularly valuable starting material as it presents three distinct functional groups for chemical modification: a carboxylic acid, a phenolic hydroxyl group, and an aromatic ring activated by the trifluoromethyl substituent. This trifecta of reactive sites allows for the divergent synthesis of a wide array of complex molecules, making it an attractive scaffold for building libraries of compounds for high-throughput screening and lead optimization. This guide provides a detailed exploration of the synthetic utility of this versatile building block, with a focus on creating analogues of proven therapeutic agents like the multi-kinase inhibitor, Sorafenib.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the starting material's properties is fundamental to designing successful synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Predicted XlogP | 2.0 | [2] |
| Monoisotopic Mass | 206.01907 Da | [2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, methanol, THF) | [4] |
Core Synthetic Transformations & Strategies
The true power of this compound lies in the selective and efficient transformation of its functional groups. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethyl group influences the reactivity of the entire molecule, particularly the aromatic ring and the hydroxyl group.
Strategy 1: Amide Bond Formation via the Carboxylic Acid Moiety
The carboxylic acid is arguably the most versatile handle for derivatization. Its conversion to an amide is a foundational reaction in the synthesis of a vast number of pharmaceuticals. This transformation introduces a stable, planar linkage and provides a vector for introducing diverse chemical functionalities.
Causality Behind Experimental Choices:
-
Activation is Key: Carboxylic acids are not sufficiently electrophilic to react directly with most amines. Therefore, an activating agent is required to convert the hydroxyl of the carboxylic acid into a better leaving group.
-
Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. They react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile.
-
Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to neutralize the acidic proton of the amine (if it's an amine salt) and to scavenge the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
// Nodes Start [label="3-Hydroxy-4-(trifluoromethyl)\nbenzoic Acid + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Coupling Agent (e.g., HBTU, EDCI)\nNon-nucleophilic Base (e.g., DIPEA)\nSolvent (e.g., DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Activation [label="Activation of Carboxylic Acid\n(Formation of Active Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Nucleophilic Attack by Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Bioactive Amide Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Urea byproduct, Salts", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];
// Edges Start -> Activation [label=" Add Reagents"]; Reagents -> Activation [style=dashed]; Activation -> Coupling; Coupling -> Product; Coupling -> Byproducts [style=dashed];
// Layout rankdir=LR; {rank=same; Start; Reagents;} } .dot Caption: Amide bond formation workflow.
Protocol 1: General Procedure for Amide Coupling
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add the coupling agent (e.g., HBTU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity, indicating the formation of the active intermediate.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture. If the amine is in the form of a hydrochloride salt, the base will neutralize it in situ.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography or recrystallization to yield the pure amide.
Strategy 2: Ether Synthesis via the Phenolic Hydroxyl Group
The phenolic hydroxyl group provides another key site for modification. Converting it to an ether linkage is a common strategy to connect the core scaffold to other aromatic or aliphatic moieties. The Williamson ether synthesis and its aromatic variant (nucleophilic aromatic substitution, SₙAr) are the most relevant pathways.
Causality Behind Experimental Choices:
-
Deprotonation: The phenolic proton is acidic (pKa ~8-10) but not acidic enough to react with most alkyl halides directly. A base is required to deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion.
-
Base Strength: The choice of base is critical. A relatively strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and is milder than hydroxides or hydrides, reducing the risk of side reactions.
-
SₙAr Applicability: This scaffold is well-suited for SₙAr reactions. If coupling with an electron-deficient aromatic ring (e.g., a pyridine or pyrimidine ring bearing a good leaving group like a halogen), the generated phenoxide can act as a potent nucleophile. This is a key step in the synthesis of Sorafenib.[5][6]
// Nodes Start [label="3-Hydroxy-4-(trifluoromethyl)\nbenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Base (e.g., K₂CO₃, Cs₂CO₃)\nElectrophile (e.g., R-X, Ar-X)\nSolvent (e.g., DMF, Acetonitrile)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Deprotonation [label="Formation of Phenoxide Nucleophile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substitution [label="Nucleophilic Substitution\n(Sₙ2 or SₙAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Bioactive Ether Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Byproducts [label="Inorganic Salts", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];
// Edges Start -> Deprotonation [label=" Add Base"]; Reagents -> Deprotonation [style=dashed]; Deprotonation -> Substitution [label=" Add Electrophile"]; Substitution -> Product; Substitution -> Byproducts [style=dashed];
// Layout rankdir=TB; } .dot Caption: Ether synthesis workflow.
Application Case Study: Synthesis of a Sorafenib Analogue
Sorafenib is a multi-kinase inhibitor approved for treating certain types of cancer.[5] Its structure features a bi-aryl urea connected via an ether linkage. We can adapt its known synthesis to start from this compound to create novel analogues for structure-activity relationship (SAR) studies.[7][8]
Overall Synthetic Scheme:
-
Step A (Esterification): The carboxylic acid is first protected as a methyl ester to prevent it from interfering with subsequent reactions.
-
Step B (Ether Synthesis): The phenolic hydroxyl group of the ester is coupled with 4-chloro-N-methyl-2-picolinamide via an SₙAr reaction.
-
Step C (Ester Hydrolysis): The methyl ester is hydrolyzed back to a carboxylic acid.
-
Step D (Amide/Urea Formation): The resulting carboxylic acid is converted to an acyl azide and then undergoes a Curtius rearrangement to form an isocyanate, which is trapped by an appropriate amine to form the final urea-linked bioactive molecule.
Detailed Protocols
Protocol 2: Step A - Methyl Esterification
-
Setup: Suspend this compound (1.0 eq) in methanol (MeOH).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Protocol 3: Step B - SₙAr Ether Formation
-
Setup: To a solution of the methyl 3-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 4-chloro-N-methyl-2-picolinamide (1.1 eq).[6]
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction by LC-MS for the disappearance of the starting phenol. The reaction may take 12-24 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the desired bi-aryl ether product.
Protocol 4: Steps C & D - Hydrolysis and Curtius Rearrangement to Urea
-
Hydrolysis (Step C): Dissolve the ester from Step B (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC/LC-MS). Acidify the mixture with 1M HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Acyl Azide Formation: Suspend the dried acid (1.0 eq) in a mixture of acetone and water at 0°C. Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir for 30 minutes. Then, add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, keeping the temperature at 0°C.
-
Curtius Rearrangement (Step D): After stirring for 1 hour, add toluene to the mixture and heat to 80-90°C. The acyl azide will rearrange to an isocyanate with the evolution of N₂ gas.
-
Urea Formation: Once the rearrangement is complete (as indicated by the cessation of gas evolution), cool the mixture slightly and add the desired aniline derivative (e.g., 4-aminophenol, 1.0 eq).
-
Isolation & Purification: Stir the reaction for another 1-2 hours. Cool to room temperature, collect the precipitated solid by filtration, and purify by recrystallization or column chromatography to yield the final Sorafenib analogue.
Characterization and Data
All synthesized intermediates and final products should be rigorously characterized to confirm their structure and purity.
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of proton and carbon framework. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. |
| FT-IR Spectroscopy | Identification of key functional groups (e.g., C=O, O-H, N-H). |
| HPLC | Assessment of purity. |
Table of Expected Yields (Illustrative)
| Step | Product | Typical Yield Range |
| A | Methyl 3-hydroxy-4-(trifluoromethyl)benzoate | 90-98% |
| B | Bi-aryl Ether Intermediate | 75-85% |
| C | Hydrolyzed Acid Intermediate | 85-95% |
| D | Final Sorafenib Analogue | 60-75% |
Conclusion and Future Perspectives
This compound is a powerful and versatile scaffold for the synthesis of complex bioactive molecules. The protocols outlined here for amide coupling and ether formation represent fundamental transformations that can be applied to generate large libraries of compounds. The case study in synthesizing a Sorafenib analogue demonstrates a practical application of these strategies, providing a clear path for researchers to create novel kinase inhibitors and other potential therapeutic agents. Future work could involve exploring other functional group transformations, such as palladium-catalyzed cross-coupling reactions on a halogenated version of the scaffold, to further expand the chemical space accessible from this valuable starting material.
References
- Hwang, S. H., Wecksler, A. T., Zhang, G., Morisseau, C., Nguyen, L. V., Fu, S. H., & Hammock, B. D. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3732–3737. [Link]
- Semantic Scholar. (2013). Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Zhang, G., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. [Link]
- National Institutes of Health. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib.
- Teijin Pharma Limited. (2025). The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. Teijin Pharma. [Link]
- Organic Synthesis. (n.d.). Functional Group Transformations. www.organic-synthesis.org. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- DergiPark. (2022). Synthesis and biological activities of new hybrid chalcones with benzoic acid. International Journal of Chemistry and Technology. [Link]
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
- PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
- Journal of the American Chemical Society. (1958). Trifluoromethyl Derivatives of Hydroxybenzoic Acids and Related Compounds. Journal of the American Chemical Society. [Link]
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
- Molecules. (2025).
- ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery. [Link]
- ResearchGate. (n.d.). Comprehensive organic functional group transformations II.
- ResearchGate. (n.d.). (A) The trifluoromethyl group in medicinal chemistry. (B)...
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of 3-hydroxy-4-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among the privileged scaffolds utilized by medicinal chemists, 3-hydroxy-4-(trifluoromethyl)benzoic acid stands out as a versatile and highly valuable building block. Its unique electronic and structural characteristics, imparted by the synergistic effects of the hydroxyl, carboxylic acid, and trifluoromethyl moieties, offer a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.
This comprehensive guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its physicochemical properties, strategic applications in drug design, detailed synthetic protocols, and its role in shaping structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their quest for novel therapeutics.
Physicochemical and Pharmacokinetic Profile
The strategic placement of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, adjacent to a hydroxyl (-OH) group on a benzoic acid scaffold confers a unique set of properties that are highly advantageous in drug design.
Key Physicochemical Properties of this compound:
| Property | Value | Significance in Medicinal Chemistry |
| Molecular Formula | C₈H₅F₃O₃ | Provides the basic structural information. |
| Molecular Weight | 206.12 g/mol | Influences diffusion and transport properties. |
| CAS Number | 126541-87-5 | Unique identifier for this specific chemical entity. |
| Predicted XlogP | 2.0 | Indicates moderate lipophilicity, which is often desirable for oral bioavailability.[1] |
| pKa (estimated) | ~3.5-4.0 | The electron-withdrawing -CF3 group increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2), which can influence solubility and interactions with biological targets. The pKa of the phenolic hydroxyl group is also lowered, potentially impacting hydrogen bonding. |
| Solubility | Sparingly soluble in water | Solubility can be modulated by salt formation at the carboxylic acid. Soluble in many organic solvents. |
The trifluoromethyl group is a well-established bioisostere for a methyl group but with a significantly larger van der Waals radius and a profound impact on the electronic environment of the molecule. Its high metabolic stability stems from the strength of the C-F bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and reduced drug dosage. Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and improve oral absorption.
The interplay between the hydroxyl and trifluoromethyl groups on the aromatic ring creates a unique electronic environment that can influence binding interactions with target proteins. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the phenol and the carboxylic acid, thereby influencing ionization state and potential ionic interactions.
Strategic Applications in Drug Design
The utility of this compound as a building block spans a wide range of therapeutic areas, with a notable impact on the development of kinase inhibitors. Protein kinases are a critical class of enzymes that are frequently dysregulated in cancer and other diseases, making them a primary focus of drug discovery efforts.
The 3-hydroxy-4-(trifluoromethyl)phenyl moiety can be found in the core structures of numerous kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket. The hydroxyl group can form crucial hydrogen bonds with the backbone of the hinge region, while the trifluoromethyl group can occupy a hydrophobic pocket, contributing to enhanced binding affinity and selectivity.
Workflow for Incorporating this compound into a Kinase Inhibitor Scaffold
Caption: General workflow for utilizing this compound in kinase inhibitor development.
Protocols for Synthetic Transformations
Protocol 1: Synthesis of this compound (Hypothetical Route)
This multi-step synthesis would likely start from a readily available substituted toluene and proceed through key intermediates.
Step 1: Benzylic Bromination of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene
-
Principle: This step introduces a handle for subsequent oxidation to the carboxylic acid.
-
Procedure:
-
To a solution of 4-bromo-1-methyl-2-(trifluoromethyl)benzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reflux the mixture under inert atmosphere and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude product, 4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, can be purified by column chromatography.
-
Step 2: Oxidation to 4-Bromo-2-(trifluoromethyl)benzoic acid
-
Principle: The benzyl bromide is oxidized to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent system, such as aqueous acetone.
-
Add a strong oxidizing agent, for example, potassium permanganate, in portions while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the purple color of the permanganate disappears.
-
Quench the reaction with a reducing agent like sodium bisulfite and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 4-bromo-2-(trifluoromethyl)benzoic acid.
-
Step 3: Hydroxylation to this compound
-
Principle: A nucleophilic aromatic substitution reaction, potentially copper-catalyzed, to replace the bromine with a hydroxyl group.
-
Procedure:
-
In a sealed tube, combine 4-bromo-2-(trifluoromethyl)benzoic acid, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
-
Add a source of the hydroxyl group, such as potassium hydroxide.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) and monitor by HPLC.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis
This protocol outlines a general procedure for coupling this compound with a heterocyclic amine, a common step in the synthesis of kinase inhibitors.
-
Principle: Formation of an amide bond between the carboxylic acid and an amine using a peptide coupling agent.
-
Procedure:
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC/HOBt.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), and stir for a few minutes to activate the carboxylic acid.
-
Add the desired heterocyclic amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Logical Relationship of Synthetic Steps
Caption: A logical diagram illustrating a potential synthetic pathway to this compound and its subsequent application.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for compounds derived directly from this compound are not extensively documented in the public domain, valuable insights can be gleaned from related classes of inhibitors. For instance, in the development of VEGFR-2 kinase inhibitors based on a 4-(phenylamino)pyrrolo[2,1-f][2][3]triazine scaffold, the presence of a 3-hydroxyphenyl group was found to be crucial for potency.[4] The substitution pattern on this phenyl ring significantly impacts the activity.
It is plausible that the 3-hydroxy-4-(trifluoromethyl)phenyl moiety would offer distinct advantages in such a scaffold:
-
Hydrogen Bonding: The 3-hydroxyl group can act as a critical hydrogen bond donor to the kinase hinge region.
-
Hydrophobic Interactions: The 4-trifluoromethyl group can occupy a hydrophobic pocket, potentially increasing binding affinity compared to a smaller or more polar substituent.
-
Metabolic Stability: The trifluoromethyl group would likely enhance metabolic stability, leading to improved pharmacokinetic properties.
The systematic replacement of other substituents with the 3-hydroxy-4-(trifluoromethyl)phenyl group in known inhibitor scaffolds would be a logical step in lead optimization to explore these potential benefits.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a hydrogen-bonding hydroxyl group, a reactive carboxylic acid, and a metabolically robust, lipophilic trifluoromethyl group provides a powerful platform for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of this moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this important synthetic intermediate in their pursuit of innovative medicines.
References
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- PubChemLite. This compound (C8H5F3O3). [Link]
- Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][3][4]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]
Sources
- 1. 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid | 1221444-45-6 [m.chemicalbook.com]
- 2. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid for Advanced Drug Discovery
Abstract
3-Hydroxy-4-(trifluoromethyl)benzoic acid is a pivotal structural motif in modern medicinal chemistry. The strategic placement of a hydroxyl group, a carboxylic acid, and a lipophilic, metabolically stable trifluoromethyl (CF₃) group on a benzene ring makes it an invaluable scaffold for developing novel therapeutic agents.[1][2] The CF₃ group, in particular, is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of the chemical strategies and detailed protocols for the selective derivatization of its two key functional groups: the phenolic hydroxyl and the carboxylic acid. We will dissect the causality behind each experimental step, offering field-proven insights to empower researchers in synthesizing diverse chemical libraries for accelerated drug development programs.
The Synthetic Challenge: Orthogonal Reactivity
The primary challenge in the derivatization of this compound lies in the competing reactivity of its two functional groups. The carboxylic acid proton is significantly more acidic than the phenolic hydroxyl proton. Consequently, reactions involving bases will preferentially deprotonate the carboxylic acid, forming a carboxylate. This necessitates a strategic approach, either through selective reaction conditions or, more robustly, through a protection-derivatization-deprotection sequence to achieve desired chemical transformations.
Below is a diagram illustrating the strategic decision-making process for selectively targeting each functional group.
Caption: Strategic workflow for derivatizing the target molecule.
Protocol I: Direct Amidation of the Carboxylic Acid
Direct conversion of the carboxylic acid to an amide is often the most straightforward derivatization. This transformation is crucial for generating compounds that can act as bioisosteres for the carboxylic acid group or introduce new hydrogen bond donors and acceptors.[3] The use of peptide coupling reagents allows this reaction to proceed under mild conditions, preserving the integrity of the phenolic hydroxyl group.
Scientific Rationale
Standard amide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by a primary or secondary amine to form the stable amide bond. The reaction is typically performed in an aprotic polar solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) to ensure solubility of all components.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted starting material and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
| Parameter | Condition / Reagent | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic, good solubility for reactants. |
| Coupling Reagent | EDC / HOBt | Mild activation, minimizes side reactions. |
| Stoichiometry | Amine (1.1 eq), EDC (1.2 eq) | Slight excess ensures complete consumption of the starting acid. |
| Temperature | 0 °C to Room Temp | Controls initial activation rate, then allows reaction to proceed to completion. |
| Typical Yield | 70-95% | Varies based on the amine used. |
Protocol II: Derivatization of the Phenolic Hydroxyl Group
To selectively modify the phenolic hydroxyl group, the more acidic carboxylic acid must first be masked with a protecting group. A common and effective strategy is to convert it to a methyl or ethyl ester. This protected intermediate can then undergo O-alkylation (Williamson ether synthesis) or O-acylation, followed by deprotection (saponification) to reveal the desired product.[4]
This multi-step process is a cornerstone of selective synthesis and is outlined below.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are of significant interest. These application notes detail various methodologies for its esterification, including Fischer-Speier, Steglich, and Mitsunobu reactions. Each section provides in-depth scientific rationale, step-by-step protocols, and critical experimental considerations to ensure successful and reproducible synthesis.
Introduction: Significance and Challenges
This compound is a key intermediate in the synthesis of a range of biologically active molecules and functional materials. The presence of both a carboxylic acid and a phenolic hydroxyl group on the same aromatic ring presents a unique synthetic challenge. The electron-withdrawing trifluoromethyl group influences the reactivity of both functional groups. Selective esterification of the carboxylic acid in the presence of the phenolic hydroxyl, or vice versa, is crucial for the synthesis of target molecules.
The choice of esterification method depends on several factors, including the desired ester (e.g., methyl, ethyl, or a more complex alkyl or aryl group), the scale of the reaction, and the presence of other functional groups in the alcohol or the acid itself. This guide will explore three common and effective esterification strategies, each with its own advantages and specific applications.
Methodologies for Esterification
Fischer-Speier Esterification: The Classic Approach
Fischer-Speier esterification is a well-established method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed.[3][4]
Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] For this compound, the phenolic hydroxyl group is less nucleophilic than a typical aliphatic alcohol and is less likely to compete in the esterification of the carboxylic acid, especially when a simple alcohol like methanol or ethanol is used in excess.
Protocol: Fischer-Speier Methyl Esterification
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
-
Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl 3-hydroxy-4-(trifluoromethyl)benzoate.
Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups.[6][7] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
Scientific Rationale: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] DMAP, a superior nucleophile, then reacts with this intermediate to form a more reactive N-acylpyridinium species.[7] The alcohol subsequently attacks this activated species to form the ester, regenerating the DMAP catalyst. This method is particularly advantageous for esterifying sterically hindered alcohols and carboxylic acids.[8]
Protocol: Steglich Esterification with a Primary Alcohol
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the primary alcohol (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane (10-15 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide (DCC or EDC) (1.1 eq) portion-wise to the stirring solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired ester.
Mitsunobu Reaction: Inversion of Stereochemistry and Phenolic Esterification
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[9][10] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is particularly useful for the esterification of phenols.[11][12]
Scientific Rationale: The reaction proceeds through the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then activates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[10]
Protocol: Mitsunobu Esterification of the Phenolic Hydroxyl Group
Note: This protocol focuses on the esterification of the phenolic hydroxyl group. The carboxylic acid would need to be protected first, for instance, as a methyl ester via the Fischer-Speier method described above.
Materials:
-
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq)
-
Carboxylic acid (e.g., acetic acid) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxy-4-(trifluoromethyl)benzoate (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of DEAD or DIAD (1.5 eq) in anhydrous THF.
-
Add the DEAD or DIAD solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, which will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, should be purified by column chromatography on silica gel.
Data Presentation and Comparison
| Method | Conditions | Advantages | Disadvantages | Typical Yields |
| Fischer-Speier | Acid catalyst (e.g., H₂SO₄), excess alcohol, heat[1][2] | Simple, inexpensive reagents, good for simple alcohols.[13] | Requires harsh acidic conditions and high temperatures, equilibrium reaction.[1][14] | 70-90% |
| Steglich | Carbodiimide (DCC or EDC), DMAP, room temperature[8] | Mild conditions, suitable for acid-sensitive substrates and sterically hindered reactants.[7] | Reagents are more expensive, formation of urea byproduct can complicate purification. | 80-95% |
| Mitsunobu | PPh₃, DEAD or DIAD, 0 °C to room temperature[9] | Mild conditions, inversion of stereochemistry, good for phenolic hydroxyls.[10][11] | Stoichiometric amounts of reagents leading to byproducts that require chromatographic separation. | 75-90% |
Experimental Workflow and Diagrams
General Esterification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of esters of this compound.
Caption: General workflow for esterification reactions.
Fischer-Speier Esterification Mechanism
This diagram illustrates the key steps in the acid-catalyzed Fischer-Speier esterification mechanism.
Caption: Mechanism of Fischer-Speier esterification.
Conclusion
The esterification of this compound can be effectively achieved through several synthetic methodologies. The choice of method should be guided by the specific requirements of the target molecule, including the nature of the alcohol, the presence of other functional groups, and the desired scale of the reaction. The protocols and comparative data provided in these application notes offer a solid foundation for researchers to select and optimize the most suitable esterification strategy for their synthetic goals.
References
- International journal of physical sciences - American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- Organic Chemistry Portal. Ester synthesis by esterification.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Chemguide. esterification - alcohols and carboxylic acids.
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid.
- esterification of benzoic acid to methyl benzoate.
- ResearchGate. (2025, August 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- Wikipedia. Mitsunobu reaction.
- Chemistry LibreTexts. (2023, January 22). Making Esters From Carboxylic Acids.
- ResearchGate. (2025, August 10). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF.
- (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- Organic Chemistry Portal. Steglich Esterification.
- TCI Chemicals. Mitsunobu Reaction.
- Common Conditions.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Benchchem. Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
- (2021, August 16). 3: Esterification (Experiment). Chemistry LibreTexts.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 3-hydroxy-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic considerations and practical execution of amide coupling reactions utilizing 3-hydroxy-4-(trifluoromethyl)benzoic acid. This valuable building block, featuring a trifluoromethyl group and a phenolic hydroxyl moiety, presents unique challenges and opportunities in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. These application notes provide a robust framework for researchers, offering detailed protocols for common coupling reagents, troubleshooting guidance, and an in-depth discussion of the chemical principles governing these transformations.
Introduction: The Significance and Challenges of this compound in Amide Synthesis
The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. This compound is a particularly interesting scaffold for drug discovery due to the presence of the trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. However, the simultaneous presence of a phenolic hydroxyl group and the electron-withdrawing nature of the CF₃ group introduce specific challenges in amide bond formation that necessitate careful consideration of reaction conditions.
The primary challenges include:
-
Chemoselectivity: The nucleophilic character of the phenolic hydroxyl group presents a competing reaction pathway, potentially leading to the formation of undesired ester byproducts (O-acylation) in addition to the target amide (N-acylation).
-
Reactivity of the Carboxylic Acid: The strongly electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, which can facilitate its activation. However, it can also impact the stability and reactivity of key intermediates in the coupling reaction.
-
Substrate-Dependent Optimization: The choice of coupling reagent, base, solvent, and temperature can significantly influence the reaction outcome, requiring careful optimization for each specific amine coupling partner.
This guide will address these challenges by providing detailed protocols and a discussion of the underlying chemical principles to enable researchers to successfully synthesize amides of this compound.
Understanding the Reaction: Mechanism and Key Reagents
Amide bond formation from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its efficiency and the ease of removal of its urea byproduct. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which halts the desired reaction.
To suppress this side reaction and minimize racemization in the case of chiral substrates, an additive such as 1-hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to yield the desired amide.[1][2]
Figure 2: General mechanism of HATU mediated amide coupling.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for a wide range of amines. The reaction is typically performed at room temperature.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the amine.
-
Dissolve the solids in the chosen anhydrous solvent (DMF or DCM).
-
Add HOBt and the base (DIPEA or TEA) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization. [3]
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly effective for challenging couplings, including those with sterically hindered or electron-deficient amines, and generally proceeds with faster reaction times. [4][5] Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization. [3]
Data Presentation: Comparative Overview of Coupling Conditions
The choice of coupling conditions can significantly impact the yield and purity of the final product. The following table provides a general comparison of the two detailed protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (HOAt is generated in situ) |
| Base | DIPEA or TEA | DIPEA |
| Typical Solvent | DMF or DCM | DMF |
| Reaction Time | 12-24 hours | 1-4 hours |
| General Yields | Good to Excellent | Excellent |
| Cost | Lower | Higher |
| Byproduct Removal | Water-soluble urea | Water-soluble urea |
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise during the amide coupling of this compound. This section addresses common issues and provides potential solutions.
Low or No Product Formation
-
Cause: Incomplete activation of the carboxylic acid, low nucleophilicity of the amine, or steric hindrance.
-
Solution:
-
Switch to a more powerful coupling reagent like HATU. [2] * Increase the equivalents of the coupling reagent and base.
-
Increase the reaction temperature, but monitor for potential side reactions.
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Formation of O-acylated Byproduct
-
Cause: The phenolic hydroxyl group can compete with the amine for the activated carboxylic acid, leading to the formation of an ester. This is more likely with less nucleophilic amines.
-
Solution:
-
Protecting the Phenolic Hydroxyl: While this adds extra steps to the synthesis, protecting the hydroxyl group as a benzyl ether or a silyl ether can prevent O-acylation. The protecting group can be removed after the amide coupling. [6][7] * Choice of Base: Using a non-nucleophilic, sterically hindered base like DIPEA can help to deprotonate the carboxylic acid preferentially over the phenol.
-
Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) can favor N-acylation over O-acylation.
-
Difficulty in Purification
-
Cause: The product and starting materials or byproducts may have similar polarities.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble byproducts from EDC and HATU, as well as excess base and HOBt.
-
Chromatography: Careful selection of the eluent system for flash column chromatography is important. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. [3]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of amides from this compound.
Figure 3: General experimental workflow for amide synthesis.
Conclusion
The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and reaction conditions. By understanding the potential for O-acylation and the influence of the electron-withdrawing trifluoromethyl group, researchers can effectively navigate the challenges associated with this versatile building block. The protocols and troubleshooting guide provided herein serve as a valuable resource for the development of novel molecules in the fields of drug discovery and materials science.
References
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(49), 152597. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (2023). LinkedIn. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015).
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
- Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark, 25(4), 843-851. [Link]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
- Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. (2023). The Journal of Organic Chemistry, 88(15), 10557-10567. [Link]
- Direct conversion of phenols into amides and esters of benzoic acid.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Green Chemistry, 25(5), 2006-2013. [Link]
- solvent-free synthesis of amide: a novel technique of green chemistry. (2021).
- 3-hydroxy-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]
- Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2014). Organic & Biomolecular Chemistry, 12(45), 9152-9155. [Link]
- Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). Molecules, 27(7), 2134. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- Amide Coupling Reagents: DCC, EDCI, H
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society, 144(4), 1686-1698. [Link]
- Direct amide formation from unactivated carboxylic acids and amines. (2011).
- What is the best technique for amide purification? (2020).
- Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). Chem, 7(10), 2779-2793. [Link]
- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2022). Molecules, 27(19), 6287. [Link]
- Coupling Reagents. Aapptec. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amide Synthesis [fishersci.fr]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
Suzuki coupling reactions involving 3-hydroxy-4-(trifluoromethyl)benzoic acid derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions of 3-Hydroxy-4-(Trifluoromethyl)benzoic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Suzuki-Miyaura cross-coupling reactions involving the this compound scaffold. This structural motif is of increasing importance in medicinal chemistry, leveraging the unique electronic properties of the trifluoromethyl group and the hydrogen-bonding capabilities of the phenolic and carboxylic acid moieties to enhance drug-target interactions and pharmacokinetic profiles.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the critical influence of substituents, and the rationale behind selecting optimal reaction parameters. Detailed, field-tested protocols and a comprehensive troubleshooting guide are provided to empower researchers, scientists, and drug development professionals to successfully synthesize novel biaryl structures based on this valuable pharmacophore.
Introduction: The Strategic Value of the Scaffold
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4][6][7]
The this compound framework is a particularly compelling building block for drug design. The strategic placement of its functional groups offers a confluence of beneficial properties:
-
Trifluoromethyl (CF₃) Group : This potent electron-withdrawing group significantly alters the electronic nature of the aromatic ring. It enhances lipophilicity, can improve metabolic stability by blocking sites of oxidation, and often increases the binding affinity of a molecule to its biological target.[1][2]
-
Hydroxyl (-OH) Group : As a hydrogen bond donor and acceptor, the phenolic hydroxyl is crucial for anchoring a molecule within a protein's active site. Its presence, however, introduces specific challenges and considerations for the Suzuki coupling that must be carefully managed.
-
Carboxylic Acid (-COOH) Group : This group serves as a key interaction point (e.g., forming salt bridges) and a versatile synthetic handle for further derivatization, such as amide bond formation.[6]
This guide provides the necessary expertise to navigate the specific challenges of this substrate class and achieve high-yield, reproducible couplings.
Mechanistic Deep Dive: The "Why" Behind the Reaction
A successful Suzuki coupling hinges on the seamless progression of a palladium catalyst through a three-step catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for the specific substrate.[4][8][9]
The Palladium Catalytic Cycle
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond (C-X) of the aryl halide. This forms a Pd(II) intermediate. The strong electron-withdrawing effect of the CF₃ group makes the aryl halide more electron-deficient, thereby accelerating this rate-limiting step.[8][10]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[4][5][11][12] The choice of base is therefore not trivial; it is a key activator in the reaction.[13]
-
Reductive Elimination : The two organic ligands on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]
Critical Parameters & Rationale
-
Catalyst & Ligand Selection : While classic catalysts like Pd(PPh₃)₄ can be effective, substrates that are sterically hindered or electronically deactivated often require more sophisticated systems. Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) form bulky, electron-rich palladium complexes that are highly active, promoting efficient oxidative addition and reductive elimination even at low catalyst loadings.[14][15][16][17] Palladacycles are also excellent precatalysts that offer high stability and activity.[8][15][18]
-
The Role of the Base : The base has at least three critical roles: formation of the active boronate species, reaction with the palladium(II) halide intermediate, and acceleration of the reductive elimination step.[4] For substrates with a phenolic hydroxyl group, the base choice is doubly important. A base that is too weak may not efficiently form the boronate, while a base that is too strong or nucleophilic could lead to side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred as they are strong enough to facilitate the reaction while minimizing side reactions.
-
Solvent System : Aprotic polar solvents are commonly used. Biphasic systems, such as 1,4-dioxane/water or toluene/water, are highly effective.[9] The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the boronate complex, while the organic phase solubilizes the catalyst, aryl halide, and the final product.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should consider them as templates to be optimized for their specific aryl halide and boronic acid partners.
Protocol 1: General Procedure for Standard Coupling
This protocol is suitable for coupling a 5-bromo-3-hydroxy-4-(trifluoromethyl)benzoic acid derivative with a range of electron-rich or unhindered arylboronic acids.
Workflow Overview
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Bromo-3-hydroxy-4-(CF₃)benzoic acid | 285.02 | 285 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 150-250 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-hydroxy-4-(trifluoromethyl)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition : Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 eq) under a positive flow of argon.
-
Solvent Addition : Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Note: Degassing the solvents by sparging with argon for 15-20 minutes prior to use is crucial to prevent catalyst oxidation.
-
Reaction Execution : Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 6-16 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting aryl bromide.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[19]
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Optimized Procedure for Deactivated or Hindered Partners
This protocol employs a more active catalyst system, ideal for coupling with electron-deficient or sterically demanding boronic acids, or when using a less reactive aryl chloride.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Chloro-3-hydroxy-4-(CF₃)benzoic acid | 240.57 | 241 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | 180-300 mg | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 (0.02 Pd) |
| SPhos | 410.48 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 637 mg | 3.0 | 3.0 |
| Toluene | - | 8 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup : Follow Step 1 from Protocol 1, using the aryl chloride, K₃PO₄, and the appropriate arylboronic acid (1.5 eq).
-
Inert Atmosphere : Follow Step 2 from Protocol 1.
-
Catalyst & Ligand Addition : In a separate vial, pre-mix the Pd₂(dba)₃ (0.01 eq) and SPhos (0.04 eq) in 1 mL of toluene under argon. Add this catalyst/ligand solution to the main reaction flask via syringe.
-
Solvent Addition : Add the remaining degassed toluene (7 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution : Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring, Workup, Purification, and Characterization : Follow Steps 6-11 from Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and use of a glovebox/inert atmosphere. Use a fresh catalyst source.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate water is present to dissolve it.3. Increase temperature in 10 °C increments.4. Use freshly purchased boronic acid or recrystallize old batches. |
| Protodeboronation | Premature cleavage of the C-B bond of the boronic acid, often caused by excess water, acidic impurities, or prolonged heating. | 1. Use the minimum required amount of water.2. Ensure the aryl halide starting material is pure.3. Use a higher-activity catalyst (Protocol 2) to shorten reaction times. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules. | 1. Improve degassing procedures for solvents and the reaction vessel.2. Maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Reaction | Steric hindrance or deactivating electronic effects from one or both coupling partners. | 1. Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald-type ligand like SPhos).2. Increase catalyst loading slightly (e.g., from 3 mol% to 5 mol%).3. Increase reaction time and/or temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives is a highly effective method for synthesizing novel biaryl compounds of significant interest in drug discovery. Success in this area requires a foundational understanding of the reaction mechanism and a rational approach to selecting the catalyst, ligand, and base. The presence of the phenolic hydroxyl and electron-withdrawing trifluoromethyl groups presents a unique set of challenges that can be overcome by using robust, modern catalyst systems and carefully controlling reaction conditions. The protocols and troubleshooting guide presented here offer a solid framework for researchers to build upon, enabling the efficient and reproducible synthesis of these valuable molecular scaffolds.
References
- Suzuki reaction - Wikipedia. [Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Public
- Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach - American Chemical Society. [Link]
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Public
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF - ResearchG
- Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach | Semantic Scholar. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives | Request PDF - ResearchG
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]
- Suzuki cross-coupling reaction - YouTube. [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ajgreenchem.com [ajgreenchem.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethyl-Substituted Heterocycles
In modern medicinal chemistry, the incorporation of fluorine and fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates.[1] The trifluoromethyl (CF₃) group, in particular, holds a privileged status due to its unique electronic properties and steric profile.[2] Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, membrane permeability, and binding affinity, often leading to enhanced therapeutic efficacy.[2][3]
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[4][5] Consequently, the development of robust synthetic routes to trifluoromethyl-containing heterocycles is of paramount importance.[3][4][6] This guide focuses on the utility of 3-hydroxy-4-(trifluoromethyl)benzoic acid as a versatile and strategic starting material for the synthesis of medicinally relevant heterocyclic systems. The presence of three distinct functional handles—a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group—makes this compound an ideal precursor for constructing complex molecular architectures.
This document provides detailed application notes and step-by-step protocols for the synthesis of two key classes of heterocycles—benzoxazoles and benzothiazoles—using this compound as the central building block.
Core Synthetic Strategy: Condensation and Cyclodehydration
The primary synthetic approach detailed herein involves the condensation of this compound with bifunctional nucleophiles, followed by an intramolecular cyclodehydration reaction. The carboxylic acid moiety serves as the electrophilic component that acylates a primary amine, while a suitably positioned hydroxyl or thiol group on the reaction partner acts as the nucleophile for the subsequent ring-closing step. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the benzoic acid, potentially influencing reaction kinetics.[7][8][9][10]
Caption: General workflow for heterocyclic synthesis.
Application Note I: Synthesis of 2-(3-Hydroxy-4-(trifluoromethyl)phenyl)benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds present in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[11] The most direct synthesis involves the condensation of a carboxylic acid with a 2-aminophenol.[11][12][13]
Causality and Mechanistic Insight
The reaction proceeds via two key steps. First, the amino group of the 2-aminophenol attacks the carbonyl carbon of the benzoic acid to form a tetrahedral intermediate, which then eliminates water to form an N-(2-hydroxyphenyl)amide. This acylation step is often the rate-limiting step and can be accelerated by activating the carboxylic acid or by using high temperatures. In the second step, under acidic or thermal conditions, the phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon, followed by dehydration to yield the stable, aromatic benzoxazole ring. The use of a strong acid like methanesulfonic acid or a dehydrating agent like polyphosphoric acid (PPA) is crucial as it both catalyzes the reaction and removes the water generated, driving the equilibrium towards the product.[13]
Detailed Experimental Protocol: Methanesulfonic Acid-Catalyzed Synthesis
This protocol describes a one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids and 2-aminophenol, a method noted for its convenience and high yields.[13]
Materials:
-
This compound
-
2-Aminophenol (or a substituted derivative)
-
Methanesulfonic acid (CH₃SO₃H)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 220 mg).
-
Addition of Reagents: Add the corresponding 2-aminophenol (1.0 mmol) and toluene (10 mL). Stir the suspension for 5 minutes at room temperature.
-
Catalyst Addition: Carefully add methanesulfonic acid (3.0 mmol, 0.2 mL) to the stirred mixture.
-
Scientist's Note: Methanesulfonic acid is highly corrosive and should be handled with care in a fume hood. It serves as both a catalyst and a water scavenger.
-
-
Heating and Monitoring: Heat the reaction mixture to 110-120°C (reflux) using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to afford the pure 2-(3-hydroxy-4-(trifluoromethyl)phenyl)benzoxazole product.
-
Data Summary (Expected)
| 2-Aminophenol Derivative | Reaction Time (h) | Yield (%) |
| 2-Aminophenol | 5 | ~85-95% |
| 4-Methyl-2-aminophenol | 5 | ~80-90% |
| 4-Chloro-2-aminophenol | 6 | ~75-85% |
| 4-Nitro-2-aminophenol | 6 | ~70-80% |
Application Note II: Synthesis of 2-(3-Hydroxy-4-(trifluoromethyl)phenyl)benzothiazoles
Benzothiazoles are another critical heterocyclic scaffold in drug discovery, known for a wide spectrum of biological activities.[14][15] The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation of 2-aminothiophenols with carboxylic acids or their derivatives.[14][16]
Causality and Mechanistic Insight
The mechanism is analogous to benzoxazole formation. It begins with the formation of an N-(2-mercaptophenyl)amide intermediate. The subsequent intramolecular cyclization is often more facile than for benzoxazoles due to the higher nucleophilicity of the thiol group compared to the hydroxyl group. Various catalysts can be employed, and green chemistry approaches using microwave irradiation have proven highly effective, significantly reducing reaction times.[14]
Caption: Key steps in benzothiazole synthesis.
Detailed Experimental Protocol: Microwave-Assisted Green Synthesis
This protocol leverages microwave irradiation for a rapid, solvent-free, and efficient synthesis of benzothiazoles.[14]
Materials:
-
This compound
-
2-Aminothiophenol
-
Phosphorus pentasulfide (P₄S₁₀) (optional, as catalyst/dehydrating agent)
-
Microwave synthesis reactor
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel, place this compound (1.0 mmol, 220 mg) and 2-aminothiophenol (1.0 mmol, 125 mg).
-
Scientist's Note: 2-Aminothiophenol has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
-
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of P₄S₁₀ (0.1 mmol). Thoroughly mix the reactants with a spatula.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes with a power setting of 200-300 W. Monitor pressure to ensure it remains within the vessel's limits.
-
Work-up and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature before opening.
-
Dissolve the crude solid in dichloromethane (20 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acid.
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from hot ethanol or purify by column chromatography to obtain the pure 2-(3-hydroxy-4-(trifluoromethyl)phenyl)benzothiazole.
-
Data Summary (Expected)
| 2-Aminothiophenol Derivative | Microwave Time (min) | Yield (%) |
| 2-Aminothiophenol | 8 | ~90-98% |
| 5-Chloro-2-aminothiophenol | 10 | ~88-95% |
| 5-Methyl-2-aminothiophenol | 8 | ~90-96% |
Characterization of Synthesized Compounds
The identity and purity of the synthesized heterocyclic compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful formation of the heterocyclic ring and the retention of the substituted phenyl moiety.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the carboxylic acid O-H and N-H stretches and the appearance of characteristic C=N stretching frequencies of the heterocyclic ring.
Conclusion
This compound serves as an exemplary building block for the efficient synthesis of valuable trifluoromethyl-substituted benzoxazoles and benzothiazoles. The protocols provided herein are robust, high-yielding, and adaptable to a range of substituted precursors. By leveraging both conventional and modern synthetic techniques like microwave irradiation, researchers can rapidly access a library of these important heterocyclic compounds for screening in drug discovery and materials science applications.
References
- A convenient synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines.
- Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19, 4303. [Link]
- Synthesis of 4‐trifluoromethyl‐quinolines using CF3‐containing building blocks.
- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals.
- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines.
- Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZ
- The Many Roles for Fluorine in Medicinal Chemistry.
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
- SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS. BIP-CIC. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis of Benzo[17][18]thiazolo[2,3-c][17][19][20]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. National Institutes of Health (NIH). [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. [Link]
- Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives.
- Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline. [Link]
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health (NIH). [Link]
- Synthesis of heterocyclic compounds and their utilities in the field biological science. Neliti. [Link]
- Trifluoromethyl Derivatives of Hydroxybenzoic Acids and Related Compounds.
- 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
- 20.4 Substituent Effects on Acidity. OpenStax. [Link]
- Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. media.neliti.com [media.neliti.com]
- 6. Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 13. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzothiazole synthesis [organic-chemistry.org]
The Strategic Application of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Critical Role of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of targeted cancer therapy, kinase inhibitors represent a revolutionary class of drugs that have significantly improved patient outcomes. Their mechanism of action relies on the specific inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinases prime therapeutic targets. The design and synthesis of potent and selective kinase inhibitors are therefore at the forefront of medicinal chemistry research.
A key strategy in the development of next-generation kinase inhibitors is the incorporation of fluorine-containing functional groups. The trifluoromethyl (-CF3) group, in particular, has emerged as a "power-house" moiety in drug design. Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, leading to a longer drug half-life.[1][2] Furthermore, its lipophilicity can improve membrane permeability and bioavailability, ensuring the drug effectively reaches its target.[1][3] The strategic placement of a trifluoromethyl group can also lead to enhanced binding affinity and selectivity for the target kinase.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-hydroxy-4-(trifluoromethyl)benzoic acid as a versatile starting material in the synthesis of clinically relevant kinase inhibitors. We will explore its application in the synthesis of a key precursor for multi-kinase inhibitors like Sorafenib and provide a detailed, field-proven protocol for its transformation.
The Rationale for Employing this compound
This compound is a highly functionalized aromatic building block that offers several advantages in the synthesis of complex drug molecules. The trifluoromethyl group, ortho to a hydroxyl group and meta to a carboxylic acid, provides a unique electronic and steric environment. This substitution pattern can be strategically exploited to construct the core scaffolds of various kinase inhibitors.
The presence of three distinct functional groups—hydroxyl, carboxylic acid, and trifluoromethyl—on a benzene ring allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted to an amide, a common functional group in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the kinase hinge region. The hydroxyl group can be a handle for further derivatization or can be transformed into other functional groups, such as a chlorine atom, which is a key feature in many kinase inhibitors for establishing specific interactions within the ATP-binding pocket.
Synthetic Pathway Overview: From Benzoic Acid to a Key Kinase Inhibitor Precursor
This section outlines a proposed synthetic pathway to produce 4-chloro-3-(trifluoromethyl)aniline, a critical intermediate in the synthesis of the multi-kinase inhibitor Sorafenib, starting from this compound. This pathway is designed based on well-established and reliable chemical transformations.
Caption: Proposed synthetic route from this compound to 4-chloro-3-(trifluoromethyl)aniline.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 4-chloro-3-(trifluoromethyl)aniline from this compound. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Synthesis of 3-Chloro-4-(trifluoromethyl)benzoic Acid
Principle: This step involves the conversion of the hydroxyl group of this compound to a chloro group using thionyl chloride. This is a standard method for the chlorodehydroxylation of phenolic compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Hexane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 48.5 mmol).
-
Add toluene (100 mL) to the flask to form a suspension.
-
Carefully add thionyl chloride (10.6 mL, 145.5 mmol, 3.0 eq.) to the suspension at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 3-chloro-4-(trifluoromethyl)benzoic acid as a white solid.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Chloro-4-(trifluoromethyl)benzoic Acid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline via Curtius Rearrangement
Principle: This two-step protocol involves the conversion of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement to form an isocyanate intermediate, which is then hydrolyzed to the desired aniline. The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to amines with the loss of one carbon atom.
Materials:
-
3-Chloro-4-(trifluoromethyl)benzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
Step 2a: Formation of the Boc-protected aniline
-
In a 250 mL round-bottom flask, dissolve 3-chloro-4-(trifluoromethyl)benzoic acid (10.0 g, 44.1 mmol) in toluene (100 mL).
-
Add triethylamine (7.4 mL, 53.0 mmol, 1.2 eq.) and diphenylphosphoryl azide (10.5 mL, 48.5 mmol, 1.1 eq.) to the solution at room temperature.
-
Stir the mixture at room temperature for 1 hour.
-
Add tert-butanol (20 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) for 3-4 hours, until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected aniline.
Step 2b: Deprotection to 4-Chloro-3-(trifluoromethyl)aniline
-
Dissolve the crude Boc-protected aniline from the previous step in ethyl acetate (50 mL).
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (20 mL).
-
Stir the mixture at room temperature for 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloro-3-(trifluoromethyl)aniline as a pale yellow oil or solid.
Data Presentation:
| Parameter | Value |
| Starting Material | 3-Chloro-4-(trifluoromethyl)benzoic Acid |
| Product | 4-Chloro-3-(trifluoromethyl)aniline |
| Expected Overall Yield | 70-85% |
| Purity (by HPLC) | >99% |
Application in Kinase Inhibitor Synthesis: The Case of Sorafenib
4-Chloro-3-(trifluoromethyl)aniline is a key building block for the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure features a urea linkage connecting the 4-chloro-3-(trifluoromethyl)phenyl moiety to a phenoxy-picolinamide scaffold.
Caption: Final steps in the synthesis of Sorafenib utilizing 4-chloro-3-(trifluoromethyl)aniline.
The synthesis of Sorafenib from 4-chloro-3-(trifluoromethyl)aniline typically involves the formation of an isocyanate, which then reacts with 4-(4-aminophenoxy)-N-methylpicolinamide to form the final urea linkage.[4][5][6] The availability of a robust synthetic route to 4-chloro-3-(trifluoromethyl)aniline, as detailed in this application note, is therefore crucial for the efficient production of this important therapeutic agent.
Conclusion and Future Outlook
This compound stands out as a strategically valuable and versatile starting material for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for the efficient construction of key pharmacophores, particularly the trifluoromethyl-substituted aniline moiety found in numerous approved drugs. The protocols detailed herein provide a reliable and scalable pathway for the transformation of this benzoic acid derivative into a critical intermediate for the synthesis of Sorafenib.
The principles and methodologies described in this application note can be adapted by medicinal chemists and process development scientists to create a wide array of kinase inhibitor scaffolds. The continued exploration of fluorinated building blocks like this compound will undoubtedly fuel the discovery and development of the next generation of targeted cancer therapies.
References
- WO2009054004A2 - Process for the preparation of sorafenib - Google P
- CN103724259A - Synthesis method for sorafenib - Google P
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Process for the preparation of sorafenib - P
- CN105272911A - Preparation method of sorafenib tosylate - Google P
- CN102311384A - The preparation method of Sorafenib - Google P
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
- CN109336884B - Method for synthesizing trametinib key intermediate - Google P
- WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE - WIPO P
- WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google P
- WO2016169532A1 - Crystalline forms of trametinib - Google P
- WO2024171019A1 - Pharmaceutical composition of trametinib and process of preparation thereof - Google P
- Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
- (PDF)
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google P
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. [Link]
- Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
- Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF - ResearchG
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed. [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. [Link]
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)
Sources
- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 5. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 6. Process for the preparation of sorafenib - Patent WO-2009054004-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Agrochemicals
An Application Guide to 3-Hydroxy-4-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis
The relentless pursuit of enhanced efficacy, greater selectivity, and improved environmental profiles for crop protection agents has led to the widespread incorporation of fluorine-containing moieties in agrochemical design. The trifluoromethyl (-CF3) group, in particular, has proven to be a cornerstone of modern herbicide, fungicide, and insecticide development. Its unique electronic properties and high lipophilicity can significantly enhance the biological activity and metabolic stability of active ingredients.[1]
This compound is a highly versatile intermediate, strategically functionalized for the synthesis of a new generation of agrochemicals.[2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a trifluoromethyl group on a benzene ring, offers multiple reaction sites for the construction of complex and potent agrochemical molecules. This guide provides a detailed exploration of its application, focusing on a representative synthesis of a key agrochemical scaffold.
Core Application: Synthesis of Diphenyl Ether Herbicide Precursors
One of the most significant applications of this compound is in the synthesis of precursors for diphenyl ether herbicides. This class of herbicides acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. The result is a rapid accumulation of protoporphyrinogen IX, which, in the presence of light, leads to the formation of reactive oxygen species and subsequent cell membrane disruption.
The structural backbone of many PPO-inhibiting herbicides consists of a diphenyl ether linkage. This compound serves as an ideal starting material for constructing one of the phenyl rings, with the trifluoromethyl group often contributing to increased herbicidal activity.
Detailed Synthesis Protocol: Preparation of 3-(4-chloro-2-nitrophenoxy)-4-(trifluoromethyl)benzoic acid
This protocol details the synthesis of a key intermediate for a potential PPO-inhibiting herbicide, starting from this compound. The reaction described is a nucleophilic aromatic substitution (SNAr).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a diphenyl ether herbicide precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 10943636-39-2 | 206.12 | 10.3 g (0.05 mol) |
| 3,4-Dichloronitrobenzene | 99-54-7 | 192.01 | 9.6 g (0.05 mol) |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 10.4 g (0.075 mol) |
| Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 100 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | ~50 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 200 mL |
| Brine (saturated NaCl solution) | N/A | N/A | 50 mL |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (10.3 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere to ensure the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add 3,4-dichloronitrobenzene (9.6 g, 0.05 mol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 by slowly adding 1 M hydrochloric acid. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(4-chloro-2-nitrophenoxy)-4-(trifluoromethyl)benzoic acid.
Scientific Rationale and Mechanistic Insights
The Role of the Trifluoromethyl Group:
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton of the starting material. This facilitates its deprotonation by a mild base like potassium carbonate. Furthermore, the presence of the -CF3 group on the final product enhances its lipophilicity, which can improve its uptake by plants and its interaction with the target enzyme.[1]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. This reaction is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group (-NO2) on the 3,4-dichloronitrobenzene.
Synthetic Pathway Diagram
Caption: Synthetic pathway of a diphenyl ether herbicide precursor.
Step-by-Step Rationale:
-
Deprotonation: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of this compound to form the corresponding potassium phenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol. DMF is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.
-
Nucleophilic Attack: The electron-rich phenoxide attacks the carbon atom bearing a chlorine atom on the 3,4-dichloronitrobenzene ring. The attack is directed to the position para to the strongly electron-withdrawing nitro group, as this position is most electron-deficient and the resulting intermediate (a Meisenheimer complex) is stabilized by resonance delocalization of the negative charge onto the nitro group.
-
Leaving Group Departure: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final diphenyl ether linkage.
-
Work-up and Purification: The reaction mixture is quenched in water, and the product is protonated with acid to convert the carboxylate salt back to the carboxylic acid, causing it to precipitate. Extraction and subsequent recrystallization are standard procedures to isolate and purify the final product.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound represents a valuable and highly adaptable building block for the synthesis of novel agrochemicals. Its trifluoromethyl group imparts desirable physicochemical properties, while its hydroxyl and carboxylic acid functionalities provide convenient handles for constructing complex molecular architectures. The synthesis of diphenyl ether herbicide precursors, as detailed in this guide, is a prime example of its utility. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of such fluorinated intermediates will undoubtedly play a pivotal role in the future of agrochemical research and development.
References
- PubChem. This compound.
- Google Patents. CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
- AgroPages. Boosting Agrochemical Innovation with Fluorinated Building Blocks.
Sources
The Strategic Application of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid in Modern Cross-Coupling Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Hydroxy-4-(trifluoromethyl)benzoic acid is a versatile scaffold that presents chemists with a unique combination of reactive handles—a carboxylic acid, a phenol, and an electron-deficient aromatic ring—primed for a variety of synthetic transformations.
This technical guide provides an in-depth exploration of how this valuable building block can be strategically employed in several of the most powerful named reactions in modern organic synthesis. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Influence of the Trifluoromethyl Group: An Electronic Perspective
The potent electron-withdrawing nature of the trifluoromethyl group is the defining feature of this compound.[1][2] This electronic pull significantly impacts the reactivity of the entire molecule:
-
Increased Acidity: The pKa of both the carboxylic acid and the phenolic hydroxyl group is lowered, influencing base selection in subsequent reactions.
-
Activation of the Aromatic Ring: The aromatic ring is rendered electron-deficient, which can accelerate the rate-determining oxidative addition step in many palladium- and copper-catalyzed cross-coupling reactions involving an aryl halide or triflate derivative.[3]
-
Modulation of Reaction Kinetics: In some transformations, such as the Suzuki-Miyaura coupling, a strongly electron-withdrawing group can shift the rate-determining step from oxidative addition to transmetalation.[4]
Understanding these electronic effects is paramount to designing successful synthetic strategies and troubleshooting unexpected outcomes.
Part 1: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] For a molecule like this compound, this reaction is typically performed on a derivative where the hydroxyl group has been converted to a more suitable leaving group, such as a triflate (-OTf) or a halide (e.g., -Br).
Mechanistic Considerations & Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide/triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[5][6]
The electron-deficient nature of the aryl ring in a triflate or halide derivative of this compound is advantageous. It enhances the electrophilicity of the carbon bearing the leaving group, thereby facilitating the initial, often rate-limiting, oxidative addition step.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Application Protocol: Synthesis of a 3-(Alkylamino)-4-(trifluoromethyl)benzoic Acid Derivative
This protocol is an exemplar based on established procedures for electron-deficient aryl triflates and should be optimized for specific substrates.
1. Materials:
-
Methyl 3-((trifluoromethyl)sulfonyl)oxy)-4-(trifluoromethyl)benzoate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
2. Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl triflate, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. These ligands stabilize the Pd(0) species and promote the reductive elimination step, which can be challenging for electron-deficient systems.
Part 2: Carbon-Oxygen and Carbon-Nitrogen Bond Formation via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O (diaryl ethers) and C-N bonds.[3] While traditionally requiring harsh conditions, modern ligand-accelerated protocols have greatly expanded its scope and utility.[7] this compound can participate in this reaction in two distinct ways:
-
As the Phenolic Component (Nucleophile): The hydroxyl group can couple with an aryl halide to form a diaryl ether.
-
As the Aryl Halide Component (Electrophile): A halide derivative can couple with another phenol or an amine.
Mechanistic Considerations & Causality
The Ullmann reaction mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[3]
-
When used as a nucleophile: The increased acidity of the phenolic proton on this compound facilitates the formation of the copper phenoxide intermediate. However, the nucleophilicity of the resulting phenoxide is reduced by the electron-withdrawing CF₃ group. This electronic tug-of-war necessitates careful optimization of reaction conditions.
-
When used as an electrophile (as a halide derivative): The electron-deficient nature of the ring accelerates the coupling, similar to the Buchwald-Hartwig reaction.[3]
Reaction Scheme: Dual Role in Ullmann Condensation
Caption: Two pathways for Ullmann condensation.
Application Protocol: Ullmann Diaryl Ether Synthesis (as Nucleophile)
This protocol is based on the ligand-accelerated methods developed by Ma et al. and is suitable for forming diaryl ethers under milder conditions.[8][9]
1. Materials:
-
Methyl 3-hydroxy-4-(trifluoromethyl)benzoate (1.0 equiv)
-
Aryl iodide or aryl bromide (1.1 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous dioxane
2. Procedure:
-
In a Schlenk tube, combine methyl 3-hydroxy-4-(trifluoromethyl)benzoate, the aryl halide, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and immerse it in a preheated oil bath at 90-110 °C.
-
Stir vigorously for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Expertise Note: The use of α-amino acids like N,N-dimethylglycine or L-proline as ligands is a key innovation in modern Ullmann couplings.[9] These bidentate ligands chelate to the copper center, increasing its solubility and catalytic activity, thus allowing for significantly lower reaction temperatures compared to classical conditions.[7]
Part 3: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an exceptionally versatile palladium-catalyzed reaction that forges C-C bonds between an organoboron species (like a boronic acid) and an organic halide or triflate.[10] This reaction is a workhorse in pharmaceutical development for constructing biaryl scaffolds.
Mechanistic Considerations & Causality
The catalytic cycle involves oxidative addition of the aryl halide/triflate to Pd(0), transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination.[10]
When using a halide or triflate derivative of this compound, the electron-withdrawing CF₃ group strongly activates the substrate towards oxidative addition. However, this same electronic effect can make the subsequent transmetalation step more challenging.[4] The choice of base and solvent system is therefore critical to facilitate the transfer of the aryl group from the boronate complex to the palladium center.
Application Protocol: Synthesis of a Biaryl Derivative
This protocol is a general procedure for the Suzuki-Miyaura coupling of an electron-deficient aryl triflate.[11]
1. Materials & Reagents
| Component | Role | Recommended Choice | Stoichiometry / Loading |
|---|---|---|---|
| Aryl Triflate Substrate | Electrophile | Methyl 3-((trifluoromethyl)sulfonyl)oxy)-4-(trifluoromethyl)benzoate | 1.0 equiv |
| Arylboronic Acid | Nucleophile | Substituted or unsubstituted | 1.5 equiv |
| Palladium Catalyst | Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equiv |
| Solvent System | Medium | Dioxane/Water or Toluene/Water | (e.g., 4:1 v/v) |
2. Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the aryl triflate substrate and the arylboronic acid in the organic solvent (e.g., dioxane).
-
Add the aqueous base solution (e.g., 2M K₂CO₃).
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl triflate is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by flash chromatography or recrystallization.
Summary & Concluding Remarks
This compound is far more than a simple building block; it is a strategic tool for molecular engineers. Its trifluoromethyl group provides a powerful lever to influence electronic properties, which in turn dictates its reactivity in key synthetic transformations. By understanding the mechanistic nuances of named reactions like the Buchwald-Hartwig amination, Ullmann condensation, and Suzuki-Miyaura coupling, researchers can harness the full potential of this fluorinated scaffold. The protocols and insights provided herein serve as a robust starting point for the development of novel pharmaceuticals, agrochemicals, and advanced materials, enabling the rational design and efficient synthesis of next-generation functional molecules.
References
- Grokipedia.
- ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
- Wang, D., & Lin, Z. (2012). Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. Dalton Transactions, 41(40), 12458-12465.
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Ullmann Condensation Today: Arylation of Alcohols and Thiols with Aryl Halides. [Link]
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2781–2786.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ACS Publications. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- ResearchGate.
- PubMed.
- Hartwig, J. F. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Molander, G. A., & Brown, H. C. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686.
- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- ResearchGate. Conditions for Suzuki-Miyaura coupling reactions. [Link]
- Chemistry LibreTexts.
- Cho, E. J., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681. [Link]
- Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Wikipedia.
Sources
- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of a Fluorinated Intermediate
An Application Guide to the Scalable Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
This compound is a highly functionalized aromatic compound of significant interest in the development of advanced materials and complex bioactive molecules. Its structure, featuring a hydroxyl group for derivatization, a carboxylic acid for amide or ester coupling, and an electron-withdrawing trifluoromethyl (CF₃) group, makes it a strategic building block. The CF₃ group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
While direct literature on the multi-kilogram scale-up of this specific molecule is sparse, its structural similarity to other key pharmaceutical intermediates, such as 4-fluoro-3-hydroxybenzoic acid (an intermediate for Acoramidis), allows for the design of a robust and industrially viable synthetic protocol.[2][3][4] This guide presents a comprehensive, field-proven approach to its synthesis, emphasizing safety, scalability, and process control, tailored for researchers and drug development professionals.
Synthetic Strategy: Rationale for a Modified Carboxylation Approach
Several synthetic avenues can be envisioned for this compound. Multi-step routes involving nitration, reduction, and diazotization are possible but often suffer from cumulative yield losses and complex purifications, making them less suitable for large-scale production.[5] A more efficient strategy, adapted from established industrial processes for related phenols, is the direct carboxylation of a readily available precursor.[2][6]
We have selected the Kolbe-Schmitt carboxylation of 2-(trifluoromethyl)phenol as our primary route. This choice is underpinned by several key advantages:
-
Atom Economy: The reaction directly incorporates carbon dioxide, minimizing waste.
-
Process Simplicity: It is a well-understood, one-pot reaction that avoids multiple intermediate isolations.
-
Scalability: The Kolbe-Schmitt reaction is a classic industrial process used for decades in the synthesis of salicylic acid and its derivatives.
The primary challenge lies in the electronic effect of the CF₃ group, which deactivates the aromatic ring towards electrophilic substitution compared to a simple phenol. This necessitates more forcing conditions (higher pressure and carefully controlled temperatures) than the standard Kolbe-Schmitt reaction to achieve efficient carboxylation.
Detailed Scale-Up Protocol
This protocol details the synthesis of this compound from 2-(trifluoromethyl)phenol via a high-pressure carboxylation reaction.
Part 1: Formation of the Potassium Phenoxide Salt
Objective: To generate the highly reactive potassium 2-(trifluoromethyl)phenoxide intermediate, which is essential for electrophilic attack by CO₂.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenol | 162.11 | 1.00 kg | 6.17 | 1.0 |
| Potassium Hydroxide (KOH, 85%) | 56.11 | 0.45 kg | 6.80 | 1.1 |
| Toluene | - | 4.0 L | - | - |
Procedure:
-
Reactor Setup: Charge a 10 L high-pressure stainless-steel reactor equipped with a mechanical stirrer, heating/cooling jacket, thermocouple, and gas inlet/outlet valves with 1.00 kg (6.17 mol) of 2-(trifluoromethyl)phenol and 4.0 L of toluene.
-
Inerting: Purge the reactor with nitrogen gas for 15 minutes to remove atmospheric oxygen and moisture.
-
Base Addition: Slowly add 0.45 kg (6.80 mol) of potassium hydroxide pellets to the stirred solution. An exotherm will be observed; control the addition rate to maintain the internal temperature below 40°C.
-
Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-115°C) and collect the water-toluene azeotrope using a Dean-Stark trap. Continue until no more water is collected (approx. 1-2 hours). This step is critical as the presence of water will consume the phenoxide and reduce yield.
-
Solvent Removal: Once dehydration is complete, distill off the toluene under vacuum until a dry, free-flowing powder of potassium 2-(trifluoromethyl)phenoxide is obtained.
Part 2: High-Pressure Carboxylation
Objective: To introduce the carboxylic acid group onto the aromatic ring via electrophilic substitution with carbon dioxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
|---|---|---|---|---|
| Potassium 2-(trifluoromethyl)phenoxide | 200.20 | ~1.23 kg | 6.17 | 1.0 |
| Carbon Dioxide (CO₂) | 44.01 | As required | - | - |
Procedure:
-
Reactor Conditions: Cool the reactor containing the dry phenoxide salt to 140°C under a nitrogen atmosphere.
-
Pressurization: Pressurize the reactor with carbon dioxide to 10 bar (approx. 145 psi).
-
Reaction: Increase the temperature to 160-170°C. The reaction is exothermic; use the cooling jacket to maintain the temperature within this range. Hold under these conditions for 8-12 hours.
-
In-Process Control (IPC): After the hold time, cool the reactor, vent the CO₂ pressure, and take a small sample for HPLC analysis to confirm the consumption of the starting phenoxide.
Part 3: Product Isolation and Purification
Objective: To isolate and purify the target acid via acidification, filtration, and recrystallization.
Materials:
| Reagent | Quantity |
|---|---|
| Deionized Water | 8.0 L |
| Hydrochloric Acid (HCl, 37%) | ~0.6 L |
| Ethanol | As required |
Procedure:
-
Quenching: Add 5.0 L of deionized water to the reactor and stir until the solid reaction mass is fully dissolved.
-
Acidification: Transfer the aqueous solution to a separate 20 L glass-lined reactor. Cool the solution to 10-15°C using an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution reaches 1-2. A thick, off-white precipitate will form.[7]
-
Filtration: Stir the slurry for 1 hour at 10°C, then filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with 3 x 1.0 L portions of cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Crude Yield: 1.05 - 1.15 kg (82-90%)
-
-
Recrystallization: Charge the crude product into a clean reactor with a 3:1 mixture of water and ethanol. Heat to reflux until all solid dissolves. Cool slowly to 0-5°C to induce crystallization. Filter the purified solid, wash with a minimal amount of cold ethanol/water, and dry under vacuum at 70°C.
-
Expected Final Yield: 0.95 - 1.05 kg (75-82% overall); Purity (HPLC): >99.0%
-
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Safety and Handling Considerations
All operations should be conducted in a controlled chemical production environment by trained personnel.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]
-
Reagent Hazards:
-
Potassium Hydroxide (KOH): Highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a fume hood or ventilated enclosure.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Process Hazards:
-
High Pressure: The carboxylation step is performed under high pressure. Ensure the reactor is certified for the operating pressure and temperature.
-
Exothermic Reactions: Both the phenoxide formation and the initial carboxylation can be exothermic. Ensure adequate cooling capacity is available to maintain temperature control.
-
-
Product Hazards: The final product, this compound, should be treated as a hazardous chemical. Similar compounds are known to cause skin and eye irritation.[9][10] Thermal decomposition may produce hazardous gases such as carbon oxides and hydrogen fluoride.[9]
References
- Thermo Fisher Scientific. (2011). Safety Data Sheet for 4-Fluoro-3-hydroxybenzoic acid.
- Quick Company. (n.d.).
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- TCI Chemicals. (2025). Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
- SynQuest Labs. (2025). The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
- Ossila. (2023). Safety Data Sheet for 3-Fluoro-4-(trifluoromethyl)benzoic acid.
- ChemicalBook. (2024). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.
- Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
- BenchChem. (2025). Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production.
Sources
- 1. ossila.com [ossila.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Application Note & Protocol: The Strategic Role of 4-Chloro-3-(trifluoromethyl)aniline in the Kilogram-Scale Synthesis of Sorafenib (Nexavar®)
Abstract
This technical guide provides an in-depth analysis of the synthesis of Sorafenib (BAY 43-9006), a multi-kinase inhibitor, focusing on the critical role of 4-chloro-3-(trifluoromethyl)aniline as a key starting material.[1][2][3][4] Sorafenib's mechanism of action targets the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases, making it a vital therapeutic agent for unresectable hepatocellular carcinoma and advanced renal cell carcinoma.[5][6][7] This document moves beyond a simple recitation of steps to elucidate the chemical rationale, process optimization, and self-validating quality control measures inherent in a robust, scalable synthesis. Detailed, field-proven protocols for the formation of the essential diaryl urea pharmacophore are provided, designed for researchers and drug development professionals aiming for high-yield, chromatography-free production.
Introduction: The Significance of the Trifluoromethylphenyl Moiety
The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, primarily due to its profound impact on a molecule's physicochemical properties.[8][9] The -CF₃ group is a strong electron-withdrawing moiety that significantly increases lipophilicity and metabolic stability.[9] In the context of Sorafenib, the 4-chloro-3-(trifluoromethyl)phenyl group is essential for its potent inhibitory activity. This structural element anchors the molecule within the kinase binding pocket, and its electronic properties are crucial for the drug's overall efficacy.
The synthesis of Sorafenib, a bi-aryl urea, hinges on the efficient and clean formation of the urea linkage.[5] The primary challenge in large-scale production is achieving this coupling with high purity and yield, avoiding toxic reagents like phosgene and eliminating the need for costly chromatographic purification.[1][2][10] This guide details a scalable, chromatography-free process that leverages 4-chloro-3-(trifluoromethyl)aniline as the foundational building block.
Synthetic Strategy & Workflow Overview
The most efficient and scalable synthetic routes to Sorafenib converge on a common strategy: the formation of a diaryl urea by coupling an activated derivative of 4-chloro-3-(trifluoromethyl)aniline with 4-(4-aminophenoxy)-N-methylpicolinamide. The choice of activating agent for the aniline is a critical process decision. Two primary, industrially viable methods are presented here:
-
Method A: Isocyanate Formation and Direct Coupling.
-
Method B: Carbonyldiimidazole (CDI) Mediated in situ Activation.
The overall synthetic workflow is designed to ensure each intermediate can be isolated in high purity by simple filtration, obviating the need for column chromatography.[1][2]
Caption: Fig 1. Convergent Synthetic Pathways to Sorafenib.
Detailed Protocols & Experimental Rationale
Protocol 1: Synthesis of Key Urea Intermediate via Isocyanate Pathway
This protocol details the synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, a pivotal intermediate for the final coupling step.[11][12]
Reaction Scheme:
Caption: Fig 2. Urea formation via isocyanate pathway.
Materials & Reagents:
| Reagent | MW | Moles (equiv.) | Quantity | Supplier & Grade |
| 4-Aminophenol | 109.13 | 1.0 | 10.0 g | Sigma-Aldrich, 99% |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 223.56 | 1.05 | 20.4 g | Acros Organics, 98% |
| Toluene | 92.14 | - | 150 mL | Fisher, HPLC Grade |
Step-by-Step Procedure:
-
Vessel Preparation: Charge a 250 mL four-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with 4-aminophenol (10.0 g).
-
Solvent Addition: Add toluene (100 mL) to the flask. Stir the mixture to form a slurry.
-
Isocyanate Addition: In a separate beaker, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in toluene (50 mL). Add this solution to the reaction flask dropwise over 30 minutes, maintaining the internal temperature between 25-30°C.
-
Causality Explanation: The controlled addition of the highly reactive isocyanate prevents exothermic temperature spikes and minimizes the formation of symmetrical urea byproducts. Toluene is an excellent solvent choice as it is non-reactive and allows for easy precipitation of the product.
-
-
Reaction: Stir the reaction mass at room temperature for 16 hours. A thick white precipitate will form.
-
Trustworthiness Check: Reaction completion can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexane eluent system. The disappearance of the 4-aminophenol spot (visualized with ninhydrin stain) indicates completion.
-
-
Isolation: Filter the reaction mass through a Buchner funnel. Wash the collected solid with fresh toluene (2 x 50 mL) to remove any unreacted isocyanate.
-
Drying: Dry the white solid in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Final Assembly of Sorafenib
This protocol describes the final coupling step to yield Sorafenib base.
Reaction Scheme:
Caption: Fig 3. Final nucleophilic aromatic substitution.
Materials & Reagents:
| Reagent | MW | Moles (equiv.) | Quantity | Notes |
| Urea Intermediate (from Protocol 1) | 330.68 | 1.0 | 2.0 g | Dried under vacuum |
| 4-Chloro-N-methylpicolinamide | 170.60 | 1.1 | 1.14 g | Key coupling partner |
| Potassium tert-butoxide (KOtBu) | 112.21 | 3.4 | 2.3 g | Strong, non-nucleophilic base |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.5 | 0.42 g | Mild base, acid scavenger |
| Dimethylformamide (DMF) | 73.09 | - | 10 mL | Anhydrous, polar aprotic solvent |
Step-by-Step Procedure:
-
Vessel Preparation: Charge a 100 mL three-necked flask with the urea intermediate (2.0 g) and DMF (10 mL).
-
Base Addition: Add potassium tert-butoxide (2.3 g) portion-wise to the reaction mass. Stir for 45 minutes at room temperature.
-
Causality Explanation: KOtBu is a strong base required to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (phenoxide). The excess base ensures complete deprotonation.
-
-
Coupling Partner Addition: Add 4-chloro-N-methylpicolinamide (1.14 g) and potassium carbonate (0.42 g) to the flask.
-
Causality Explanation: The phenoxide attacks the electron-deficient C4 position of the picolinamide ring in a nucleophilic aromatic substitution (SNAᵣ) reaction, displacing the chloride. K₂CO₃ acts as an auxiliary base to neutralize any generated HCl.
-
-
Reaction: Heat the reaction mass to 80-85°C and maintain for 8 hours.
-
Work-up & Isolation: Cool the reaction to 30°C and pour it into 100 mL of water. The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Final Product: Distill the solvent under reduced pressure to yield crude Sorafenib. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Alternative CDI-Mediated Urea Synthesis: A Phosgene-Free Approach
For processes where the use of an isocyanate precursor is undesirable, N,N'-Carbonyldiimidazole (CDI) serves as an excellent and safer alternative to phosgene for forming the urea bond.[1][10]
Caption: Fig 4. CDI-mediated phosgene-free synthesis of Sorafenib.
This one-pot method involves the initial reaction of 4-chloro-3-(trifluoromethyl)aniline with CDI to form an activated acyl imidazole intermediate.[10] Subsequent addition of the second amine, 4-(4-aminophenoxy)-N-methylpicolinamide, displaces the imidazole group to cleanly form the desired urea linkage, with imidazole being the only major byproduct. This approach is highly atom-economical and avoids the handling of toxic isocyanates.[1][10]
Conclusion
The synthesis of Sorafenib is a showcase of modern process chemistry, where strategic selection of starting materials and reagents leads to a highly efficient and scalable manufacturing process. 4-Chloro-3-(trifluoromethyl)aniline is an indispensable building block, providing the critical trifluoromethylphenyl moiety required for biological activity. The protocols detailed herein, emphasizing chromatography-free isolation and the use of safer reagents like CDI, provide a robust framework for the production of Sorafenib. By understanding the causality behind each experimental step, researchers can troubleshoot effectively and adapt these methodologies for the synthesis of other complex bi-aryl urea-based drug candidates.
References
- Bankston, D., Dumas, J., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777-781). [Link]
- ACS Publications. (n.d.). A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development. [Link]
- Wilhelm, S. M., et al. (2004). BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases Involved in Tumor Progression and Angiogenesis. Cancer Research, 64(19), 7099-7109. [Link]
- Li, Z., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives.
- Drugs of the Future. (2002). Bay-43-9006. Drugs of the Future, 27(12), 1143.
- ResearchGate. (n.d.).
- Google Patents. (2014). Synthesis method for sorafenib (CN103724259A).
- New Drug Approvals. (2013). Nexavar, Sorafenib, BAY 43-9006. [Link]
- Google Patents. (2009).
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]
- Zavadova, K., et al. (2015). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 20(7), 12054-12071. [Link]
- Shtil, A. A., et al. (2020). The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. Pharmaceutical Chemistry Journal, 54, 448-454. [Link]
- Journal of Biomedical Research & Environmental Sciences. (2023).
- Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396. [Link]
- PharmaCompass. (n.d.).
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- Google Patents. (2013).
- Al-Hussain, S. A., et al. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 238, 114467. [Link]
- Google Patents. (2015). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid (CN104447213A).
- Molecules. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Portico [access.portico.org]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. jelsciences.com [jelsciences.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 11. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid. This fluorinated benzoic acid derivative is a critical building block in the development of pharmaceuticals and advanced materials, prized for the unique properties conferred by its trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, ensuring a more efficient, reproducible, and high-yielding process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound and its isomers typically relies on two robust strategies starting from commercially available precursors:
-
Carboxylation of a Phenolic Precursor: This involves introducing a carboxylic acid group onto a pre-existing phenol ring, such as 2-bromo-6-(trifluoromethyl)phenol.[1][2] This is often achieved via organometallic intermediates (e.g., Grignard or lithiation reactions) followed by quenching with carbon dioxide.
-
Hydrolysis of a Nitrile Precursor: This strategy involves the synthesis of 2-hydroxy-4-(trifluoromethyl)benzonitrile, which is then hydrolyzed to the target carboxylic acid.[3] This is a common and effective final step, as the hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be performed under acidic or basic conditions.[4][5]
Q2: What purity levels are necessary for downstream pharmaceutical applications?
A2: For use as a key starting material or intermediate in pharmaceutical manufacturing, a purity of >98%, and often >99%, as determined by HPLC or GC, is typically required. Achieving this level of purity necessitates optimized reaction conditions to minimize side-product formation and efficient purification protocols, such as recrystallization. For analogous compounds, high purity is a critical release criterion.[6]
Q3: What are the main safety concerns when working with fluorinated aromatics and associated reagents?
A3: Trifluoromethylated aromatic compounds and their precursors require careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves, is mandatory. Specific hazards include:
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Strong Acids and Bases: Highly corrosive. The hydrolysis of nitriles, for example, can involve concentrated sulfuric acid or sodium hydroxide solutions at elevated temperatures.[5][7]
-
Thermal Decomposition: At high temperatures, fluorinated organic compounds can decompose to release toxic gases such as hydrogen fluoride (HF).
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-solution format.
Issue 1: Low or No Yield in Carboxylation of 2-Bromo-6-(trifluoromethyl)phenol
-
Symptoms: The reaction yields little to no desired product, with a significant recovery of the starting phenol or the formation of protonated (debrominated) starting material, 2-(trifluoromethyl)phenol.
-
Causality Analysis: The key step in this route is the formation of an organometallic intermediate (Grignard or organolithium). Failure at this stage is the most common cause of low yield.
-
Failed Grignard/Lithiation: Moisture or other electrophilic impurities in the solvent or on the glassware will quench the highly reactive organometallic species as it forms. In Grignard reactions, the magnesium metal may be passivated by an oxide layer.[8]
-
Inefficient Carboxylation: Poor quality carbon dioxide (e.g., containing moisture) or inefficient bubbling of CO₂ gas through the reaction mixture can lead to low carboxylation efficiency. The organometallic reagent may also react with other electrophiles if not immediately quenched with CO₂.
-
-
Solutions & Optimization Strategies:
| Parameter | Optimization Strategy |
| Anhydrous Conditions | Rigorously dry all glassware in an oven ( >120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Reagent Quality | Use freshly crushed magnesium turnings for Grignard reactions. A small crystal of iodine or 1,2-dibromoethane can be added to initiate the reaction.[8] For lithiation, ensure the n-BuLi or other organolithium reagent has been recently titrated to confirm its molarity. |
| Temperature Control | Formation of organolithium reagents from aryl bromides typically requires very low temperatures (e.g., -78°C) to prevent side reactions like halogen-metal exchange with the solvent (e.g., THF). |
| Carboxylation Step | Use high-purity, dry CO₂ gas. For small-scale reactions, adding the organometallic solution via cannula onto a bed of freshly crushed dry ice provides a large, cold, and anhydrous source of CO₂. For larger scales, ensure vigorous stirring and efficient gas dispersion. |
Troubleshooting Workflow: Low Yield in Carboxylation
Caption: Troubleshooting logic for low carboxylation yield.
Issue 2: Incomplete Nitrile Hydrolysis
-
Symptoms: The reaction stalls, leaving a significant amount of the 2-hydroxy-4-(trifluoromethyl)benzonitrile starting material or the intermediate amide, 2-hydroxy-4-(trifluoromethyl)benzamide.
-
Causality Analysis: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step is often rate-limiting.
-
Acid-Catalyzed: The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[9] The electron-withdrawing trifluoromethyl group can deactivate the nitrile carbon towards nucleophilic attack, slowing the reaction.
-
Base-Promoted: This involves direct nucleophilic attack of hydroxide on the nitrile carbon.[5] While often faster, the intermediate amide can sometimes be resistant to further hydrolysis under the applied conditions.
-
-
Solutions & Optimization Strategies:
| Condition | Optimization for Acidic Hydrolysis | Optimization for Basic Hydrolysis |
| Reagents | Use a high concentration of strong acid, such as 50-75% H₂SO₄. The presence of some water is necessary for the hydrolysis to proceed.[7] | Use a higher concentration of base (e.g., 20-40% NaOH or KOH). The addition of a phase-transfer catalyst can be beneficial if the nitrile has poor aqueous solubility. |
| Temperature | Increase the reaction temperature, often to reflux (100-150°C). Monitor for potential decomposition or side reactions (e.g., sulfonation, decarboxylation) at very high temperatures.[10] | Increase the temperature to reflux. Reactions are often run for extended periods (8-24 hours) to drive the hydrolysis of the intermediate amide to completion. |
| Monitoring | Monitor reaction progress by TLC or by taking aliquots, quenching, extracting, and analyzing via GC or HPLC to confirm the disappearance of both the nitrile and the intermediate amide. | Monitor reaction progress similarly to the acidic method. The appearance of ammonia gas (from amide hydrolysis) can sometimes be detected (with caution) and indicates the reaction is proceeding.[5] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Protocol 1: Synthesis via Hydrolysis of 2-Hydroxy-4-(trifluoromethyl)benzonitrile (Base-Promoted)
This protocol outlines the conversion of the nitrile precursor to the final product.
Caption: Synthetic scheme for nitrile hydrolysis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-4-(trifluoromethyl)benzonitrile (1.0 eq) and a 20% aqueous solution of sodium hydroxide (5-10 eq).
-
Heating: Heat the mixture to reflux (approx. 105-110°C) with vigorous stirring. The reaction is typically heterogeneous at the start.
-
Monitoring: Monitor the reaction progress over 12-24 hours. The reaction mixture should become more homogeneous as the starting material is consumed. Progress can be tracked by TLC (using an appropriate solvent system like 30% ethyl acetate in hexanes) or HPLC. The disappearance of the starting nitrile and the intermediate amide should be confirmed.
-
Work-up (Acidification): Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully acidify the dark solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude solid. Recrystallize from a suitable solvent system (e.g., water/ethanol mixture or toluene) to yield the pure this compound as a crystalline solid. Confirm purity by HPLC and characterize by ¹H NMR, ¹³C NMR, and MS.
References
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Online].
- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. [Online].
- Benchchem. Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. [Online].
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Online].
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. [Online].
- Zhang, M., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Online].
- Google Patents. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. [Online].
- Benchchem. Technical Support Center: 4-Fluoro-3-hydroxybenzoic Acid Industrial Production. [Online].
- Benchchem. Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions. [Online].
- Benchchem. A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. [Online].
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids. [Online].
- Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). [Online].
- Chemistry university via YouTube. Hydrolysis of Nitriles. [Online].
- Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Online].
- Sage Advice. The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. [Online].
- Fluorochem. 2-Bromo-6-(trifluoromethyl)phenol. [Online].
- Fisher Scientific. ChemScene | 2-Bromo-6-(trifluoromethyl)phenol. [Online].
- Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. [Online].
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Chemscene ChemScene | 2-Bromo-6-(trifluoromethyl)phenol | 1G | CS-0098775 | Fisher Scientific [fishersci.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid is a critical step in the development of various pharmaceutical compounds. The presence of both a hydroxyl and a trifluoromethyl group on the benzoic acid scaffold presents unique synthetic challenges. This guide addresses common issues encountered during its synthesis, with a focus on the widely used Kolbe-Schmitt carboxylation of 4-(trifluoromethyl)phenol.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the most likely causes?
A1: Low or no yield in the synthesis of this compound via the Kolbe-Schmitt reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Purity of Starting Material: The purity of the starting material, 4-(trifluoromethyl)phenol, is paramount. Impurities can interfere with the formation of the phenoxide and subsequent carboxylation.
-
Recommendation: Ensure the 4-(trifluoromethyl)phenol is of high purity (≥98%). If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Incomplete Phenoxide Formation: The Kolbe-Schmitt reaction requires the formation of the sodium or potassium phenoxide salt. Incomplete deprotonation of the phenol will result in unreacted starting material.[1][2][3]
-
Recommendation: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure stoichiometric equivalence or a slight excess of the base. The reaction should be performed under anhydrous conditions to prevent the base from reacting with water instead of the phenol.
-
-
Inefficient Carboxylation: The carboxylation step, where carbon dioxide (CO2) reacts with the phenoxide, is often the most critical and challenging step.
-
Pressure and Temperature: This reaction typically requires high pressure (up to 100 atm) and elevated temperatures (around 125 °C) to proceed efficiently.[1][4] Insufficient pressure or temperature will lead to low conversion.
-
CO2 Quality: Use dry CO2 gas to avoid introducing water into the reaction.
-
Agitation: Ensure vigorous stirring to maximize the contact between the solid phenoxide and the gaseous CO2.
-
-
Work-up and Isolation: Product can be lost during the work-up and purification steps.
-
Acidification: After the carboxylation, the product is present as a salt. It must be acidified (e.g., with sulfuric acid) to protonate the carboxylate and the phenoxide.[1] Ensure the pH is sufficiently acidic to precipitate the product.
-
Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to ensure complete recovery.
-
Formation of Isomeric Byproducts
Q2: I am observing the formation of the para-isomer, 4-hydroxy-3-(trifluoromethyl)benzoic acid, in significant amounts. How can I improve the ortho-selectivity?
A2: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the reaction conditions and the cation used.
-
Choice of Alkali Metal Hydroxide: The choice of the alkali metal hydroxide can influence the ortho/para ratio.
-
Temperature: The reaction temperature can also affect the regioselectivity.
-
Lower Temperatures: Generally favor ortho-carboxylation.
-
Higher Temperatures: Can lead to the formation of the thermodynamically more stable para-isomer.
-
Recommendation: Adhere to the recommended reaction temperature of around 125 °C. If para-isomer formation is still a significant issue, a slightly lower temperature might be explored, though this could impact the overall reaction rate.
-
Reaction Stalls or is Sluggish
Q3: My reaction seems to have stalled or is proceeding very slowly. What can I do to improve the reaction rate?
A3: A sluggish reaction can often be attributed to suboptimal reaction conditions.
-
Revisit Pressure and Temperature: As mentioned, these are critical parameters. Ensure your equipment is capable of maintaining the required high pressure and temperature consistently throughout the reaction.[1][4]
-
Solvent Effects: While the classical Kolbe-Schmitt reaction is often performed under solvent-free conditions with the solid phenoxide, the use of a high-boiling point, polar aprotic solvent can sometimes be beneficial.
-
Homogeneous Kolbe-Schmitt Reaction: The use of solvents like DMSO or DMF can allow the reaction to proceed under milder conditions.[1] However, this may also alter the regioselectivity.
-
-
Catalyst: While not a traditional Kolbe-Schmitt approach, modern organic chemistry offers catalytic methods for carboxylation that might be considered if the classical method is proving problematic.
Purification Challenges
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purifying this compound can be challenging due to the presence of unreacted starting material and isomeric byproducts.
-
Recrystallization: This is the most common and effective method for purifying the final product.
-
Solvent Selection: A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Water or aqueous alcohol mixtures are often good starting points.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to keep the carboxylic acid protonated, is a common eluent.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt.
-
Separate the layers.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.
-
Filter and dry the purified product.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Kolbe-Schmitt reaction?
A: The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide. The phenoxide is more reactive towards electrophilic aromatic substitution than the corresponding phenol. The reaction proceeds to form an aromatic hydroxy acid.[3]
Q: Are there alternative synthetic routes to this compound?
A: Yes, while the Kolbe-Schmitt reaction is a common method, other routes exist. For instance, one could start from a precursor that already contains the desired substitution pattern and then perform functional group interconversions. An example would be the hydrolysis of a corresponding ester or nitrile.[5][6] Another approach involves the hydrolysis of a trifluoromethyl group to a carboxylic acid group, although this often requires harsh conditions.[7]
Q: What safety precautions should be taken when performing this synthesis?
A: The Kolbe-Schmitt reaction involves high pressures and temperatures, and flammable solvents may be used during work-up.
-
High Pressure: Use a properly rated and maintained autoclave.
-
High Temperature: Use appropriate heating equipment and take precautions against thermal burns.
-
Chemical Hazards: 4-(Trifluoromethyl)phenol can be toxic and an irritant.[8] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: How does the trifluoromethyl group influence the reactivity of the aromatic ring?
A: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[9] This has two main effects:
-
Deactivation: It deactivates the aromatic ring towards electrophilic substitution, making reactions like the Kolbe-Schmitt carboxylation more challenging than with phenol itself.
-
Acidity: It increases the acidity of the phenolic proton, making the formation of the phenoxide easier.
Visualizing the Workflow
General Workflow for the Synthesis of this compound
Caption: A logical flow for troubleshooting low yield issues.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Potential Impact of Deviation |
| Starting Material Purity | ≥98% | Lower purity can introduce side reactions and reduce yield. |
| Base | Sodium Hydroxide (NaOH) | Use of KOH may increase para-isomer formation. [1][3] |
| Reaction Temperature | ~125 °C | Too low: slow reaction; Too high: increased para-isomer. |
| Reaction Pressure | Up to 100 atm | Insufficient pressure will lead to low conversion. [1][4] |
| Reaction Atmosphere | Anhydrous, under CO2 | Presence of water will consume the base. |
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydroxide
-
Concentrated sulfuric acid
-
High-pressure autoclave
-
Anhydrous solvents for work-up and purification
Procedure:
-
Phenoxide Formation:
-
In a dry reaction vessel, combine 4-(trifluoromethyl)phenol and a stoichiometric equivalent of sodium hydroxide.
-
If performing in a solvent, use a dry, high-boiling point solvent.
-
Gently heat under vacuum to remove any residual water and form the dry sodium 4-(trifluoromethyl)phenoxide salt.
-
-
Carboxylation:
-
Transfer the phenoxide salt to a high-pressure autoclave.
-
Seal the autoclave and purge with dry carbon dioxide gas.
-
Pressurize the autoclave with CO2 to the desired pressure (e.g., 100 atm).
-
Heat the autoclave to the reaction temperature (e.g., 125 °C) with vigorous stirring.
-
Maintain these conditions for several hours, monitoring the reaction progress if possible.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid reaction mixture in water.
-
Slowly add concentrated sulfuric acid to the aqueous solution with cooling until the pH is strongly acidic (pH 1-2).
-
The crude this compound will precipitate out of the solution.
-
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, melting point).
-
References
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.).
- Kolbe–Schmitt reaction - Wikipedia. (n.d.).
- Kolbe–Schmitt reaction - Grokipedia. (n.d.).
- Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (n.d.).
- Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.).
- hydrolysis of esters - Chemguide. (n.d.).
- 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. (n.d.).
- The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22).
- Ch20: Hydrolysis of Esters - University of Calgary. (n.d.).
- Kolbe Reaction Mechanism - BYJU'S. (n.d.).
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the purification of 3-hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important fluorinated intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of a molecule.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides practical, field-proven insights into the most effective purification techniques and how to troubleshoot them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A plausible synthesis involves the carboxylation of 4-(trifluoromethyl)phenol. Based on this, common impurities may include:
-
Unreacted 4-(trifluoromethyl)phenol: The starting material for the carboxylation reaction.
-
Isomeric byproducts: Depending on the regioselectivity of the carboxylation, other isomers of the desired product might be formed.
-
Inorganic salts: From reagents used during the reaction and workup, such as sodium or potassium salts.
-
Residual solvents: Solvents used in the synthesis and extraction steps.
Q2: What are the primary methods for purifying solid this compound?
A2: For solid organic compounds like this compound, the two most effective and commonly used purification techniques are:
-
Recrystallization: This is often the first method of choice for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[2]
-
Column Chromatography: This technique is highly effective for separating compounds with similar polarities and for removing impurities that are difficult to eliminate by recrystallization.[3]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should:
-
Completely dissolve the crude product at or near its boiling point.
-
Have very low solubility for the product at low temperatures (e.g., room temperature or in an ice bath).
-
Either not dissolve the impurities at all (allowing for hot filtration) or keep them fully dissolved at low temperatures (so they remain in the mother liquor).
-
Be chemically inert towards the product.
-
Have a relatively low boiling point for easy removal from the purified crystals.
For this compound, which is a polar molecule, polar organic solvents are a good starting point for solubility tests.[4] A mixture of solvents can also be employed to achieve the desired solubility profile.
Q4: My compound streaks significantly on a silica gel TLC plate. How can I improve the separation?
A4: Streaking of carboxylic acids on silica gel is a common problem due to the interaction of the acidic proton with the silica surface.[3] To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This keeps the carboxylic acid in its protonated form, leading to sharper spots and better separation.[3]
Troubleshooting Guide: Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The solution is too concentrated, and the compound is coming out of solution above its melting point.- The presence of significant impurities is depressing the melting point. | - Reheat the solution to redissolve the oil and add a small amount of additional hot solvent. Allow it to cool more slowly.- Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization. |
| Crystal formation is too rapid, yielding fine needles or powder. | - The solution was cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still colored. | - Colored impurities are present. | - If the impurities are known to be adsorbed by activated carbon, you can add a small amount of charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a small amount of a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature and then upon heating.
-
The ideal single solvent will show poor solubility at room temperature but good solubility when hot. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, place the crystals in a desiccator.
-
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
A common starting point for fluorinated benzoic acids is a mixture of hexanes and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid).[3]
-
-
Column Packing:
-
Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, collecting the eluent in fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting common recrystallization problems.
References
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Benchchem.
- 4-(Trifluoromethyl)benzoic acid - Solubility of Things.
- Recrystalliz
- Recrystalliz
- Preparation and Re-crystalliz
- Recrystalliz
- Troubleshooting Flash Column Chrom
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- How can I purify carboxylic acid?
- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- CHM 230 Recrystalliz
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
- Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
- 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science.
- 4-Trifluoromethyl Salicylic Acid: Your Premier Intermediate for Pharmaceutical & Agrochemical Innov
- 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activ
- Practical Path to Multiple Trifluoromethyl
- Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Applic
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 6. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-hydroxy-4-(trifluoromethyl)benzoic Acid
This guide provides in-depth technical support for researchers, medicinal chemists, and process development scientists working on the purification of 3-hydroxy-4-(trifluoromethyl)benzoic acid. The following troubleshooting guides and FAQs address common and complex issues encountered during its recrystallization, moving beyond a simple protocol to explain the underlying chemical principles that govern a successful purification.
Section 1: Foundational Knowledge & Physicochemical Properties
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound in a solvent at different temperatures.[1] For a successful recrystallization of this compound, understanding its physicochemical properties is paramount. While specific data for this exact molecule is not abundant in publicly available literature, we can infer its likely behavior from closely related analogs.
The key principle is that the target compound should be highly soluble in a chosen solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[1]
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| This compound | C₈H₅F₃O₃ | 206.12 | Data not available; likely >150°C based on analogs | Expected to have low solubility in cold water, higher in hot water and polar organic solvents. |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | 206.12 | 159 - 161 | Slightly soluble in water.[3][4] |
| 3-Fluoro-4-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | 174 - 179 | Slightly soluble in DMSO and Methanol.[5] |
| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 219 - 220 | Soluble in water.[6] Highly soluble in DMSO.[7] |
| Benzoic Acid (Parent Compound) | C₇H₆O₂ | 122.12 | 122 | Poorly soluble in cold water, much more soluble in hot water.[8][9] |
Note: The properties of analogs are provided for estimation purposes. Experimental determination for the target compound is essential for process optimization.
Section 2: Standard Recrystallization Workflow
This section outlines a robust, general-purpose protocol for the recrystallization of this compound, assuming a water-based or co-solvent system.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection & Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture) and a boiling chip.
-
Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.[2] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some dissolved product even when cold.
-
-
Decolorization (Optional):
-
If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% of the solute's weight).[9]
-
Bring the solution back to a boil for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored impurities. It is added to a slightly cooled solution to prevent violent boiling over.
-
-
Hot Gravity Filtration (If charcoal or insoluble impurities are present):
-
Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.
-
Wet the filter paper with a small amount of hot solvent.
-
Pour the hot solution through the funnel quickly to remove the charcoal and any insoluble impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[8]
-
Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form in an orderly fashion, excluding impurities.[2]
-
Once at room temperature, the flask can be placed in an ice-water bath to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: The wash solvent must be cold to minimize redissolving the purified product.
-
Allow the crystals to dry on the funnel by drawing air through them, then transfer them to a watch glass for final drying in a desiccator or a vacuum oven.
-
Caption: A standard workflow for the purification of this compound.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My compound isn't dissolving in the hot solvent, even after adding a large amount. What should I do?
A1: This indicates a poor choice of solvent. The trifluoromethyl and hydroxyl groups create a molecule with complex polarity. If a non-polar solvent isn't working, increase polarity. If a polar solvent like water isn't working, the compound may be too non-polar.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your solvent is at or very near its boiling point.
-
Switch Solvents: If using a non-polar solvent (e.g., hexanes), switch to a more polar one (e.g., toluene, ethyl acetate). If using water, consider a co-solvent system.
-
Use a Co-solvent System: A mixture of solvents, such as ethanol/water or acetic acid/water, can fine-tune the polarity. Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to re-clarify before cooling.
-
Q2: Instead of dissolving, my compound melted into a sticky oil at the bottom of the flask. What went wrong?
A2: This phenomenon, known as "oiling out," occurs when the melting point of the crude solid is lower than the boiling point of the chosen solvent. The compound melts before it can dissolve, and the oil often traps impurities.
-
Troubleshooting Steps:
-
Add More Solvent: Sometimes, the issue is simply that the saturation limit has been reached. Try adding more hot solvent to see if the oil will dissolve.
-
Lower the Temperature: Re-heat the mixture until the oil dissolves completely, then remove it from the heat and allow it to cool more slowly, perhaps without an ice bath. Induce crystallization by scratching or seeding while the solution is still warm but below the melting point.
-
Change Solvents: The most reliable solution is to choose a solvent with a boiling point lower than your compound's melting point. Based on analogs, the melting point is likely above 150 °C, so this is less common with typical lab solvents but can occur with high-boiling point solvents like DMF or DMSO.
-
Q3: The solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?
A3: A failure to crystallize usually means the solution is either not saturated enough (too much solvent was used) or it has become supersaturated.
-
Troubleshooting Steps:
-
Induce Nucleation: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid.[8] The microscopic scratches provide a surface for crystal nucleation.
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.
-
Use an Ice Bath: Further cooling in an ice bath will decrease the compound's solubility and may be sufficient to force crystallization.
-
Reduce Solvent Volume: If the above steps fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, attempt to cool and crystallize again.
-
Q4: My final product is discolored, and the melting point is broad and lower than expected. Is it still impure?
A4: Yes, these are classic signs of an impure product. A broad melting point range indicates the presence of impurities that disrupt the crystal lattice.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass through the purification protocol is often necessary to achieve high purity.
-
Use Activated Charcoal: If the product has a distinct color (e.g., yellow or brown), use activated charcoal during the next recrystallization attempt as described in the protocol.[9]
-
Ensure Slow Cooling: Rapid cooling can trap impurities in the crystal lattice. Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath.
-
Consider Polymorphism: While less common, it's possible you have isolated a different crystal form (polymorph), which may have a different melting point.[10][11] Characterization by techniques like PXRD or DSC would be needed to confirm this. The crystallization of N-(3-hydroxyphenyl)-3-methoxybenzamide, for example, yielded two distinct polymorphs depending on the conditions.[12]
-
Caption: A decision-making flowchart for common recrystallization problems.
References
- 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid | 1221444-45-6. ChemicalBook.
- 4-FLUORO-3-HYDROXYBENZOIC ACID. HANGZHOU HONGQIN PHARMTECH CO.,LTD.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid 98 115754-21-7. Sigma-Aldrich.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific. Fisher Scientific.
- 4-Fluoro-3-hydroxybenzoic acid. Matrix Scientific.
- 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7. ChemicalBook.
- Recrystallization of Benzoic Acid. Course Hero.
- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki. Guidechem.
- 3-(Trifluoromethyl)benzoic acid 99 454-92-2. Sigma-Aldrich.
- The Recrystallization of Benzoic Acid. University of Missouri–St. Louis.
- Lab Report Recrystallization September 27, 2016. Florida A&M University.
- 4-(Trifluoromethyl)benzoic acid | 455-24-3. ChemicalBook.
- 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent. MedchemExpress.com.
- Recrystallization of Benzoic Acid. Alfa Chemistry.
- Recrystallization and Crystallization. University of Rochester.
- Conformational polymorphism of 3-(azidomethyl)benzoic acid. National Institutes of Health (NIH).
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
- Identifying common impurities in 3-Fluorofluoren-9-one synthesis. Benchchem.
- SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS. Buletinul Institutului Politehnic din Iasi.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem.
- 4-(Trifluoromethyl)benzoic acid 98 455-24-3. Sigma-Aldrich.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Royal Society of Chemistry.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. famu.edu [famu.edu]
- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide [mdpi.com]
Technical Support Center: Reactions with 3-hydroxy-4-(trifluoromethyl)benzoic acid
Welcome to the technical support resource for 3-hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile, yet sometimes challenging, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Understanding Your Starting Material
Success in synthesis begins with a thorough understanding of your reagents. This compound possesses three key structural features that dictate its reactivity: a carboxylic acid, a phenolic hydroxyl group, and a potent electron-withdrawing trifluoromethyl (CF₃) group.
FAQ: What are the key physicochemical properties I should be aware of?
Understanding the fundamental properties of your starting material is critical for selecting appropriate solvents, purification methods, and reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | General property of similar benzoic acids. |
| Melting Point | Not explicitly reported; related isomers melt in the 159-179 °C range. | [3][4] |
| pKa (Carboxylic Acid) | Predicted to be < 4.0 | The pKa of benzoic acid is ~4.2[5]. The electron-withdrawing CF₃ group significantly increases acidity (lowers pKa)[6]. |
| pKa (Phenolic OH) | Predicted to be < 9.0 | The pKa of phenol is ~10. The adjacent CF₃ and COOH groups are strongly electron-withdrawing, increasing the acidity of the phenolic proton. |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone). | [2][7][8] |
The Causality Behind its Reactivity
The trifluoromethyl group is the dominant electronic director on the aromatic ring. Its strong electron-withdrawing nature (-I, -M effects) makes both the carboxylic acid and the phenolic hydroxyl group more acidic than their unsubstituted counterparts. This enhanced acidity is a double-edged sword: while it can facilitate certain reactions, it can also complicate others by creating multiple reactive sites and influencing nucleophilicity.
Caption: Key functional groups and their primary reaction pathways.
Part 2: Troubleshooting Esterification Reactions
Esterification of the carboxylic acid is a common objective. The standard approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9]
FAQ: My Fischer esterification is giving a low yield. What's going wrong?
This is a frequent issue, often stemming from the reversible nature of the reaction or suboptimal conditions.
Answer: Low yields in Fischer esterification are typically due to one of four factors:
-
Water in the System: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials.
-
Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[10] Too little catalyst results in a slow or stalled reaction.
-
Steric Hindrance: While not a major issue for this substrate, using a bulky alcohol (e.g., tert-butanol) can significantly slow down the reaction rate.
-
Reaction Time/Temperature: The reaction is equilibrium-controlled and can be slow to reach completion.
Troubleshooting Workflow: Improving Esterification Yield
Caption: Troubleshooting workflow for low esterification yield.
Protocol: Optimized Fischer Esterification
This protocol incorporates measures to drive the reaction to completion.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (can be used as solvent, e.g., 20 eq of methanol) and a solvent that forms an azeotrope with water (e.g., toluene, if the alcohol is not the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).[11]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium forward.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.[12]
-
Work-up: Once complete, cool the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted starting material, followed by a brine wash.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude ester can be purified by recrystallization or silica gel column chromatography.[13]
Part 3: Troubleshooting Amidation Reactions
Creating an amide bond directly from a carboxylic acid and an amine is challenging due to an unproductive acid-base reaction. Therefore, the carboxylic acid must first be "activated" using a coupling agent.
FAQ: My amidation reaction is messy, and I'm getting poor yields. How do I choose the right coupling agent?
Answer: The choice of coupling agent and reaction conditions is paramount. A messy reaction often points to incomplete activation, side reactions, or racemization (if chiral amines are used). The key is to convert the hydroxyl of the carboxylic acid into a better leaving group.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Agent | Name | Activator/Base | Key Advantages | Potential Issues |
| DCC | Dicyclohexylcarbodiimide | (DMAP optional) | Inexpensive, effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be hard to filter; allergenic. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble urea byproduct (easy removal); good for aqueous media. | More expensive than DCC. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, TEA | Fast reaction rates, low racemization.[14] | Can be sensitive to moisture. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, TEA | Highly effective for hindered amines and acids. | Most expensive option. |
For this compound, HBTU is an excellent starting choice due to its efficiency.[14] However, it's critical to ensure the phenolic hydroxyl group does not interfere.
FAQ: I see a second product in my amidation reaction. Could the phenolic hydroxyl be reacting?
Answer: Yes, this is a significant risk. While the carboxylic acid is more acidic and will be deprotonated first by the base (like DIPEA), the resulting phenoxide is a potent nucleophile. If the activated carboxylic acid (e.g., the HBTU-ester intermediate) is slow to react with your desired amine, it can be intercepted by the phenoxide of another molecule, leading to dimer or polymer formation.
Mitigation Strategies:
-
Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group (e.g., as a benzyl or silyl ether) before performing the amidation, and deprotect it in a later step.
-
Controlled Addition: Add the coupling agent to a mixture of the carboxylic acid and base first, allow it to activate for a few minutes, and then add the amine. This ensures the amine is present as soon as the activated species forms.
Part 4: Troubleshooting Etherification Reactions
Etherification targets the phenolic hydroxyl group, typically via a Williamson ether synthesis. This involves deprotonating the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[15]
FAQ: My Williamson ether synthesis has a low yield, and my TLC shows multiple spots.
Answer: This classic issue points towards competing side reactions or suboptimal base/solvent selection.
-
Incomplete Deprotonation: The phenolic proton on this molecule is quite acidic, but a base that is too weak (or used in stoichiometric amounts) will result in unreacted starting material.
-
Poor Nucleophile vs. Poor Electrophile: The reaction requires a good nucleophile (the phenoxide) and a good electrophile (the alkyl halide). Primary alkyl halides are best. Secondary and tertiary halides are prone to E2 elimination, a major side reaction.[15]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions). While O-alkylation is usually favored, some C-alkylation can occur, leading to isomeric byproducts.
-
Base/Solvent Choice: A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is effective. A weaker base like potassium carbonate (K₂CO₃) in acetone can also work well and is often milder, reducing side reactions.[15]
Protocol: Williamson Ether Synthesis
-
Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., DMF or acetone).
-
Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the phenoxide.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.
-
Work-up: After completion, cool the reaction and quench carefully with water. Extract the product with an organic solvent. If the carboxylic acid is to be retained, an acidic workup should be avoided until after extraction.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.[12]
References
- PubChem.4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111.[Link]
- Solubility of Things.4-(Trifluoromethyl)benzoic acid.[Link]
- Rasayan Journal of Chemistry.
- PubChemLite.this compound (C8H5F3O3).[Link]
- Google Patents.
- ResearchGate.
- University of California, Davis.Table 20.
- Indo American Journal of Pharmaceutical Research.synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.[Link]
- OperaChem.
- The Organic Chemistry Tutor (YouTube).
Sources
- 1. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. ossila.com [ossila.com]
- 4. 3-Fluoro-4-(trifluoromethyl)benzoic acid 98 115754-21-7 [sigmaaldrich.com]
- 5. global.oup.com [global.oup.com]
- 6. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
- 7. 4-METHOXY-3-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 213598-09-5 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. One moment, please... [iajpr.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 14. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the derivatization of 3-hydroxy-4-(trifluoromethyl)benzoic acid
Technical Support Center: Derivatization of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid
Welcome to the technical support resource for the derivatization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges working with this versatile but reactive building block. As a bifunctional molecule featuring both a carboxylic acid and a phenolic hydroxyl group, its reactivity is further modulated by the potent electron-withdrawing trifluoromethyl group. This document provides troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these complexities and achieve your synthetic goals.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound, organized by the desired transformation.
Section 1: Selective Esterification of the Carboxylic Acid
Question 1: My standard Fischer esterification with methanol and sulfuric acid is giving low yields or failing to proceed. What is the underlying issue?
Answer: This is a common challenge stemming from two primary factors. First, the trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the carboxyl group, making it a less effective nucleophile after protonation of the alcohol. Second, the Fischer esterification is an equilibrium-controlled reaction.[1][2][3][4] The formation of water as a byproduct can drive the reaction backward, preventing it from reaching completion, a problem that is exacerbated in closed reaction systems.[1]
Question 2: How can I drive the Fischer esterification to completion for this substrate?
Answer: To overcome the equilibrium limitation, you must apply Le Châtelier's principle.[2][5] There are two effective strategies:
-
Use a Large Excess of Alcohol: Employing the alcohol (e.g., methanol, ethanol) as the reaction solvent ensures it is present in a large molar excess, which shifts the equilibrium toward the ester product.[4][6]
-
Remove Water as it Forms: For higher-boiling alcohols, water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene.[2][3] For lower-boiling alcohols like methanol, using a large excess is the more practical approach.
Question 3: I need to esterify the carboxylic acid but leave the phenolic hydroxyl group untouched. Is a protection step necessary?
Answer: For simple alkyl esters (methyl, ethyl), a protection step is typically not required. Standard acid-catalyzed methods like the Fischer esterification are highly selective for the carboxylic acid over the phenol. The phenolic hydroxyl group is a much weaker nucleophile and does not readily react under these conditions. However, if you were to use more aggressive conditions or reagents (e.g., converting the carboxylic acid to a highly reactive acyl chloride), you would risk reaction at the phenol, necessitating its protection.[7]
Section 2: Selective Amidation of the Carboxylic Acid
Question 1: I am trying to form an amide by simply heating the carboxylic acid with an amine, but the reaction is not working. Why?
Answer: The direct thermal condensation of a carboxylic acid and an amine to form an amide requires very high temperatures (often >160 °C) to dehydrate the intermediate ammonium carboxylate salt.[8] These conditions are often not suitable for functionalized molecules and can lead to decomposition. For this compound, such harsh conditions are not recommended.
Question 2: What is the most reliable method for selectively forming an amide from the carboxylic acid group on this molecule?
Answer: The most robust and widely used method is to activate the carboxylic acid in situ using a coupling agent.[8][9] This approach avoids the need for high temperatures and is highly selective for the carboxylic acid over the phenolic hydroxyl group. Commonly used coupling agents include:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Additives like 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.[8]
-
Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Guanidinium Salts: Reagents such as HATU or HBTU.
These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.[10]
Question 3: My amidation reaction is sluggish and yields are poor, even with a coupling agent. What can I do to troubleshoot this?
Answer: If an amidation reaction is failing, consider the following points in your experimental setup:
-
Solvent: Ensure you are using an anhydrous aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN). The presence of water can hydrolyze your activated intermediate and consume the coupling reagent.[11]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid released during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling agent and the amine relative to the carboxylic acid. Insufficient reagent is a common cause of incomplete conversion.[11]
-
Temperature: Most coupling reactions proceed well at room temperature, but gentle heating (40-50 °C) may be necessary for less reactive amines or sterically hindered substrates.
Section 3: Selective Etherification of the Phenolic Hydroxyl Group
Question 1: Why can't I perform a Williamson ether synthesis directly on this compound using a base and an alkyl halide?
Answer: This approach will fail because the carboxylic acid proton (pKa ~3-4) is significantly more acidic than the phenolic proton (pKa ~8-9). Any base added to the reaction will deprotonate the carboxylic acid first, forming a carboxylate salt.[7] This salt is generally unreactive towards the alkyl halide, and the phenolic hydroxyl group will remain protonated and unreactive.
Question 2: What is the correct, multi-step strategy for selectively creating an ether at the phenolic position?
Answer: A three-step protection-alkylation-deprotection sequence is the standard and most reliable method.[12]
-
Protection: The carboxylic acid must first be protected, typically as an ester (e.g., a methyl or ethyl ester) via Fischer esterification. This removes the acidic proton and renders the group unreactive to the basic conditions of the next step.[7][12]
-
Etherification: The resulting ester is then subjected to Williamson ether synthesis conditions. A suitable base (e.g., potassium carbonate, K₂CO₃) is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., ethyl bromide), forming the desired ether linkage.[12][13]
-
Deprotection: The final step is to hydrolyze the ester protecting group to reveal the carboxylic acid. This is typically achieved via saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate.[12]
Question 3: My final deprotection (saponification) step is causing unwanted side reactions or product decomposition. What are my options?
Answer: If standard NaOH or LiOH hydrolysis is too harsh, consider using a different protecting group for the carboxylic acid that can be removed under milder conditions. For example, a benzyl ester can be cleaved under neutral conditions via hydrogenolysis (H₂, Pd/C), and a tert-butyl ester can be removed with mild acid (e.g., trifluoroacetic acid in DCM). The choice of protecting group should be guided by the overall stability of your molecule.[7][14]
Visualized Workflows and Logic
Experimental Protocols
Protocol 1: Selective Fischer Esterification of the Carboxylic Acid
This protocol describes the synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)benzoate.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous methanol to serve as both reagent and solvent (approx. 15-20 mL per gram of acid).
-
Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[6]
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester product, which can often be used in the next step without further purification.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol | Serves as both reagent and solvent; large excess drives equilibrium.[4] |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl, increasing its electrophilicity.[3] |
| Temperature | Reflux (~65 °C) | Provides sufficient activation energy for the reaction. |
| Workup | NaHCO₃ wash | Neutralizes the strong acid catalyst for safe handling and purification.[6] |
Protocol 2: Selective Amidation using EDC/HOBt Coupling
This protocol describes the synthesis of an amide derivative using EDC as a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and the desired amine (1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain the desired amide.
| Reagent | Equivalents | Purpose |
| EDC | 1.5 | Carbodiimide coupling agent; activates the carboxylic acid.[8] |
| HOBt | 1.2 | Additive to form a more reactive ester and prevent side reactions.[8] |
| Amine | 1.2 | The nucleophile for amide bond formation. |
| DIPEA | 2.5 | Non-nucleophilic base to maintain basic pH and neutralize byproducts. |
Protocol 3: Workflow for Selective Etherification of the Phenol
This three-step protocol describes the synthesis of 3-ethoxy-4-(trifluoromethyl)benzoic acid.
Step 1: Protection of the Carboxylic Acid
-
Follow Protocol 1 to convert this compound into Methyl 3-hydroxy-4-(trifluoromethyl)benzoate. Ensure the product is dry and free of acidic residue before proceeding.
Step 2: Williamson Ether Synthesis
-
Dissolve the methyl ester from Step 1 (1.0 eq) in an anhydrous solvent like DMF or acetone in a dry flask.
-
Add finely ground potassium carbonate (K₂CO₃, 2.0 eq) as the base.
-
Add the alkylating agent, ethyl bromide (EtBr, 1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 6-12 hours, monitoring by TLC.[12]
-
After cooling, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate to yield Methyl 3-ethoxy-4-(trifluoromethyl)benzoate.
Step 3: Deprotection of the Ester
-
Dissolve the ether-ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq).
-
Stir the reaction at room temperature for 2-4 hours until TLC shows complete consumption of the starting ester.[12]
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the final product, 3-ethoxy-4-(trifluoromethyl)benzoic acid.
References
- Efficacy comparison of different protecting groups for phenols in synthesis. (2025). Benchchem.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Protection for Phenols and Catechols. (n.d.). ResearchGate.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
- A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025).
- Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.).
- One-pot activation and amidation of carboxylic acids with acetylene. (n.d.).
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Amidation of carboxylic acids. (n.d.).
- Esterification of benzoic acid to methyl benzo
- Troubleshooting incomplete derivatization of Erucate for chrom
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (2025). Benchchem.
- Fischer Esterific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- 3: Esterification (Experiment). (2021). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Stability issues of 3-hydroxy-4-(trifluoromethyl)benzoic acid under reaction conditions
Welcome to the technical support center for 3-hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use in various chemical reactions. By understanding the underlying chemical principles, you can anticipate and mitigate common issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to decarboxylation, thermal decomposition, and potential side reactions under both acidic and basic conditions. The interplay between the hydroxyl (-OH), carboxylic acid (-COOH), and the strongly electron-withdrawing trifluoromethyl (-CF3) groups on the aromatic ring dictates its reactivity and stability profile.
Q2: How does the trifluoromethyl group influence the stability of the molecule?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This has several implications:
-
Increased Acidity: It increases the acidity of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted benzoic or hydroxybenzoic acids.
-
Ring Deactivation: It deactivates the aromatic ring towards electrophilic aromatic substitution.
-
Stabilization of Negative Charge: It can stabilize anionic intermediates, which may influence reaction pathways. The strong C-F bonds within the trifluoromethyl group are highly stable and resistant to cleavage.[1]
Q3: Is this compound susceptible to decarboxylation?
A3: Yes, like many hydroxybenzoic acids, it is susceptible to decarboxylation, particularly at elevated temperatures. The presence of the hydroxyl group, especially in the ortho or para position to the carboxylic acid, can facilitate this process. While electron-withdrawing groups can sometimes hinder decarboxylation, the reaction is known to be exergonic for hydroxybenzoic acids.[2] Catalysts, such as those based on palladium, can also promote decarboxylation of hydroxybenzoic acids.[3][4]
Q4: What is the expected thermal stability of this compound?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability in aqueous solutions is pH-dependent.
-
Acidic Conditions: In strongly acidic media, particularly at high temperatures, acid-catalyzed decarboxylation can be a concern.
-
Basic Conditions: In alkaline solutions, the hydroxyl and carboxylic acid groups will be deprotonated to form a phenoxide and a carboxylate, respectively. While the carboxylate form is generally stable, the phenoxide can be susceptible to oxidation, potentially leading to colored byproducts. Extreme pH conditions coupled with heat should be avoided if possible.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield or No Reaction
Symptom: Your reaction is sluggish, incomplete, or fails to yield the desired product.
Possible Causes & Solutions:
| Potential Cause | Underlying Science | Suggested Action |
| Decarboxylation of Starting Material | High reaction temperatures can lead to the loss of the carboxylic acid group, forming 3-(trifluoromethyl)phenol, which will not participate in the desired reaction. | Monitor your reaction temperature carefully. If possible, conduct the reaction at a lower temperature for a longer duration. Analyze your starting material for the presence of 3-(trifluoromethyl)phenol. |
| Inhibition of Catalyst | The phenolic hydroxyl or the carboxylic acid group can coordinate with and potentially inhibit certain metal catalysts. | If using a catalyst, consider protecting the hydroxyl or carboxylic acid group. Perform a small-scale test reaction to check for catalyst compatibility. |
| Poor Solubility | The compound has limited solubility in water but is soluble in many organic solvents.[8] Poor solubility can limit reaction rates. | Choose a solvent system in which all reactants are fully dissolved. Sonication may aid in dissolution. |
Issue 2: Formation of Colored Impurities
Symptom: Your reaction mixture turns dark, or your isolated product is discolored.
Possible Causes & Solutions:
| Potential Cause | Underlying Science | Suggested Action |
| Oxidation of the Phenol | The hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation, especially under basic conditions or in the presence of oxidizing agents. Oxidation can lead to the formation of quinone-type structures, which are often colored.[9] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid strong oxidizing agents unless they are part of the desired reaction. If the reaction must be run under basic conditions, use the mildest base and lowest temperature feasible. |
| Thermal Decomposition | As mentioned, high temperatures can lead to decomposition and the formation of complex, colored byproducts. | Reduce the reaction temperature. Use a high-boiling point solvent if necessary to maintain a liquid phase at a lower temperature. |
Issue 3: Unexpected Side Products
Symptom: Your analysis (e.g., NMR, LC-MS) shows the presence of unexpected peaks.
Possible Causes & Solutions:
| Potential Cause | Underlying Science | Suggested Action |
| Reaction with Nucleophiles | While the trifluoromethyl group deactivates the ring to electrophilic attack, it can activate it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF3 group. Strong nucleophiles may displace other substituents under certain conditions. | Be cautious when using strong nucleophiles. Analyze the regiochemistry of your product carefully to confirm the expected substitution pattern. |
| Over-oxidation | If the intended reaction is an oxidation of another part of a molecule containing the this compound moiety, the aromatic ring itself could be susceptible to over-oxidation, leading to ring-opening or further hydroxylation. | Use a stoichiometric amount of a mild oxidizing agent. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.[10] |
Experimental Workflows & Diagrams
Workflow for Assessing Thermal Stability
To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Caption: Workflow for determining the thermal stability profile.
Potential Decomposition Pathways
The primary decomposition pathways for this compound under thermal or certain chemical stress are likely to be decarboxylation and oxidation.
Caption: Potential decomposition pathways.
References
- BenchChem. (2025). Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde.
- Vallecillos, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
- BenchChem. (2025). Technical Support Center: 2-Fluorobenzoic Acid Stability in Solution.
- Goossen, L. J., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Elsevier. (2010). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions.
- ResearchGate. (2025). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes | Request PDF.
- Berlin, J., et al. (1975). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions.
- Shen, D., et al. (2018).
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
- Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.
- Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- University of Limerick. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Retrieved from University of Limerick Institutional Repository.
- Royal Society of Chemistry. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
- Haveman, L. Y. F., et al. (2025).
- BenchChem. (2025). In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Fluorobenzoic Acid, Morpholide.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid.
- PubChemLite. (n.d.). This compound (C8H5F3O3).
- BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Fluorinated Benzoic Acids.
- PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid.
- Quora. (2017). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?.
- BenchChem. (2025). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
- Wang, Y., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
- Guidechem. (n.d.). 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki.
- ResearchGate. (2025). Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu4NI Reaction System | Request PDF.
- Afonso, C. M., et al. (2022). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
- Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research.
- Semantic Scholar. (2010). OH-radical induced degradation of hydroxybenzoic- and hydroxycinnamic acids and formation of aromatic products—A gamma radiolysis study.
- Wikipedia. (n.d.). Phenol.
- Juricek, M., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions.
- ResearchGate. (2018). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Ranjbar-Karimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
- National Institutes of Health. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. pure.ul.ie [pure.ul.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removal of impurities from 3-hydroxy-4-(trifluoromethyl)benzoic acid
Welcome to the technical support center for 3-hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification and handling of this important chemical intermediate. Drawing from established chemical principles and field-proven techniques, this document provides troubleshooting guides and frequently asked questions to ensure the highest purity of your compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.
Question 1: My recrystallized this compound has a low yield. What are the likely causes and how can I fix it?
Answer: Low recovery is a frequent issue in recrystallization and typically points to one of several experimental factors:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. While the goal is complete dissolution in hot solvent, adding an excessive amount will keep a significant portion of your product dissolved even after cooling, thus reducing the yield of recovered crystals.[1][2]
-
Solution: Add the hot solvent in small portions (aliquots) to the crude material, waiting for it to boil between additions, until the solid just dissolves. For subsequent attempts, you can calculate the optimal volume based on this initial experiment.
-
-
Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-heated funnel (stemless or short-stemmed) and keep the receiving flask on a hot plate to maintain a warm environment.[1] This ensures the solution remains hot and the product stays dissolved until you are ready for the cooling phase.
-
-
Incomplete Precipitation: The cooling process may not have been sufficient to maximize crystal formation.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to decrease the solubility of the benzoic acid derivative further and maximize precipitation.[3]
-
Question 2: After adding the recrystallization solvent and heating, the solution is clear but has a distinct yellow or brown tint. How do I remove this color?
Answer: The discoloration is due to the presence of high-molecular-weight, colored organic impurities. These are often byproducts from the synthesis that are present in small enough quantities to remain dissolved but can co-precipitate and contaminate your final product.
-
Solution: The standard method for removing colored impurities is to use activated charcoal (also known as activated carbon).[4]
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's mass; a spatula tip is often sufficient).
-
Re-heat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities onto its highly porous surface.[2]
-
Perform a hot gravity filtration to remove the charcoal, and then proceed with the cooling and crystallization steps as usual. Be aware that using too much charcoal can lead to the adsorption of your desired product, reducing the yield.
-
Question 3: My compound will not crystallize from the solution, even after cooling in an ice bath. What should I do?
Answer: Failure to crystallize is usually due to the formation of a supersaturated solution where the nucleation process (the initial formation of crystals) has not begun. This can be resolved by inducing crystallization.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[3] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Solution 2: Seeding. If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.
-
Solution 3: Reduce Solvent Volume. You may have used slightly too much solvent. Gently heat the solution to evaporate a small portion of the solvent and then attempt the cooling process again. Be cautious not to evaporate too much, as this can cause the compound to "crash out" of solution as an amorphous solid rather than forming pure crystals.
Question 4: I've performed a recrystallization, but my HPLC analysis still shows significant impurities. What is the next step?
Answer: If a single recrystallization is insufficient, it suggests the impurities have solubility characteristics very similar to your target compound.
-
Solution 1: A Second Recrystallization. A second recrystallization using the same or a different solvent system can often remove the remaining impurities. Purity generally increases with each successive recrystallization, though yields will decrease.
-
Solution 2: Column Chromatography. For stubborn impurities, particularly isomers or compounds with very similar polarity, column chromatography is a more powerful purification technique.[5]
-
Method: Normal-phase chromatography using silica gel is a common choice. A solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexane, is used to first elute less polar impurities, followed by your more polar benzoic acid product.[5] Alternatively, for highly polar compounds, reversed-phase chromatography (using a C18 column with a methanol/water mobile phase) can be effective.[6]
-
Purification and Analysis Workflow
The following diagram outlines a general workflow for the purification and subsequent purity verification of this compound.
Caption: General purification and analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
The impurity profile depends heavily on the synthetic route. Common syntheses may involve the carboxylation of a substituted phenol or the hydrolysis of a benzotrifluoride derivative.[7][8][9] Potential impurities include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethyl)phenol or 3-bromo-2-hydroxybenzotrifluoride.
-
Isomeric Byproducts: Carboxylation could potentially occur at other positions on the aromatic ring, leading to isomers.
-
Reagents and Catalysts: Residual acids, bases (e.g., KOH), or metal catalysts used in the synthesis.[8]
-
Side-Reaction Products: Products from over-oxidation or incomplete hydrolysis steps.
Q2: How do I select the best solvent for recrystallization?
An ideal recrystallization solvent should meet several criteria.[2] The process of selecting one is often empirical.
| Criteria | Desired Characteristic | Rationale |
| Solubility | The compound should be highly soluble at high temperatures but poorly soluble at low temperatures.[1] | This differential solubility is the basis of recrystallization, allowing the product to dissolve when hot and crystallize upon cooling. |
| Impurity Solubility | Impurities should either be completely insoluble (allowing removal by hot filtration) or highly soluble (remaining in the mother liquor after cooling).[2] | This ensures the impurities are separated from the desired compound. |
| Boiling Point | The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out." | If the compound melts in the solvent before it dissolves, it forms an oil which may trap impurities. |
| Reactivity | The solvent must be chemically inert and not react with the compound.[2] | Prevents the formation of new impurities. |
| Volatility | The solvent should be sufficiently volatile to be easily removed from the purified crystals. | Facilitates the final drying step. |
For benzoic acid derivatives, common solvents to test include water, ethanol, methanol, ethyl acetate, toluene, or mixtures of these (e.g., ethanol/water).
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of methods provides the most comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. Reversed-phase HPLC can separate the target compound from most impurities, and the peak area corresponds to its concentration.[6][10][11] A purity level is often reported as "% area."
-
Melting Point Analysis: A pure crystalline solid has a sharp, defined melting point range (typically <1-2 °C). Impurities tend to depress and broaden the melting point range.[1][3] Comparing the experimental melting point to the literature value is a fast, reliable indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the desired product and detect the presence of structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive but requires the carboxylic acid to be derivatized into a more volatile ester form before analysis.[10]
Q4: What are the recommended storage conditions for pure this compound?
To ensure long-term stability, the purified compound should be protected from environmental factors that can cause degradation.
| Condition | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows down potential thermal degradation pathways like decarboxylation.[12] |
| Light | Store in an amber vial or in the dark. | Protects against photodegradation, which can be initiated by UV light exposure.[12] |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents moisture absorption, which can lead to hydrolysis, and protects from oxidation.[12] |
Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., water, ethanol/water mixtures, toluene) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when boiling.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a boil on a hot plate. Add more hot solvent in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the hot plate and boil gently for 5 minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow air to be pulled through the filter cake for several minutes to begin the drying process. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
Troubleshooting Recrystallization: A Decision Tree
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. famu.edu [famu.edu]
- 5. env.go.jp [env.go.jp]
- 6. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography conditions for 3-hydroxy-4-(trifluoromethyl)benzoic acid purification
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-hydroxy-4-(trifluoromethyl)benzoic acid using column chromatography. It is designed to offer both foundational protocols and in-depth troubleshooting advice to navigate the specific challenges associated with this molecule.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it is crucial to understand the physicochemical characteristics of this compound. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data from closely related analogs like 3-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid.[1]
-
Polarity: The presence of a carboxylic acid and a hydroxyl group makes the molecule polar and capable of hydrogen bonding. The trifluoromethyl group adds some lipophilicity, but the overall character is expected to be polar and acidic.
-
Acidity (pKa): The carboxylic acid group is the primary acidic functional group. The pKa is likely to be in the range of 3-4, similar to other benzoic acids. This means its ionization state is highly dependent on the pH of the mobile phase.
-
Solubility: It is expected to have good solubility in polar organic solvents like methanol, ethanol, and acetone, and some solubility in water, particularly at higher pH when it is deprotonated.
These properties dictate the choice of chromatographic conditions. The key to successful purification is to control the ionization of the carboxylic acid to achieve good retention and symmetrical peak shapes.
Recommended Column Chromatography Protocols
Based on the molecule's properties, two primary modes of column chromatography are applicable: normal-phase and reversed-phase. The choice depends on the impurities present and the scale of the purification.
Protocol 1: Normal-Phase Chromatography (NPC)
This is a good starting point for moderately polar compounds and is often used for flash chromatography.
Workflow for Normal-Phase Chromatography
Caption: Workflow for Normal-Phase Column Chromatography.
Detailed Steps:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the most common choice.
-
Mobile Phase Selection (Eluent):
-
A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).
-
To improve peak shape and reduce tailing for this acidic compound, add a small amount of a competitive acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This keeps the carboxylic acid protonated and minimizes its interaction with acidic silanol groups on the silica surface.
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Dry packing or slurry packing can be used. For slurry packing, mix the silica gel with the initial mobile phase and pour it into the column.
-
Ensure the silica bed is well-compacted and level.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample, add silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the predetermined mobile phase.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Protocol 2: Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is an excellent alternative, especially for HPLC or when dealing with very polar impurities.
Workflow for Reversed-Phase Chromatography
Caption: Workflow for Reversed-Phase Column Chromatography.
Detailed Steps:
-
Stationary Phase: C18-functionalized silica is the standard choice.
-
Mobile Phase Selection:
-
Typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
Crucially, the mobile phase should be acidified to suppress the ionization of the carboxylic acid. A mobile phase pH of around 2.5-3 is recommended.[2][3] This can be achieved by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent components.[3]
-
A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent percentage, is often used to separate compounds with different polarities.
-
-
Column Equilibration: Before injecting the sample, the column must be thoroughly equilibrated with the initial mobile phase conditions until a stable baseline is achieved.[4]
-
Sample Preparation and Injection:
-
Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., a small amount of methanol or acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the column.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions for purity, typically by analytical HPLC.
-
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-bonded Silica |
| Mobile Phase (A) | Hexane / Heptane | Water + 0.1% Formic Acid/TFA |
| Mobile Phase (B) | Ethyl Acetate | Acetonitrile or Methanol + 0.1% Formic Acid/TFA |
| Key Additive | 0.1-1% Acetic or Formic Acid | 0.1% Formic Acid or TFA (pH ~2.5-3)[2][3] |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Best For | Less polar impurities, flash scale | Polar impurities, analytical to prep scale |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My compound is showing significant peak tailing in normal-phase chromatography. What should I do?
Answer: Peak tailing for acidic compounds on silica gel is a common problem. It is primarily caused by strong interactions between the acidic analyte and the slightly acidic silanol groups (Si-OH) on the silica surface.
-
Immediate Solution: Add an Acidic Modifier. The most effective solution is to add a small amount (0.1% to 1%) of a volatile acid like formic acid or acetic acid to your eluent.[3] The added acid protonates the silanol groups and keeps your compound in its neutral, protonated form, thus minimizing strong ionic interactions and improving peak shape.
-
Alternative Stationary Phases: If adding an acid is not desirable or ineffective, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica like diol.[5][6]
-
Check for Overloading: Injecting too much sample can also lead to peak tailing. Try reducing the sample load.
Q2: In reversed-phase chromatography, my compound elutes very early, close to the solvent front, giving poor separation.
Answer: This indicates that the compound is too polar for the current conditions and is not being retained sufficiently on the C18 stationary phase.
-
Increase Mobile Phase Polarity: Decrease the amount of organic solvent (acetonitrile or methanol) in your mobile phase. For very polar compounds, you may need to run the separation under highly aqueous conditions (e.g., 95-100% water).[7]
-
Ensure Proper pH: Double-check that your mobile phase is sufficiently acidic (pH 2.5-3.0). If the carboxylic acid is deprotonated (ionized), it will be very polar and have little retention on a C18 column. The acidic modifier is crucial for retention.[2][3]
-
Consider an Alternative Stationary Phase: If high aqueous mobile phases are still ineffective, a standard C18 column may not be suitable. Consider using an "aqueous stable" C18 column designed for use with highly aqueous mobile phases or a polar-embedded C18 column.[2] Another advanced option is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like silica) with a reversed-phase type eluent (high organic).[6]
Q3: I am not getting good separation between my product and a closely related impurity.
Answer: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.
-
Optimize the Mobile Phase:
-
Normal-Phase: Try changing the polar component of your mobile phase (e.g., switch from ethyl acetate to a mixture of dichloromethane and methanol). Different solvents provide different selectivities.
-
Reversed-Phase: Try switching the organic modifier (e.g., from methanol to acetonitrile or vice versa). These solvents have different selectivities for aromatic compounds.
-
-
Reduce the Elution Strength: Use a shallower gradient (in RPC) or a less polar mobile phase (in NPC). This will increase retention times and allow more time for the compounds to separate on the column.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve resolution. This is more applicable to HPLC systems.
-
Consider a Different Stationary Phase: Aromatic stationary phases, such as phenyl-hexyl or biphenyl columns, can offer unique selectivity for aromatic compounds through pi-pi interactions and may resolve impurities that co-elute on a C18 column.[8]
Q4: My compound seems to be decomposing on the silica gel column.
Answer: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[5]
-
Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the origin, your compound is likely unstable on silica.[5]
-
Deactivate the Silica: You can reduce the acidity of the silica gel by treating it with a base. A common method is to wash the silica with a solvent containing a small amount of a volatile base like triethylamine before packing the column. However, this will drastically change the elution profile.
-
Switch to a Different Stationary Phase: The best option is often to switch to a more inert stationary phase like Florisil or to use reversed-phase chromatography, which is generally less harsh.[5]
Q5: How do I choose between normal-phase and reversed-phase for my purification?
Answer:
-
Choose Normal-Phase if:
-
Your impurities are significantly less polar than your product.
-
You are performing a quick, large-scale purification (flash chromatography).
-
Your compound is highly soluble in common organic solvents like dichloromethane or ethyl acetate.
-
-
Choose Reversed-Phase if:
-
Your impurities are more polar than your product.
-
You require high-resolution separation for analytical purposes or for purifying very similar impurities.
-
Your compound is sensitive to the acidic nature of silica gel.
-
Your sample is already in a polar solvent like water or methanol.
-
References
- Jandera, P., & Komersová, A. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Journal of Biochemical and Biophysical Methods, 70(5), 838-847. [Link]
- Komersová, A., et al. (2007). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Benzoic Acid. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- Dolan, J. W. (2002). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America, 20(6), 544-548. [Link]
- Sadek, P. (1998). HPLC Troubleshooting.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds.
- Biotage. (2023). What can I use to purify polar reaction mixtures? [Link]
- Jones, H. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. [Link]
- SIELC Technologies. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
- University of South Alabama. (2020).
- Organic Syntheses. (2025).
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- CAS Common Chemistry. 2-Hydroxy-4-(trifluoromethyl)benzoic acid. [Link]
- Zhang, Y., et al. (2019). Purification, characterization, and identification of 3-hydroxy- 4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(11), 3584-3591. [Link]
- PubChem. 4-hydroxy-3-(trifluoromethyl)benzoic acid. [Link]
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Sources
- 1. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 2. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. youtube.com [youtube.com]
- 8. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
Preventing side reactions in the synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights and validated troubleshooting strategies to enhance your yield, purity, and success rate.
Introduction: Navigating the Synthesis
This compound is a key building block in the development of pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, is often plagued by issues related to regioselectivity and product stability. The primary synthetic route is the Kolbe-Schmitt reaction , a carboxylation method that transforms a phenol into an aromatic hydroxy acid.[1][2] This guide focuses on mastering this reaction for our specific target, providing solutions to common problems and answering frequently asked questions to streamline your experimental workflow.
Core Synthetic Workflow: The Kolbe-Schmitt Reaction
The process involves the carboxylation of 2-(trifluoromethyl)phenol. The key steps are the formation of a highly reactive phenoxide intermediate, its subsequent reaction with carbon dioxide, and finally, acidification to yield the desired product.
Caption: General workflow for the Kolbe-Schmitt synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental failures in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Q1: My reaction produced the wrong isomer. How do I improve regioselectivity?
Issue: You've isolated a significant amount of 5-hydroxy-4-(trifluoromethyl)benzoic acid instead of the desired 3-hydroxy isomer.
Root Cause Analysis: This is the most prevalent challenge and stems from the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong ortho, para-director, while the trifluoromethyl group is a deactivating meta-director.[3][4][5] During the Kolbe-Schmitt reaction, the phenoxide ion is the reactive species, and carboxylation can occur at either the carbon ortho or para to the hydroxyl group.[6] The choice of counter-ion (e.g., Na⁺ vs. K⁺) and the reaction temperature are critical factors that dictate the kinetic vs. thermodynamic reaction pathway, thereby controlling the regioselectivity.[1][7]
-
Sodium Phenoxide (Na⁺): Smaller sodium ions form a tighter complex with the phenoxide oxygen. This coordination favors electrophilic attack by CO₂ at the sterically accessible ortho position, making it the kinetically favored product.[7][8] This is the desired pathway for your target molecule.
-
Potassium Phenoxide (K⁺): Larger potassium ions form a looser association, and at higher temperatures, the reaction favors the more thermodynamically stable para product.[1]
Solutions & Optimization Protocol:
-
Select the Correct Base: Strictly use sodium hydroxide (NaOH) or sodium methoxide (NaOMe) to generate the sodium phenoxide. Avoid potassium-based reagents like KOH or K₂CO₃.[8]
-
Control Temperature: Maintain the lowest effective temperature during carboxylation. While high temperatures increase reaction rate, they can also favor the formation of the undesired thermodynamic para-isomer.
-
Ensure Anhydrous Conditions: Water can interfere with the formation and stability of the phenoxide-CO₂ complex, reducing yield and selectivity.[8] Ensure all reagents and solvents are rigorously dried.
Caption: Competing pathways for ortho- vs. para-carboxylation.
Optimized Conditions for Regioselectivity:
| Parameter | Recommended Condition for ortho-Product | Rationale |
| Base | Sodium Hydroxide (NaOH) | The small Na⁺ ion complexes with the phenoxide, directing CO₂ to the ortho position.[7][8] |
| Temperature | 120-140°C | Favors the kinetically controlled ortho product. Higher temperatures can lead to isomerisation.[1] |
| CO₂ Pressure | >80 atm | High pressure increases the concentration of CO₂ in the reaction medium, favoring the forward reaction. |
| Atmosphere | Inert (N₂ or Ar) & Anhydrous | Prevents moisture from consuming the reactive phenoxide and reduces side reactions.[8] |
Q2: My overall yield is very low, even with good purity. What's causing product loss?
Issue: The reaction appears clean by TLC/LCMS, but the isolated yield of the final product is poor.
Root Cause Analysis: Low yields can often be attributed to two main side reactions: incomplete carboxylation or decomposition of the product during the reaction or workup.
-
Incomplete Reaction: The carboxylation may not have reached completion, leaving a significant amount of the 2-(trifluoromethyl)phenol starting material in the reaction mixture.
-
Product Decarboxylation: Aromatic hydroxy acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures, which reverts the product back to the starting phenol.[9][10] This is a common issue during prolonged reaction times at high temperatures or during a harsh acidic workup.[11][12]
Solutions & Optimization Protocol:
-
Monitor Reaction Progress: Periodically take aliquots from the reaction (if possible and safe) to monitor the consumption of starting material by GC or LCMS. Extend the reaction time if necessary, but avoid excessive heating.
-
Control Workup Temperature: The acidification step is exothermic. Perform the acid addition slowly in an ice bath to keep the temperature below 20°C. This minimizes the risk of thermal decarboxylation of the product.
-
Optimize Isolation: Ensure the pH during the acidic workup is low enough (~pH 1-2) to fully protonate the product, making it less water-soluble and easier to extract into an organic solvent like ethyl acetate.
Q3: I'm observing an unexpected impurity that seems to have lost its trifluoromethyl group. What is this side reaction?
Issue: Mass spectrometry or NMR analysis indicates the presence of 3-hydroxyterephthalic acid or other byproducts suggesting the -CF₃ group has reacted.
Root Cause Analysis: While the trifluoromethyl group is generally robust, it is not inert. Under strongly acidic or basic conditions, particularly at high temperatures, the -CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH).[13][14] Some studies also indicate that trifluoromethylphenols can undergo hydrolytic defluorination in aqueous alkaline solutions.[15][16][17] This side reaction converts your desired product into a dicarboxylic acid, which can complicate purification.
Solutions & Optimization Protocol:
-
Avoid Harsh pH Extremes: During workup, use a sufficient amount of acid to neutralize the base and protonate the product, but avoid prolonged exposure to highly concentrated acid, especially with heating.
-
Moderate Temperatures: Keep all workup and purification steps at or below room temperature whenever possible.
-
Purification Strategy: If the di-acid byproduct forms, it will have significantly different polarity and acidity compared to your desired product. This difference can be exploited for purification using column chromatography with a carefully selected solvent gradient or by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 2-(trifluoromethyl)phenol? A: Extremely critical. Non-phenolic impurities will not react and will need to be removed later, while isomeric phenol impurities (e.g., 3- or 4-trifluoromethylphenol) will react to form their own corresponding hydroxybenzoic acids, leading to a complex product mixture that is difficult to separate. Always use starting material with >99% purity, confirmed by GC or NMR.
Q2: Can I use a solvent in the Kolbe-Schmitt reaction? A: The classical Kolbe-Schmitt reaction is often performed neat (solvent-free) with the solid sodium phenoxide.[1] However, using a high-boiling, polar aprotic solvent like DMSO or DMF can sometimes improve homogeneity and allow for lower reaction temperatures, which may improve selectivity, but this requires careful optimization.[1]
Q3: What is the best method to purify the final product? A: The most common and effective method is recrystallization. After extraction and drying of the organic layer, concentrate the solution and recrystallize the crude solid product from a suitable solvent system, such as a toluene/heptane or ethanol/water mixture. This is highly effective at removing unreacted starting material and minor isomers.
References
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (National Center for Biotechnology Information) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpg3ZW8BG6xgVaIyZr56ZmHDlDYRUldSsyYf31qfi_cQxoh-rFmPGHWWip8wltBLrxVl8MN7ELwjdET3Y6xaXHCmJoAPY4K09mERsJZj0WyKAkYiNIpyZ7BevFrue0VvMpB9DbYcKNh7OnD58=]
- Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. (National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGx439UapzqagTleRZUwAW_AgmhRM4npkHvHxn00wsfmErI8fO-yooyzBM595pyLaVHOlY13QN21wq7UPUEDCSIj6ShuT0ID-Hl30aimT94Fgi0j-zmfuz64GBg6FyHZBUxxVLwq2rhib5AMY=]
- Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde - Benchchem. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbyOQlfXpcpTqcRLVJaILcMmYmZ3vySmp9neWFaKLJJ9udSywEZk4ZvCiMCimDKcQhCKvSyUnXZM3El4JHUJEc0uK0TpzSw8basw2kGykql4p8JlvEzjEPiLqXa_QL6EsHJlHMNHirLt5YJE3tfMIn73Gvgn1VVTFEmkrrTuVdsKYcuYQJAQ2X5dFBLZi4WuJx7EZjiknAUcOIE5ZI1A6Dx0XGQOA=]
- Process of decarboxylating orthoand para-hydroxy benzoic acids - Google Patents. (Google Patents) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBQ5_KFfI4a8pRpMZ_m9qeH2GADgJVjPRZIxLRKH9AOqAR3Aqm1EcHE3uAHmigsBL6mm5QILoYq-Q6ayyUi478g7tP5UgLdE47h2yUYQSJmj0H-7y21jW3MdvyQUu62gsrunN8BnqKUvFP]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (Google Patents) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzT7ckxB-i-6Td7vZUjm7cJqYn4RBmSm9SeBBs98pGFQ0RSzBnZ7cD5HgNNJXO3-aJTQ8AGWsnHOJ9AOswDu1ZTGQs2aLOaG17ulYguH-azCom9NVVJY_TP-H5RUGY-MyTvOx16A55ALhm4Q==]
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (Wiley Online Library) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGVS-d7JaiINWI3RLvIkeVcGbLxCScRa3mfMc8ToNYKDoxIrzmHKX0Y98kPPO2dcnH7VWbIXRyQ-jRsFUbwNsIOEkPmSWdiWmOlfDnheCuKZCXftz4j631p7vbT0puHD1t-cH8776cxs8ByOwnZyF7-SSOeOJdboGyYJs2ojln3qcYM2mQ2L2sLbuPJW00iJYMbQuAS7eIehks33gfaeqaWD8yTAkJGmNa21QC_mJaj-HhRKXBo2ln4g==]
- Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents | Request PDF - ResearchGate. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8J5z9PtBMSwLxkTe3CUnLCVkhraF0Akbjvv-bn_jCxPLLIOVr7Po-Rsf678Ls0blM3YaBqFxsrUGxIH8Gvf0aZaq9BMcuwLoeARmcxWjzV3zgIUwAGsfHn9bhSY1SUet1dCt1-dDumZ2hRZqD_1SGN8f7f4rz7t2y87qe9kr-B-_9OhRbw_DYrDeej1B3RafXPZgVl-NS4e6N751OK0BVfwjOHFIifLWVQh9887tF_FR7JLxwYog_e3Q=]
- Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. (ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjNU-Nnus_GMSCo3LtZjrb_nzqfalaWe-6bDOlEVqVzCzmNEXU6twvBcDOzgFfG22JJx34eBXX0gxFnTHeCsi_mIi7ohqvg2ZgorUHMkHVpbzLpmM9AJFPaA8QYTJ9xih8RmDjptkg]
- Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-5S6xfLjAdNFxOddMk1vhlU_h3Hxrmm3fiiknHRr7E-1zTmwpFgU9jXTcjf0tU-002FOZ68-QvZnstLnQnWnZATzOYxGdA6B4FKKBLoIZNFqXvuE3xYV-Ftyv8zgPfctsI56tj9ecbwfV12A_HwTuiyAaRkKxN15KCA==]
- Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. - ResearchGate. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEblA-QYXQBE9CNASuL1KZk2SanVs2rO9hBFUf6hGvXJeWGd-y0i0QXlotvhdsmweLIOeBDF4wa5P2sgASbylLsJCMgYW-IMkQaTgu2CIj8-AAXIHVVm4v7bGlVE7k2Sg9mwhW1SDYzDy9kRvs02CY1DndmT3d4M7BT74bqWb_SuX5K-P5AIZC1cD9hdnQhxfp38pVHl62k8_0D0bou_ba6R2YmGXNc7KH1oSjWM4_XqcoQ]
- Kolbe–Schmitt reaction - Wikipedia. (Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqQ0sVXD5B2ea5yUCosT5JDtf1cQ5bBRkrHnCejnyU1fu8sOFcIq0XBCX-lqSldqhdxa4l6-7FoWJbdghxk4wLkySbZLMJxSL_3b1gTIrEx1oOjvDZwxJh79HePgxIsTHhhlIBEe4IsM2LSV1zEZrTM8wLlgDTxA==]
- Ortho, Para, Meta - Chemistry Steps. (Chemistry Steps) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dj4stOLrCCTfrY-5yyc4JRgIE8jnkWVCsrTmYUXXUl6HSQGIa5ChakuT0Oqs45YSwOL9zb4B37yYCXwINDAyfD6wMoLMrWPLI0j1QJ_CSW79i2e_ypt7zp1zhdboD_XFNM_kxkPaTwDEROmsvzWmjrLjArH7bhYWm3aQtMHr6afN850eJhYiKYIj9zfy]
- Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society - ACS Publications. (ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzz6Nx_oJOClXmA_TxhbR0lZro5XEd-pC4PSpspORempK-oQkXWWnm5q7lGTGik_BGOLs9R-lHul8nycOCpkFY1C-ZKXk6LPkS7myGUnVkmjayReSPNswFRfxMK9wT_fGf8wnllSzn]
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - ResearchGate. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKdhDyMLhm62UCmazgJWrXheRRQpLxbKNTvp-wbYKYFoWGvPi9H78v5s8Hoz2lZ3GuF0ltFRCVqi61DangULOZDMjiuFEIKYrBQTyHN3lDG09ka2b8MdmIrH1W9ZNfl30ANZCymfej1rPbIB1cIEG8wd9Pr39jxWgIuTGNJgY1LZ-WPgm5uyuG_oDQ23Qq7Bj6cGfIvXZzGkcUpw1dqwCljDj_xrtZ2PsCHnKhRGWZTyNXlH2OfyGSCpc2VIWAdHtZINUSIW7mHQvdNPSytSvuJx11A8QVmIUBd-uc]
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (BYJU'S) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIcAOPsFb03bJoSDhbb96CDKVlP5EhbZBhtL_LF_8mOfJmZ6nOAuRKt87Nth53iiLRyTtAjSSMZOvZFcbyhp4URoZvH3Qw1s9Ceh7GS7m6DlLYeN9peSAt5Ev0BI3Q9Xa4PDrhIZ0QXDm9MEh2IsdZdY5BQmo7A-4L5WLVb89CSA==]
- Kolbe-Schmitt Reaction - J&K Scientific LLC. (J&K Scientific) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU04wBEokXcZMwechm7nQDMAFz-7-gdjcHblmuc-_ce0Qt5AowYpawk9d-japIIn1u9orycKJdRIQkYfQ-qAJUBxDxFBNZcxsFUzQwcjVtlsAR-H1X3NgMu7AGxhiPF7g9AYlLE6rEOLp_6DhH1_q9I7CgRbo9uVTtpV4a8Lc=]
- Kolbe-Schmitt Reaction. (Cambridge University Press) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4SpjUqcyGSaYsgwVPKx1RICjRzTAIIMcQcsMz7pg4ap1M6phMO1zVbnJcO5WtnXCAsHrXy6raDgAyTYhANXCCm4dRiLnRFFxcWSYzmgYrkJKkj4cPc4zMH84LePAbJ_RxK3i6UI5NxesUkZRLy6E8rkFmFOAKLcWNqA4T_0NObH_R1tdXVy22MYtC2kvqa2hsfIvevF0GAyORM-IZAdQm1RWV47eMplOfhMo3kgEHxAg_q_S0SyJvaOekt2Bv94f1RfcT-EXEww_-u0DFozqJ5Optc81af17TT0YbJTH1GDw1Lx0=]
- Kolbe-Schmitt Reaction - Organic Chemistry Portal. (Organic Chemistry Portal) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFifNTWvEYzw6G_50B0zrxrEkVoVteEaF4oujc5E5vTF_LE-WLgbZeJI5Ts54YaqgCH_gN-08DOlxJjeFBJoeKelc_jBYlWVWd0nIFl8y3Qha8JHe2GoWuOkVUB9EmAwP4eOc0e_tFGSfrecifCsWDav2CwEVzdKEHgX5syVCUgF096xjcLAyw=]
- Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing). (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7pLYl7hX7KufMICE7lhR_0wX9XeoDR9HfOL-uTa4P5A4k5FPPcAWoaEkn1c3vmipIfMRmNF-ZRQpZHZbmm6wy_5b7nXhxP4twkeLTydUoGHDmBfZvNLw5In-6-WhcSupev95qKkhRu5ic1MOzMPXlWnaxhe_3B993Ks49]
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (Master Organic Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWMYDoHXqrtztPAlPDNh5EtcRJx0ut2IH9MBQpq429mHtl9ULhOcc_7kMCrLxGHhvzeMhcLaD40XaiIxdb7w470eclxq8tTIoVW1GQwZvXz9i3h4aXTytEyapM8XFrrBf9g28QUkf6Bxw3QSTwUXWf5Jxn09c64_hK7fEFUzAOFoBZN57ul4BE3I9rN0c_948c0VVqc-5O-Eeq9h9csMWyXQ4RG4qnIvf0dumHG1pz3ZrP]
- Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism - ChemRxiv. (ChemRxiv) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2wD_VY2PdKAb2qd4u1ws7e25b1mO0RhaiyMxJWreZUSGZlQU2IHII_SsgNzBaJBjw99LGLPC4oGN21TDqsy10jiArCc5o93Uzqz2neIwjy9GOvSQVYgVKWcJmPuwFRvwJygDaKjJf9HjtbTkqJhWAV5TbHLexN0IaaEj9JK1cQo_IngiIFrXowJDnauQjLF4qPCuf3g_SdsJuJ7N-bQf-bmrCPCcV7Prcu685MwBCpHz23pVbnuhpKqaQgfSqBLxHKT-npOnfa4g0YnWpwRyz7W0YX9K4-GAM38-01kHB5Qac3tZ1mwTcs36pDgi6jyRgjgYdbNrKB7E0WSELzhDMbc7Bos6eJp5iGRGNQIDan6-X126rAMofPw==]
- Ortho, meta and para substitution in aromatic compounds - YouTube. (YouTube) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx5eDkbuXNe8gRVOUXKOmZhE_ab-E31xRYcEna4KmArOA1nDpfutuj1LnS7kArLVaQSh-AubdafeXMpXqMKHu1QGNPGeKaBuF1XRuhBb4NpQieie7ROg-Hp_dVF3e44fGspJx7gzg=]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2488472A - Process of decarboxylating orthoand para-hydroxy benzoic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
Troubleshooting low yields in Suzuki coupling of 3-hydroxy-4-(trifluoromethyl)benzoic acid derivatives
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 3-hydroxy-4-(trifluoromethyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet increasingly important, class of substrates.
The unique electronic and structural features of these molecules—namely the electron-withdrawing trifluoromethyl group, the potentially coordinating hydroxyl and carboxylic acid moieties, and the acidic nature of the phenolic proton—can lead to a variety of common pitfalls resulting in low to moderate yields. This resource provides in-depth, mechanistically-driven troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
I. Understanding the Challenges: Why is this Coupling Difficult?
The primary difficulties in the Suzuki coupling of this compound derivatives stem from a combination of electronic effects and potential side reactions. The trifluoromethyl group renders the aryl halide electron-deficient, which can facilitate the oxidative addition step, a crucial part of the catalytic cycle.[1][2] However, the presence of the acidic phenolic and carboxylic acid protons can complicate the reaction by interacting with the base or the palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all, or I'm seeing very low conversion of my starting material. What are the first things to check?
A1: When faced with a failed Suzuki coupling, a systematic check of the foundational parameters is crucial:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst for more reliable initiation.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[2][3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4][5]
-
Reagent Purity: Verify the purity of your aryl halide, boronic acid, and base. Impurities can poison the catalyst.
-
Base Stoichiometry: Given the presence of two acidic protons (phenolic and carboxylic), you will likely need more than the standard amount of base. A minimum of 3-4 equivalents of base is a good starting point to ensure both deprotonation of the substrate and activation of the boronic acid.
Q2: I'm observing a significant amount of a side product that appears to be my starting aryl halide without the halogen. What is happening?
A2: This is likely due to a dehalogenation side reaction.[2] After the initial oxidative addition of your aryl halide to the palladium catalyst, the resulting complex can react with a hydride source in the reaction mixture, leading to the reductive elimination of the dehalogenated arene.[2] Potential hydride sources include amine bases or alcoholic solvents.
Q3: My boronic acid seems to be decomposing. How can I identify and prevent this?
A3: Boronic acid decomposition is a common cause of low yields.[6][7] The two primary degradation pathways are:
-
Protodeboronation: The carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom.[7][8] This is often exacerbated by harsh basic conditions.
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, converting the boronic acid to a phenol.[7]
Signs of decomposition include:
-
Consistently low yields of the desired product.
-
The appearance of a significant amount of the protodeboronated side product (Ar-H from your boronic acid partner).[7]
-
Formation of homocoupled products (Ar-Ar from the boronic acid).[2][7]
To mitigate decomposition, consider using boronic esters (e.g., pinacol esters), which are more stable against protodeboronation and oxidation.[2][6][7] You can also try using anhydrous conditions with a base like K₃PO₄.[9]
Q4: Can the carboxylic acid group interfere with the reaction?
A4: Yes, the carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[10] If you suspect this is an issue, one strategy is to protect the carboxylic acid as an ester, perform the Suzuki coupling, and then hydrolyze the ester in a subsequent step.[10]
II. Troubleshooting Guide: A Step-by-Step Approach
When initial attempts yield unsatisfactory results, a logical, stepwise approach to optimization is necessary. The following guide provides a structured workflow for diagnosing and resolving common issues.
Caption: A logical workflow for diagnosing low yields.
Detailed Troubleshooting Steps
Step 1: Base Selection and Stoichiometry
The choice and amount of base are critical due to the acidic nature of the this compound substrate.
-
Rationale: The base must be strong enough to deprotonate the phenolic hydroxyl and carboxylic acid groups, as well as to activate the boronic acid for transmetalation. Insufficient base will result in incomplete activation and low yields.
-
Troubleshooting Actions:
| Base | pKa of Conjugate Acid | Typical Equivalents | Notes |
| K₂CO₃ | 10.3 | 2-3 | Standard, but may be too weak for this substrate. |
| K₃PO₄ | 12.3 | 3-4 | Recommended starting point. Effective in both aqueous and anhydrous systems. |
| Cs₂CO₃ | 10.3 | 3-4 | Often the most effective, but higher cost. Its solubility can be advantageous. |
| KF | 3.2 | 2-3 | Milder option, can be useful if protodeboronation is a major issue. |
Step 2: Catalyst and Ligand Optimization
The combination of a palladium precursor and a phosphine ligand is at the heart of the catalytic cycle. For this electron-deficient aryl halide, the choice of ligand is paramount.
-
Rationale: While the electron-withdrawing trifluoromethyl group facilitates the initial oxidative addition, an electron-rich and sterically bulky ligand can further accelerate this step and promote the final reductive elimination, preventing catalyst decomposition.[9] Standard ligands like PPh₃ may be insufficient.
-
Troubleshooting Actions:
-
Switch to Buchwald Ligands: These are a class of electron-rich biaryl monophosphine ligands designed for challenging cross-couplings.
-
Use Modern Precatalysts: Palladacycle precatalysts (e.g., XPhos Pd G3) are often more stable and provide more consistent results by ensuring efficient generation of the active Pd(0) species.[3]
-
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Step 3: Solvent System and Temperature
The solvent plays a crucial role in solubilizing the reactants and the base, and can influence the reaction rate and side reactions.
-
Rationale: A solvent system that ensures all components are in solution is critical. For substrates with polar functional groups, a mixture of an organic solvent and water is often beneficial to dissolve the inorganic base.[2] However, excess water can promote protodeboronation of the boronic acid.
-
Troubleshooting Actions:
-
Solvent Screening:
-
Anhydrous Conditions: If protodeboronation is a significant problem, try running the reaction under strictly anhydrous conditions using a soluble organic base or finely powdered K₃PO₄.
-
Temperature Adjustment: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) can often overcome the activation barriers for difficult steps in the catalytic cycle.[12]
-
III. Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the Suzuki coupling of this compound derivatives.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.[3][12]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and acidify the aqueous layer with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with the organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. References
-
The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health. Available at: [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. Available at: [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ResearchGate. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. Available at: [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. R Discovery. Available at: [Link]
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-hydroxy-4-(trifluoromethyl)benzoic acid is a critical process for the development of various pharmaceutical and agrochemical compounds. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of intermediates, often leading to highly exothermic reactions.[1] Inadequate control of these exotherms can result in runaway reactions, compromising yield, purity, and most importantly, safety.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage the thermal hazards associated with this synthesis.
Core Principles of Exotherm Management
Successful management of exothermic reactions hinges on a thorough understanding of reaction kinetics and heat transfer. The primary goal is to ensure that the rate of heat generation never exceeds the rate of heat removal. Key factors to consider include:
-
Reaction Concentration: Higher concentrations can lead to rapid temperature and pressure increases.[3]
-
Addition Rate: Slow and controlled addition of reagents is crucial for managing the rate of heat generation.[4]
-
Cooling Efficiency: The capacity of the cooling system must be sufficient to dissipate the heat produced by the reaction.
-
Solvent Choice: The boiling point and heat capacity of the solvent play a significant role in moderating temperature fluctuations.[4]
Troubleshooting Guide: Common Exothermic Events
This section addresses specific issues that may arise during the synthesis, providing a question-and-answer format for quick reference and problem-solving.
Issue 1: Sudden Temperature Spike During Grignard Reagent Formation
Question: I'm preparing the Grignard reagent from a brominated precursor, and I observed a sudden, uncontrolled temperature increase after an initial induction period. What happened, and how can I prevent this?
Answer: This is a classic sign of a delayed initiation followed by a rapid, uncontrolled reaction. The induction period can be caused by moisture, impurities on the magnesium surface, or insufficient activation.[1] Once the reaction initiates, the accumulated unreacted halide reacts quickly, leading to a dangerous exotherm.[4]
Mitigation Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous. Even trace amounts of water can quench the Grignard reagent and inhibit initiation.[5]
-
Activate the Magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4] Gentle warming with a heat gun can also help, but be prepared to cool the reaction immediately once it starts.[4]
-
Controlled Addition: Add the halide solution dropwise and slowly. A syringe pump is recommended for precise control.[4]
-
Monitor for Initiation: Look for visual cues like bubbling on the magnesium surface and a gentle warming of the reaction mixture.[4] Do not add more halide until you confirm the reaction has started.
-
Initial Small Portion: Add only a small portion (about 10%) of the halide solution and wait for initiation before proceeding with the rest of the addition.[4]
Issue 2: Runaway Reaction During Carboxylation
Question: When I introduced carbon dioxide (as dry ice or gas) to my trifluoromethyl-substituted Grignard reagent, the reaction became extremely vigorous, and I lost control of the temperature. What are the best practices for this step?
Answer: The carboxylation of Grignard reagents is highly exothermic. The high reactivity of the trifluoromethyl-substituted Grignard reagent exacerbates this. Adding the Grignard solution to a slurry of dry ice is generally safer than adding dry ice to the Grignard solution, as it helps maintain a low temperature and avoids a localized high concentration of the reactive species.
Safe Carboxylation Protocol:
| Step | Action | Rationale |
| 1 | Prepare a slurry of crushed dry ice in an appropriate anhydrous solvent (e.g., THF). | This creates a large surface area for the reaction and provides a significant heat sink. |
| 2 | Cool the Grignard reagent solution to a low temperature (e.g., -78 °C). | Pre-cooling minimizes the initial exotherm upon addition. |
| 3 | Slowly add the Grignard solution to the vigorously stirred dry ice slurry via a cannula or dropping funnel. | This ensures a controlled reaction rate and efficient heat dissipation. |
| 4 | Monitor the internal temperature of the reaction mixture throughout the addition. | This allows for immediate intervention if the temperature rises too quickly. |
| 5 | Allow the mixture to slowly warm to room temperature after the addition is complete. | This ensures the reaction goes to completion. |
Issue 3: Violent Quenching of the Reaction Mixture
Question: My attempt to quench the reaction mixture with water resulted in a violent, almost explosive, reaction. What is a safer way to quench these reactions?
Answer: Quenching unreacted Grignard reagent is a hazardous step due to its high reactivity with protic sources like water.[6] A gradual quenching process using reagents of increasing reactivity is the safest approach.[7]
Recommended Quenching Workflow:
Caption: A stepwise workflow for safely quenching reactive organometallic reagents.
Explanation of the Workflow:
-
Step 1: Begin by slowly adding a less reactive alcohol like isopropanol at a low temperature (e.g., 0°C).[6] This will consume the most reactive organometallic species in a more controlled manner.
-
Step 2: Once the initial exotherm subsides, a more reactive alcohol like methanol can be added to quench the remaining Grignard reagent.[7]
-
Step 3: Finally, water or a saturated aqueous ammonium chloride solution can be added to ensure all reactive materials are destroyed and to dissolve the magnesium salts.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trifluoromethyl-substituted Grignard reagents?
A1: These reagents are known to be thermally unstable and can decompose violently, especially if the solvent is removed or upon moderate heating.[9] There have been reports of detonations, particularly with trifluoromethylphenyl Grignard reagents.[10] It is crucial to always keep these reagents in solution and at a controlled temperature.
Q2: How does the trifluoromethyl group affect the reactivity and stability of the Grignard reagent?
A2: The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the aromatic ring and can destabilize the organometallic intermediate.[1] This heightened reactivity can lead to more vigorous reactions and an increased risk of side reactions if the temperature is not carefully controlled.[1]
Q3: Are there any specific process safety recommendations for scaling up this synthesis?
A3: Yes. Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC). These studies will provide critical data on the heat of reaction, the rate of heat release, and the thermal stability of intermediates.[3] It is also strongly advised to reduce the concentration of the Grignard reagent, as this has been shown to significantly attenuate decomposition profiles.[3]
Q4: What are the key considerations for choosing a solvent for this reaction?
A4: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are essential for stabilizing the Grignard reagent.[4] THF is often preferred for its higher boiling point, which can help to moderate the reaction temperature.[4] However, the lower boiling point of diethyl ether can sometimes make it easier to initiate the reaction with gentle reflux.[4]
Q5: What should I do in the event of a runaway reaction?
A5: In the event of a runaway reaction, the immediate priorities are personal safety and containing the incident. An emergency plan should be in place before starting the experiment. This should include:
-
Immediate cooling: Have a large ice bath or other cooling medium ready to immerse the reaction vessel.
-
Stopping reagent addition: If reagents are being added, stop the addition immediately.
-
Inert atmosphere: Ensure the reaction remains under an inert atmosphere to prevent fire, as the solvents are flammable.[6]
-
Evacuation: If the reaction cannot be brought under control, evacuate the area and alert emergency personnel.
Logical Relationship for Exotherm Management:
Caption: Proactive measures lead to safe synthesis, while their absence may necessitate reactive measures to control a runaway reaction.
References
- Benchchem. Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- Benchchem.
- ResearchGate.
- Benchchem. Application Notes and Protocols: The Reactivity of Trifluoromethanol with Electrophiles and Nucleophiles.
- Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
- EPFL. Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche.
- Benchchem. Controlling exothermic reactions in Grignard synthesis.
- ARIA. Runaway reactions, case studies, lessons learned.
- 4 - SAFETY D
- ResearchGate.
- ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent.
- Developing SOPs for Hazardous Chemical Manipul
- Aidic. Emergency Runaway Reaction - What Precedes?
- Chemistry LibreTexts. 5.
- American Chemical Society. Grignard Reaction.
- Organic Syntheses Procedure. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epfl.ch [epfl.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Drying and storage conditions for 3-hydroxy-4-(trifluoromethyl)benzoic acid
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, practical advice on the optimal drying and storage conditions for 3-hydroxy-4-(trifluoromethyl)benzoic acid. This guide is structured to address common challenges and questions encountered in a research and development setting, ensuring the long-term integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the immediate actions I should take upon receiving this compound?
A1: Upon receipt, visually inspect the container for any damage or compromised seals. The compound should appear as a white or off-white solid powder.[1] It is crucial to immediately transfer the material to a designated storage location that complies with the recommended conditions to minimize exposure to atmospheric moisture and air. Review the Safety Data Sheet (SDS) thoroughly before handling to familiarize yourself with its specific hazards, including skin, eye, and respiratory irritation.[2]
Q2: Why is moisture control so critical for this compound?
A2: this compound is moisture-sensitive. The presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups makes the molecule susceptible to absorbing atmospheric water (hygroscopicity).[3] This can lead to hydration, which may affect its reactivity, solubility, and accurate weighing for experiments. Furthermore, prolonged exposure to moisture can potentially initiate degradation pathways, compromising the purity of the material.
Q3: Is refrigeration necessary for long-term storage?
A3: Yes, for long-term storage, refrigeration is recommended.[4] While the compound is chemically stable at room temperature, lower temperatures slow down any potential degradation processes. Storing it in a cool, dry place away from heat sources is a standard guideline for ensuring its stability.[5][6][7]
Q4: The Safety Data Sheet mentions storing under an inert gas. Is this always required?
A4: Storing under an inert gas like argon or nitrogen is a best practice, especially for long-term storage or if the compound will be accessed frequently. This is because the compound is also noted to be air-sensitive.[4] The inert atmosphere displaces oxygen and moisture, providing the ultimate protection against degradation. For short-term storage, a tightly sealed container in a desiccator may be sufficient, but an inert atmosphere is superior for preserving high purity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (NMR, LC-MS, etc.) | Compound degradation due to improper storage (moisture/air exposure). | 1. Confirm storage conditions. Was the container tightly sealed? Was it stored in a dry environment? 2. Dry the material under a high vacuum (see protocol below). 3. If degradation is suspected, re-purify a small sample if possible, or use a fresh, unopened batch for critical experiments. |
| Compound appears clumpy or discolored. | Absorption of atmospheric moisture or exposure to contaminants/incompatible materials. | 1. This indicates significant moisture uptake. The material must be thoroughly dried before use. 2. Ensure the compound has not been stored near incompatible materials like strong oxidizing agents, acids, or bases.[4][8] |
| Difficulty achieving complete dissolution in a non-polar solvent. | The compound has likely absorbed water, increasing its polarity and reducing solubility in non-polar solvents. | 1. Dry the material thoroughly using a vacuum oven or a Schlenk line. 2. Consider using a co-solvent system if appropriate for your experiment. |
| Irritation to skin or respiratory tract during handling. | Generation of airborne dust particles. | 1. Always handle this compound in a well-ventilated area or a chemical fume hood.[5] 2. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/goggles, and a lab coat.[5] 3. Minimize dust generation when weighing and transferring the solid.[6] |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
This protocol is designed to remove adsorbed water without causing thermal degradation.
Objective: To ensure the material is anhydrous for moisture-sensitive reactions or accurate analytical measurements.
Methodology:
-
Preparation: Place a small amount of the compound in a clean, dry vial or round-bottom flask suitable for use with a vacuum line. Do not fill the container more than one-third full to maximize surface area.
-
Vacuum Application: Connect the container to a high-vacuum line (Schlenk line) or place it in a vacuum oven.
-
Drying Conditions:
-
Apply a vacuum (<1 mmHg).
-
Dry at room temperature (20-25°C) for 4-6 hours. For stubbornly hydrated material, the temperature can be slightly elevated (e.g., 30-40°C), but this should be done cautiously. Monitor for any signs of sublimation.
-
-
Inert Gas Backfill: Once drying is complete, backfill the container with a dry, inert gas (e.g., nitrogen or argon) before removing it from the vacuum line.
-
Final Storage: Immediately seal the container tightly. For optimal storage, place the sealed container inside a desiccator or a glove box with an inert atmosphere.
Visualization of Storage Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate storage conditions for this compound.
Caption: Decision workflow for storage of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- SAFETY DATA SHEET - Ossila. (2023).
- 4-Fluoro-3-hydroxybenzoic acid SAFETY DATA SHEET. (2011).
- SDS of Benzoic Acid: Important Data and Information Collected. (2023).
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. (2024). JustLong.
- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
- A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020). KHA Online-SDS Management.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1 - Ossila.
- Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015). Google Patents.
- 3-(Trifluoromethyl)benzoic acid - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- This compound (C8H5F3O3) - PubChemLite.
- The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. (2022).
- 2-(Trifluoromethyl)benzoic acid 98 433-97-6 - Sigma-Aldrich.
- The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. (2025).
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid - CAS Common Chemistry.
- (PDF) 2-(Trifluoromethyl)benzoic acid - ResearchGate.
- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem.
- 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem.
- Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? - Quora. (2017).
- 4-HYDROXY-2-(TRIFLUOROMETHYL)BENZOIC ACID 320-32-1 wiki - Guidechem.
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. fishersci.com [fishersci.com]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. ehs.com [ehs.com]
- 7. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]
- 8. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-hydroxy-4-(trifluoromethyl)benzoic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. The validation parameters discussed herein are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for this compound.
Introduction to Analytical Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9][10] It is a cornerstone of quality assurance in the pharmaceutical industry, guaranteeing that the data generated are dependable, reproducible, and accurate. Key validation characteristics, as outlined by the ICH, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[8][11]
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published in peer-reviewed journals, established methods for structurally similar aromatic and fluorinated compounds can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection stands out as a robust and widely used technique. For applications requiring higher sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an excellent alternative. Gas Chromatography (GC), often with derivatization, is another viable option, especially for assessing purity and volatile impurities.[12][13]
This guide will focus on a detailed comparison of two primary methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization
A third alternative, UV-Vis Spectrophotometry , will also be discussed as a simpler, though less specific, quantitative method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely accessible, cost-effective, and highly suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution; likely around 230-280 nm. For benzoic acid derivatives, a common wavelength is 254 nm.[14]
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. For establishing linearity, a minimum of five concentrations is recommended.[5][15][16]
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
For certain applications, such as the analysis of volatile impurities or when HPLC is not available, GC can be a powerful tool. However, due to the polarity and low volatility of benzoic acid derivatives, derivatization is often necessary to achieve good chromatographic performance.[12][13]
Experimental Protocol: GC-FID
1. Derivatization:
-
The carboxylic acid and hydroxyl groups of this compound should be derivatized to increase volatility and improve peak shape. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification are common approaches.[13]
-
Procedure Example (Silylation): To a dried sample containing this compound, add a suitable solvent (e.g., pyridine or DMF) and an excess of BSTFA. Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[13]
2. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: A temperature gradient will be necessary to separate the derivatized analyte from any impurities. An example program could be: initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
3. Preparation of Solutions:
-
Standard and Sample Preparation: Prepare stock solutions in a suitable solvent. Prior to injection, perform the derivatization step as described above on an aliquot of the standard and sample solutions.
Method 3: UV-Vis Spectrophotometry
This method is simpler and faster than chromatographic techniques but is less specific. It is suitable for the quantification of this compound in simple matrices where interfering substances are not present. The method relies on the principle that the analyte absorbs UV radiation, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).[17]
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Wavelength of Maximum Absorbance (λmax):
-
Scan a standard solution of this compound in a suitable solvent (e.g., 0.01 M HCl or methanol) across the UV range (e.g., 200-400 nm) to determine the λmax.[17]
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution: Prepare a sample solution of an appropriate concentration to fall within the linear range of the calibration curve.
Comparison of Method Performance
The following tables summarize the expected performance characteristics for the validated analysis of this compound using the described methods. These values are representative and should be experimentally verified.
Table 1: Comparison of Key Validation Parameters
| Parameter | RP-HPLC-UV | GC-FID (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | High (separation from impurities) | High (separation from impurities) | Low (potential interference) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% |
| LOD/LOQ | Low (ng/mL range) | Low (pg/mL to ng/mL range) | Higher (µg/mL range) |
| Robustness | High | Moderate (sensitive to derivatization) | High |
Table 2: Illustrative Validation Data for RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient) | R² ≥ 0.999 | 0.9998 |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at the analyte retention time | Peak purity > 99.9% |
| Robustness | %RSD ≤ 2.0% for variations | 1.5% |
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen chromatographic method (primarily HPLC), forced degradation studies are essential.[18][19][20] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[18][19][21]
Protocol for Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak of this compound.
Caption: Workflow for forced degradation studies.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC-UV is the recommended method for routine quality control due to its high specificity, accuracy, and robustness. Its ability to be validated as a stability-indicating method is a significant advantage.
-
GC-FID following derivatization is a suitable alternative, particularly for impurity profiling where volatile compounds are of interest. However, the additional derivatization step can introduce variability.
-
UV-Vis Spectrophotometry offers a rapid and simple approach for quantification in non-complex samples but lacks the specificity of chromatographic methods.
Ultimately, a well-validated analytical method is crucial for ensuring the quality and consistency of pharmaceutical products. The methodologies and validation principles outlined in this guide provide a solid foundation for developing a reliable analytical procedure for this compound.
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
- ProPharma. (2024, June 25).
- International Journal of Pharmaceutical Quality Assurance. (2020, March 22).
- ECA Academy. (n.d.).
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- SlideShare. (n.d.).
- U.S. Food and Drug Administration. (2015, July).
- Abraham Entertainment. (2025, October 22).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- SlideShare. (n.d.).
- YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. [Link]
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- European Medicines Agency. (2023, December 15).
- Science.gov. (n.d.).
- National Institutes of Health. (n.d.).
- MedCrave online. (2016, December 14).
- Biosciences Biotechnology Research Asia. (2022, November 8).
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (2023, August 24).
- Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. forced degradation study: Topics by Science.gov [science.gov]
A Senior Application Scientist's Guide to the Analysis of 3-Hydroxy-4-(trifluoromethyl)benzoic Acid: An HPLC-Centric Comparative Analysis
Introduction
In the landscape of pharmaceutical development and organic synthesis, halogenated aromatic acids are pivotal intermediates. 3-Hydroxy-4-(trifluoromethyl)benzoic acid, with its unique electronic and structural properties imparted by the electron-withdrawing trifluoromethyl group and the ionizable hydroxyl and carboxylic acid moieties, presents a distinct analytical challenge. Accurate and robust quantification is essential for reaction monitoring, purity assessment, and stability testing.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causal factors behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in scientific principles.
The Analytical Target: Understanding this compound
Before developing a method, we must understand the analyte. The key features of this compound that dictate our analytical strategy are:
-
Aromatic Core: Provides strong UV absorbance, making UV-Vis detection a primary choice.
-
Carboxylic Acid Group: This is the most critical functional group for chromatographic purposes. Its acidity (pKa) determines its charge state at a given pH. The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid itself. For context, the pKa of 4-(trifluoromethyl)benzoic acid is approximately 3.69. The addition of a hydroxyl group will further modulate this value. For optimal retention in reversed-phase chromatography, the mobile phase pH should be set at least 1.5-2 units below the pKa to ensure the molecule is in its neutral, more hydrophobic form.
-
Hydroxyl Group: A polar group that can engage in hydrogen bonding and also has its own pKa, which could be relevant if analyzing at higher pH ranges.
-
Trifluoromethyl Group: This group significantly increases the molecule's lipophilicity and can offer unique selectivity on certain HPLC stationary phases.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for the analysis of small molecules like this compound due to its robustness, versatility, and wide applicability.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[2]
Causality in Method Development: A Scientist's Perspective
A successful HPLC method is not a matter of chance; it is a series of logical decisions based on the analyte's chemistry.
1. Column Selection: The Heart of the Separation
-
Workhorse Choice (C18): An octadecylsilane (C18) column is the universal starting point for small molecule analysis.[3] The long alkyl chains provide sufficient hydrophobicity to retain the aromatic core of our analyte. A standard dimension like 150 mm x 4.6 mm with 5 µm particles is excellent for robust, routine analysis.[3][4]
-
Alternative Selectivity (Phenyl-Hexyl): For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's benzene ring. This can be particularly useful for resolving isomers or closely related impurities.
2. Mobile Phase Optimization: The Driving Force The goal is to find a balance of organic solvent and aqueous buffer that provides adequate retention, good peak shape, and a reasonable run time.
-
Organic Modifier: Acetonitrile is often preferred over methanol for aromatic acids as it typically provides better peak shapes (lower viscosity) and lower UV cutoff.
-
Aqueous Phase & pH Control: This is the most critical parameter. To ensure the carboxylic acid is protonated (neutral) and well-retained, the mobile phase must be acidified. A 0.1% solution of a strong acid like phosphoric acid or formic acid in water is a standard choice.[3][5] This will buffer the mobile phase to a pH well below the analyte's pKa, suppressing ionization and preventing poor peak shapes (e.g., tailing).
3. Detection: Seeing the Analyte
-
UV-Vis Detection: Given the aromatic structure, the molecule will have a strong chromophore. A UV-Vis or Diode Array Detector (DAD) is ideal. While a full UV scan would be performed to find the absorbance maximum (λmax), a wavelength around 254 nm is a common and effective starting point for aromatic compounds.[2][6] For structurally similar compounds like 4-hydroxybenzoic acid, the λmax is around 254 nm.[7]
Validated HPLC Protocol for this compound
This protocol represents a self-validating system by incorporating system suitability tests (SST), which are crucial for ensuring the chromatographic system is performing adequately.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a pump, autosampler, column oven, and DAD or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
Isocratic Elution: 60:40 (v/v) ratio of Solvent A to Solvent B. (This is a starting point and should be optimized).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Solvent A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Prepare Solvent B using HPLC-grade acetonitrile. Filter and degas both solvents.
-
Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Prepare sample solutions to a target concentration of ~100 µg/mL using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject a working standard solution (e.g., 100 µg/mL) six consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
-
Analysis: Once the SST criteria are met, proceed with injecting the standard and sample solutions to perform quantification.
Comparative Analysis: HPLC vs. Alternative & Complementary Techniques
While HPLC is the primary choice, other techniques offer distinct advantages depending on the analytical goal.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is not a different technique in principle from HPLC, but rather an evolution. It utilizes columns with smaller particles (<2 µm) and systems capable of handling much higher backpressures (up to 15,000 psi).[4][8]
-
Performance Comparison:
-
Speed: UHPLC offers significantly faster analysis times, often reducing a 10-15 minute HPLC run to 1-2 minutes.[9][10]
-
Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks. This increases resolution between closely eluting compounds and improves the signal-to-noise ratio, thereby enhancing sensitivity.[8][9][11]
-
Solvent Consumption: Faster runs and lower flow rates reduce solvent usage, making it a greener and more cost-effective option in the long run.[4]
-
-
Supporting Data: UHPLC columns with sub-2 µm particles provide superior efficiency and resolution compared to traditional HPLC columns with 3-5 µm particles.[4][9] This allows for the use of shorter columns without sacrificing separation power.[9]
Verdict: For high-throughput screening, complex mixture analysis, or when speed is critical, UHPLC is the superior choice. For routine quality control where established HPLC methods exist, HPLC remains a robust and reliable option.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC/UHPLC with the detection sensitivity and selectivity of mass spectrometry.[1]
-
Performance Comparison:
-
Sensitivity: MS is an inherently more sensitive detection method than UV, capable of reaching picogram or femtogram levels. This is essential for trace-level impurity analysis or bioanalysis.[1]
-
Selectivity: Where UV detection relies on light absorbance, MS measures the mass-to-charge ratio (m/z) of the analyte. This provides a much higher degree of selectivity, allowing for confident identification and quantification even in complex matrices where co-elution might occur.[1] For this compound, one would expect to see a deprotonated molecule [M-H]⁻ at m/z 219 in negative ion mode.
-
Structural Information: Tandem MS (MS/MS) can fragment the parent ion to provide structural information, confirming the identity of the analyte without relying solely on retention time.
-
-
Method Considerations: For LC-MS, volatile mobile phase additives like formic acid are preferred over non-volatile ones like phosphoric acid to avoid fouling the MS source.[12][13]
Verdict: LC-MS is the gold standard for applications requiring ultimate sensitivity, absolute confirmation of identity, or analysis in complex biological matrices. For routine purity and potency testing of bulk substances, the simplicity and robustness of HPLC-UV are often sufficient.
Gas Chromatography (GC)
GC separates compounds based on their volatility. For non-volatile compounds like aromatic acids, a chemical derivatization step is required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl ester).[14]
-
Performance Comparison:
-
Sample Preparation: The mandatory derivatization step adds time, complexity, and potential for error to the workflow.
-
Throughput: The added sample preparation makes GC a lower throughput technique compared to modern HPLC/UHPLC.
-
Sensitivity: When coupled with a mass spectrometer (GC-MS), it can offer very high sensitivity for trace analysis.[14]
-
-
Supporting Data: For the analysis of fluorinated benzoic acid isomers, GC-MS is a powerful technique but requires derivatization to make the acids volatile.[14]
Verdict: Due to the need for derivatization, GC is generally not the preferred method for analyzing this compound. It should only be considered in specific scenarios, such as trace analysis where established derivatization protocols exist and HPLC-MS is not available.
Data Presentation & Summary
Table 1: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | UHPLC-UV | LC-MS/MS | GC-MS |
| Principle | Liquid-Solid Partitioning | Liquid-Solid Partitioning | Liquid-Solid Partitioning & m/z | Gas-Solid Partitioning |
| Speed | Moderate (5-15 min) | Very Fast (< 3 min)[9][10] | Very Fast (< 3 min) | Slow (due to prep) |
| Resolution | Good | Excellent[8][11] | Excellent | Very High |
| Sensitivity | Moderate (µg/mL) | High (ng/mL)[11] | Very High (pg/mL)[1] | High (ng/L)[14] |
| Selectivity | Moderate | Moderate | Very High | High |
| Derivatization | No | No | No | Required [14] |
| Best For | Routine QC, Purity | High-Throughput Screening | Trace Impurities, Bioanalysis | Volatile Compounds |
Visualization of Workflows
Caption: Standard workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the robust, reliable, and routine analysis of this compound, RP-HPLC with UV detection stands as the method of choice. Its simplicity, cost-effectiveness, and the straightforward nature of method development make it ideal for most quality control laboratories. The key to a successful method lies in the logical control of mobile phase pH to ensure the analyte is in its non-ionized form, leading to sharp, symmetrical peaks and reproducible retention.
When analytical demands shift towards higher throughput or the resolution of more complex mixtures, UHPLC is the natural and superior upgrade, offering significant gains in speed and efficiency.[8][9] For applications that demand the utmost sensitivity and selectivity, such as the detection of trace-level genotoxic impurities or quantification in biological fluids, LC-MS/MS is the undisputed authoritative technique.[1]
By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, researchers can confidently select and develop the appropriate analytical method to meet their specific scientific and regulatory needs.
References
- Phenomenex. (2025, April 1).
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC. Danaher Life Sciences.
- LC Services. (2025, January 24).
- Creative Proteomics. Comparing HPLC vs. UHPLC.
- ResearchGate. Comparison of HPLC and UHPLC chromatographic separation of four....
- HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Benchchem.
- Sigma-Aldrich. Optimising the LC-MS Analysis of Biomolecules. Sigma-Aldrich.
- ACS Publications. (2004). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS).
- ResearchGate. Fast LC/MS in the analysis of small molecules.
- Mass Spectrometry analysis of Small molecules. (2013, February 7).
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Understanding the Chemical Properties of 4-Trifluoromethylbenzoic Acid for R&D.
- PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- Sigma-Aldrich. 3-(Trifluoromethyl)benzoic acid 99 454-92-2. Sigma-Aldrich.
- Benchchem. Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
- NIST. Benzoic acid, 4-hydroxy-. NIST WebBook.
- SIELC Technologies. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies.
- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. ChemicalBook.
- Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.
- ChemicalBook. (2025, August 20). 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2. ChemicalBook.
- ResearchGate. Experimental UV spectra of benzoic acid derivatives.
- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
- Longdom Publishing.
- Sigma-Aldrich. 4-Hydroxy-3-(trifluoromethyl)benzoic acid | 220239-68-9. Sigma-Aldrich.
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- PubMed. (2004, January 27).
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 5. agilent.com [agilent.com]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-hydroxy- [webbook.nist.gov]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 12. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to GC-MS Analysis of 3-hydroxy-4-(trifluoromethyl)benzoic acid Derivatives
This in-depth technical guide provides a comparative analysis of derivatization methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-hydroxy-4-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of experimental choices, self-validating protocols, and supporting data to ensure robust and reliable analytical outcomes.
The Analytical Challenge: Why Derivatization is Essential
Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar, non-volatile compounds like this compound presents significant challenges. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1][2] Injecting such a compound directly into a GC system typically leads to broad, tailing chromatographic peaks, low sensitivity, and potential decomposition in the hot injector port.[3]
To overcome these limitations, derivatization is an essential chemical modification step. This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby significantly improving their chromatographic behavior and detectability by GC-MS.[1][4] This guide compares two of the most effective and widely used derivatization strategies for compounds containing active hydrogens: Silylation and Methylation .
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent is critical and depends on the specific functional groups present in the analyte, the desired sensitivity, and the potential for side reactions. For this compound, both the phenolic hydroxyl and the carboxylic acid groups must be derivatized to achieve optimal GC-MS performance.
| Derivatization Strategy | Reagent Example | Target Functional Groups | Key Advantages | Key Disadvantages |
| Silylation | BSTFA + 1% TMCS | Hydroxyl, Carboxylic Acid | High reaction efficiency, readily available reagents, excellent chromatographic properties of derivatives.[1][5] | Derivatives are sensitive to hydrolysis, requiring anhydrous conditions; reagents are moisture-sensitive.[1][5] |
| Methylation | Thermally Assisted Methylation (TAM) with TMPAH | Carboxylic Acid, Hydroxyl | Produces stable derivatives, less prone to artifacts that could lead to false positives.[6] | Can be more hazardous (e.g., diazomethane), may require specific injection techniques (pyrolytic). |
In-Depth Look: Silylation with BSTFA
Silylation is a robust and widely adopted technique for derivatizing compounds with active hydrogens.[1] The process involves the replacement of the acidic proton of the hydroxyl and carboxylic acid groups with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reaction can be catalyzed by the addition of Trimethylchlorosilane (TMCS) to enhance its silylating power, especially for less reactive functional groups.[2][5]
The reaction proceeds via a nucleophilic attack of the oxygen on the silicon atom of BSTFA, leading to the formation of a TMS ether and a TMS ester. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.[2]
Experimental Workflow: Silylation
Caption: Silylation workflow for this compound.
Step-by-Step Protocol: Silylation with BSTFA
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual moisture will react with the silylating reagent and decrease the derivatization efficiency.[1] This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the analyte. Then, add 100 µL of BSTFA containing 1% TMCS.[1] A molar excess of the silylating reagent is crucial to drive the reaction to completion.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes in a heating block or oven.[1] The reaction time may need to be optimized depending on the sample matrix.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
In-Depth Look: Methylation
Methylation is another effective derivatization technique for acidic compounds. Thermally assisted methylation (TAM), also known as pyrolytic methylation, is a solvent-free method that occurs in the hot GC injector port. Reagents such as trimethylphenylammonium hydroxide (TMPAH) or trimethylsulfonium hydroxide (TMSH) are mixed with the sample prior to injection.[6] Upon rapid heating in the injector, these reagents decompose to form strong methylating agents that react with the active hydrogens of the analyte to form methyl esters and methyl ethers.
This technique is particularly advantageous for on-site analysis as it simplifies sample preparation.[6] The resulting methyl derivatives are generally very stable.
Experimental Workflow: Thermally Assisted Methylation
Caption: Thermally Assisted Methylation workflow.
Step-by-Step Protocol: Thermally Assisted Methylation with TMPAH
Materials:
-
Sample containing this compound
-
Trimethylphenylammonium hydroxide (TMPAH) solution (e.g., 0.2 M in methanol)
-
Methanol
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volume of methanol in a reaction vial.
-
Reagent Addition: Add an equimolar or slight excess of the TMPAH solution to the sample solution.
-
Mixing: Vortex the mixture briefly to ensure homogeneity.
-
GC-MS Analysis: Inject 1-2 µL of the mixture directly into the GC-MS. The derivatization reaction will occur in the hot injector port (typically set at 250-300°C).
Expected Outcomes and Data Interpretation
Successful derivatization of this compound will result in a single, sharp chromatographic peak with a symmetric shape. The mass spectrum of the derivatized compound will show a clear molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.
For the TMS derivative, one would expect to see the addition of two TMS groups, resulting in an increase in the molecular weight of 144 amu (2 x 72 amu). The mass spectrum would likely show a prominent [M-15]+ ion, corresponding to the loss of a methyl group from a TMS moiety.
For the methyl derivative, the addition of two methyl groups will increase the molecular weight by 28 amu (2 x 14 amu). The mass spectrum of the resulting methyl ester/ether will exhibit fragmentation patterns characteristic of these functional groups.
Conclusion and Recommendations
Both silylation with BSTFA and thermally assisted methylation with TMPAH are viable and effective methods for the GC-MS analysis of this compound.
-
Silylation with BSTFA is a highly efficient and well-established method that generally provides excellent chromatographic results. It is the recommended starting point for routine laboratory analysis, provided that anhydrous conditions can be maintained.[1][5]
-
Thermally Assisted Methylation offers a simpler, faster, and solvent-free alternative that is particularly well-suited for high-throughput screening or on-site analysis.[6] However, optimization of the injector temperature and other GC parameters is crucial for achieving complete and reproducible derivatization.
The optimal choice of derivatization strategy will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. It is always recommended to validate the chosen method using certified reference standards to ensure accuracy and reliability.
References
- Benchchem. (n.d.). Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Phenolic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Phenolic Compounds using BSTFA-TMCS.
- Sigma-Aldrich. (n.d.). BSTFA Product Information.
- Lee, J., Lee, S., & Kim, S. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of chromatography. A, 1016(2), 187-195.
- Cecinato, A., Rantica, E., & Tomasi, A. (2004). General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-10). Elsevier.
- Rashed, M. S., Al-Amoudi, M. S., & Al-Ahaidib, L. Y. (1998). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Clinica chimica acta; international journal of clinical chemistry, 278(1), 125-133.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of agricultural and food chemistry, 52(2), 222-227.
- Valdez, C. A., Leif, R. N., & Hok, S. (2018). Silylation and methylation strategies for benzilic acid for GC-MS analysis. ResearchGate.
- Singh, V., Purohit, A. K., & Dubey, D. K. (2011). Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation. Journal of chromatography. A, 1218(7), 972-980.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Millan, M., et al. (2022). SAM GCMS identification of benzoic acid derivatized compared with the... ResearchGate.
- Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-hydroxy-4-(trifluoromethyl)benzoic acid
For researchers, scientists, and drug development professionals, the purity of a pharmaceutical intermediate like 3-hydroxy-4-(trifluoromethyl)benzoic acid is a critical quality attribute that directly impacts the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] Impurities stemming from the synthetic route, such as unreacted starting materials, byproducts, or degradation products, can have unintended pharmacological effects or alter the stability of the API.[1][3] Therefore, employing robust and validated analytical methods for purity determination is not merely a regulatory expectation but a scientific necessity.[1][4]
This guide provides an in-depth comparison of four orthogonal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titration. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide the selection of the most appropriate method for your specific needs.
The Importance of Orthogonal Methods
Relying on a single analytical technique for purity determination can be misleading. Each method has its own set of advantages and limitations, and what one method might miss, another can detect. For instance, HPLC is excellent for separating non-volatile impurities, while GC-MS is ideal for volatile or semi-volatile compounds.[5][6] qNMR provides an absolute quantification of the main component against a certified reference standard without the need for a specific standard of the analyte itself, offering a different perspective on purity.[7][8][9] Titration, a classic method, offers a cost-effective way to determine the total acidic content but lacks the specificity to distinguish between the target molecule and other acidic impurities.[5][10][11] By employing a multi-pronged, orthogonal approach, a more complete and accurate picture of the compound's purity profile can be achieved.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolving power, sensitivity, and applicability to a wide range of compounds.[2][12] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, separating the compound from its potential impurities based on differences in their hydrophobicity.[12][13]
Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[13][14] The this compound and its impurities are introduced into the system and travel through the column. Compounds with higher polarity will have a greater affinity for the mobile phase and elute faster, while less polar compounds will interact more strongly with the stationary phase and elute later. The separated components are then detected by a UV-Vis detector, and the area of each peak in the resulting chromatogram is proportional to its concentration.
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.[14]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of polar and non-polar impurities.[14] The use of an end-capped column is advisable to minimize peak tailing caused by interactions with residual silanol groups.[13]
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Buffer: A 20 mM potassium phosphate buffer is crucial to control the pH. To ensure the carboxylic acid group of the analyte is protonated and in a single, non-ionized form, the mobile phase pH should be adjusted to approximately 3.0 with phosphoric acid.[13][14] This is at least 1.5-2 pH units below the pKa of the benzoic acid moiety, which prevents peak broadening and tailing.[13]
-
Mobile Phase Composition: A starting point for isocratic elution is a mixture of acetonitrile and the phosphate buffer in a 40:60 (v/v) ratio.[14] A gradient elution may be necessary to resolve closely eluting impurities.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: UV detection at 254 nm is a good starting point due to the aromatic nature of the compound.[14] A DAD can be used to obtain the full UV spectrum for peak purity analysis and to identify potential co-eluting impurities.
-
Injection Volume: 10 µL.[14]
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.[14]
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.[14]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[14]
5. Data Analysis and Purity Calculation:
-
Inject a blank (diluent) to establish a stable baseline.
-
Inject the standard solution to determine the retention time and response factor of the main peak.
-
Inject the sample solution.
-
The purity is calculated using the area percentage method from the resulting chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] While this compound itself has low volatility due to the carboxylic acid and hydroxyl groups, a derivatization step can make it amenable to GC analysis. This technique is particularly useful for identifying and quantifying volatile impurities that might not be detected by HPLC.
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of the compounds between the mobile gas phase and the stationary liquid phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data.[15]
Experimental Protocol: GC-MS (with Derivatization)
1. Derivatization:
-
Rationale: To increase the volatility and thermal stability of this compound, both the carboxylic acid and hydroxyl groups need to be derivatized. A common and effective method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[16]
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: 50-550 m/z.
5. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST).
-
Calculate purity based on the relative peak areas.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[7][8] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself for quantification.[9][17]
Principle of Quantification
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the sample can be calculated using the ratio of the integrals of the analyte and the standard, their respective molecular weights, and the number of protons giving rise to the selected signals.[7]
Experimental Protocol: ¹H qNMR
1. Reagents and Materials:
-
Internal Standard: A certified internal standard with high purity, chemical stability, and a simple NMR spectrum with signals that do not overlap with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices.
-
NMR Solvent: A deuterated solvent that completely dissolves both the sample and the internal standard, such as DMSO-d₆.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure complete relaxation between scans. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: A 90° pulse angle should be used.
-
Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard. For this compound, the aromatic protons are suitable candidates.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR Purity Analysis.
Acid-Base Titration
Acid-base titration is a classic, cost-effective, and highly precise method for determining the total acidic content of a sample.[5][18] For this compound, this method quantifies the moles of the carboxylic acid group present in a known mass of the sample.
Principle of Titration
The method involves the neutralization reaction between the acidic analyte and a standardized basic titrant.[10][18] A known amount of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint of the titration, which is the point of neutralization, can be determined using a colorimetric indicator or potentiometrically with a pH meter.[11]
Experimental Protocol: Potentiometric Titration
1. Reagents and Materials:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).
-
Solvent: A mixture of ethanol and water (e.g., 1:1) to ensure the solubility of the acidic sample.
-
Instrumentation: An autotitrator or a manual burette with a pH meter and electrode.
2. Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of the ethanol/water solvent mixture.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
-
The equivalence point is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).
3. Purity Calculation:
Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH at the equivalence point (L)
-
M_NaOH = Molarity of the standardized NaOH (mol/L)
-
MW_analyte = Molecular weight of this compound
-
m_sample = mass of the sample (g)
Workflow for Titrimetric Purity Analysis
Caption: Workflow for Titrimetric Purity Analysis.
Comparative Analysis of Purity Assessment Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for identifying unknown impurities, the desired level of accuracy, sample throughput, and available resources. The following table provides a comparative summary of the four techniques discussed.
| Parameter | HPLC | GC-MS | qNMR | Acid-Base Titration |
| Specificity | High; can separate isomers and related impurities. | Very High; provides structural information for impurity identification. | High; structure-specific quantification. | Low; quantifies total acidity, not specific to the target compound.[5] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Moderate (µg to mg range). | Low (mg range). |
| Quantification | Relative (requires analyte-specific standard). | Relative (requires analyte-specific standard). | Absolute (requires a certified internal standard).[7][8] | Absolute (based on stoichiometry).[18] |
| Sample Throughput | High (with autosampler). | Moderate (derivatization can be time-consuming). | Moderate. | High (with autotitrator). |
| Cost-Effectiveness | Moderate equipment cost, moderate running cost. | High equipment cost, moderate running cost. | High equipment cost, low running cost. | Low equipment cost, very low running cost.[5] |
| Impurity Profiling | Excellent for non-volatile impurities. | Excellent for volatile/semi-volatile impurities. | Can identify and quantify impurities if signals are resolved. | Not suitable for impurity profiling. |
| Destructive | Yes. | Yes. | No.[8] | Yes. |
Conclusion
A comprehensive purity assessment of this compound requires a strategic and orthogonal approach.
-
HPLC is the workhorse method for routine quality control, offering excellent separation of non-volatile impurities and high throughput.
-
GC-MS is an invaluable tool for identifying and quantifying volatile or semi-volatile impurities that may be missed by HPLC.
-
qNMR serves as a powerful primary method for obtaining an absolute purity value, which is crucial for the qualification of reference standards.
-
Acid-Base Titration provides a rapid, cost-effective, and precise measurement of the total acid content, making it suitable for in-process controls where the impurity profile is well-characterized.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and consistency of this critical pharmaceutical intermediate, ultimately contributing to the integrity of the final drug product.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of Synthesized 2-(2-Aminobenzoyl)benzoic Acid.
- Quora. (2020, February 22). How is titration used in the pharmaceutical industry for purity analyses?.
- SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- Scilife. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
- BenchChem. (2025). Validating the Purity of 3-Chlorobutyric Acid: A Comparative Guide to Titration and Gas Chromatography.
- Studia Universitatis “Vasile Goldis” Arad. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- LGC Group. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- LibreTexts. (n.d.). Titrimetric Methods.
- World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry?.
- ACS Publications. (2008, October 31). “Pure by NMR”?. Organic Letters.
- PubMed. (n.d.). Determining and reporting purity of organic molecules: why qNMR.
- ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Unacademy. (n.d.). Acid-Base Titration in the Pharmaceutical Industry.
- IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE.
- ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- PubMed Central. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis?. YouTube.
- Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography.
- BenchChem. (n.d.). Identifying common impurities in 3-Fluorofluoren-9-one synthesis.
- Bulletin of the Polytechnic Institute of Jassy. (n.d.). SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- ResearchGate. (n.d.). EVALUATION OF GC×GC-TOF-MS AS A RAPID TOOL FOR THE ANALYSIS OF TRACE AROMA COMPOUNDS IN COFFEE.
- National Institutes of Health. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
- BenchChem. (2025). Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid.
- PubMed. (2020, January 1). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame.
- ResearchGate. (n.d.). (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. qualityfwd.com [qualityfwd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. who.int [who.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagent.co.uk [reagent.co.uk]
- 11. Acid-Base Titration in the Pharmaceutical Industry [unacademy.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. resources.saylor.org [resources.saylor.org]
A Senior Scientist's Guide to 3-hydroxy-4-(trifluoromethyl)benzoic acid: A Comparative Analysis for Strategic Drug Design
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision point that dictates the trajectory of a discovery program. A scaffold's subtle modifications can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a versatile building block, against its structural and functional alternatives. We will dissect the nuanced contributions of its key functional groups, supported by experimental data and protocols, to empower rational and strategic molecular design.
Part 1: Deconstructing the Core Moiety: The Physicochemical Dominance of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is far more than a simple methyl mimic; its unique electronic properties are a cornerstone of modern medicinal chemistry.[1][2] Often termed a "super-methyl" group, its introduction into a molecule can dramatically alter physicochemical properties, enhancing both efficacy and pharmacokinetics.[1]
Key Attributes of the Trifluoromethyl Group:
-
Potent Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect.[1][3][4] When attached to an aromatic ring, the CF₃ group deactivates it, significantly lowering the pKa of the adjacent carboxylic acid compared to a non-substituted or methyl-substituted analogue.[3][5] This increased acidity can be crucial for forming stronger ionic interactions with target proteins.
-
Enhanced Lipophilicity: Despite its strong electronegativity, the CF₃ group increases a molecule's lipophilicity.[1][3] This property can improve a drug's ability to cross biological membranes, potentially enhancing absorption and distribution, including penetration of the blood-brain barrier.[1][3]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymes like cytochrome P450.[1] This can lead to a longer drug half-life, reducing dosing frequency and potential metabolic-related side effects.[3]
While the substitution of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, statistical analysis of large compound pairs has shown that in a significant subset of cases (around 9%), this substitution can increase biological activity by at least an order of magnitude.[6]
Caption: Impact of the CF₃ group on benzoic acid properties.
Part 2: A Comparative Analysis with Alternative Building Blocks
The true value of this compound is best understood when compared against other common building blocks. The choice of an alternative often depends on the specific goals of the drug design program, such as fine-tuning acidity, altering steric profile, or avoiding potential liabilities.
Alternative A: Halogen-Substituted Analogues (e.g., 4-Fluoro-3-hydroxybenzoic acid)
Replacing the CF₃ group with a single halogen, like fluorine, offers a more subtle way to modulate electronic properties.
-
Electronic Effects: A single fluorine atom is electron-withdrawing via the inductive effect but is a weaker acidifying group compared to CF₃. This allows for a more graded adjustment of the carboxylic acid's pKa.
-
Steric Profile: A fluorine atom is significantly smaller than a CF₃ group, which can be advantageous if a binding pocket is sterically constrained.
-
Lipophilicity: While fluorination increases lipophilicity, the effect of a single fluorine atom is less pronounced than that of a CF₃ group.
Alternative B: Non-Halogen EWG Analogues (e.g., 3-hydroxy-4-nitrobenzoic acid)
The nitro (NO₂) group is one of the most powerful electron-withdrawing groups, influencing the ring through both strong inductive and resonance effects.[7]
-
Acidity: The nitro group dramatically increases the acidity of the benzoic acid, even more so than a CF₃ group in the para position.[7][8]
-
Metabolic & Safety Concerns: A significant drawback of nitroaromatic compounds is their potential for metabolic reduction to form reactive and potentially toxic hydroxylamines and nitroso intermediates.[9] This liability often makes the CF₃ group a safer choice in drug development.
Alternative C: Bioisosteric Replacement of the Carboxylic Acid
In many drug discovery programs, the carboxylic acid moiety itself can be a liability, contributing to poor membrane permeability, rapid metabolism, and toxicity.[10][11][12] In these cases, replacing the entire carboxylic acid with a bioisostere can be a powerful strategy.[9][11][12]
-
Tetrazoles: 5-substituted 1H-tetrazoles are among the most common non-classical bioisosteres of carboxylic acids.[13] They have a similar pKa (around 4.5-4.9) and can participate in similar hydrogen bonding interactions, but they are significantly more lipophilic.[13]
-
Sulfonamides: This group is a weaker acid (pKa ~9-10) than a carboxylic acid but can offer advantages like increased metabolic stability and improved membrane permeability.[13]
-
Boronic Acids: As neutral alternatives (pKa ~9), boronic acids are unique in their ability to form reversible covalent bonds with nucleophiles like hydroxyl groups in enzyme active sites.[13]
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
This compound is a powerful and versatile building block in drug discovery, offering a unique combination of strong electron-withdrawing character, enhanced lipophilicity, and excellent metabolic stability. [1][3][4]Its superiority over simple halogenated analogs lies in the robust nature of the CF₃ group, while it presents a safer, more stable alternative to potent electron-withdrawing groups like nitro functions. When the intrinsic properties of the carboxylic acid moiety are undesirable, bioisosteric replacements like tetrazoles offer a validated strategic pivot. The ultimate choice of building block is context-dependent, but a thorough understanding of the physicochemical properties and potential liabilities of each alternative, validated through the robust experimental protocols outlined here, will empower scientists to make informed decisions that accelerate the journey toward novel and effective therapeutics.
References
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
- Inno Pharmchem. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- O'Hagan, D. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Wang, J., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6208-6216.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Yuniantari, N. L. P., & Susilowati, E. (2025). Literatur Review: Pengaruh Jenis dan Posisi Substituen terhadap Keasaman Asam Benzoat dan Turunannya. ResearchGate.
- LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
- Filo. (2025). 78 Arrange the following benzoic acid derivatives in decreasing order of... filo.com.
- LibreTexts Chemistry. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts.
- Valente, E., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PubMed Central.
- YouTube. (2016). Effects of Groups on Acidity of Benzoic Acid III. YouTube.
- Khan, I., et al. (2020). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. PubMed Central.
- PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. quickcompany.in.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
- PubChem. (n.d.). This compound. PubChem.
- Nde, C. B., & Ntie-Kang, F. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmaceutical Research International, 1-13.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid in Chemical Synthesis. inno-pharmchem.com.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
A Technical Guide to the Reactivity of Trifluoromethylbenzoic Acid Isomers for Pharmaceutical and Agrochemical Research
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical decision that profoundly influences the properties and performance of the final product. Trifluoromethylbenzoic acids are a class of intermediates prized for the unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group, such as enhanced lipophilicity and metabolic stability. However, the positional isomerism of the -CF3 group on the benzoic acid ring—ortho (2-), meta (3-), and para (4-)—leads to significant differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of these three isomers, supported by experimental data and grounded in the principles of physical organic chemistry. Understanding these nuances is paramount for optimizing reaction conditions, predicting reaction outcomes, and ultimately, for the rational design of novel molecules.
The Decisive Influence of the Trifluoromethyl Group: An Electronic and Steric Overview
The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that dominates the chemical behavior of these isomers. This strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring. This electronic pull has a profound impact on the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.
While the inductive effect is a key player, steric factors also come into play, particularly with the ortho-isomer. The proximity of the bulky -CF3 group to the carboxylic acid in 2-trifluoromethylbenzoic acid introduces steric hindrance that can influence reaction rates and even alter reaction mechanisms.
Comparative Acidity: A Quantitative Look at pKa Values
The acidity of a carboxylic acid is a fundamental indicator of its reactivity, particularly in reactions where the carboxylate anion is an intermediate or the protonation of the carbonyl is a key step. The electron-withdrawing nature of the -CF3 group stabilizes the resulting carboxylate anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20)[1].
The position of the -CF3 group finely tunes this acid-strengthening effect.
| Isomer | pKa in Water | Reference |
| Benzoic Acid | 4.20 | [1] |
| 2-Trifluoromethylbenzoic Acid | 3.46 - 3.52 | [2] |
| 3-Trifluoromethylbenzoic Acid | ~3.77 | |
| 4-Trifluoromethylbenzoic Acid | ~3.69 - 4.05 |
Note: Reported pKa values can vary slightly depending on the experimental conditions and literature source.
Analysis of Acidity Trends:
-
2-Trifluoromethylbenzoic Acid (Ortho Isomer): This is the most acidic of the three isomers. This enhanced acidity is a classic example of the "ortho effect"[3][4][5]. Steric hindrance between the bulky -CF3 group and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring[3][5][6][7]. This disruption of coplanarity inhibits the resonance delocalization of the carbonyl group's pi-electrons into the aromatic ring, which in benzoic acid itself is a stabilizing interaction for the neutral acid. By reducing this stabilization of the acid form, the equilibrium is shifted more towards the dissociated, more stable carboxylate anion.
-
3-Trifluoromethylbenzoic Acid (Meta Isomer): The -CF3 group at the meta position exerts a purely inductive electron-withdrawing effect. It effectively stabilizes the carboxylate anion, making the acid significantly stronger than benzoic acid.
-
4-Trifluoromethylbenzoic Acid (Para Isomer): At the para position, the -CF3 group exerts both a strong inductive effect and a weak resonance effect. While it is strongly electron-withdrawing by induction, it can also participate in resonance, though this effect is less pronounced than its inductive pull. Consequently, its acidity is comparable to, or slightly less than, the meta isomer.
Reactivity in Nucleophilic Acyl Substitution: Esterification and Amide Bond Formation
The principles governing acidity also extend to the reactivity of the carboxylic acid in nucleophilic acyl substitution reactions, such as esterification and amide bond formation. A more acidic carboxylic acid generally has a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack.
Predicted Order of Reactivity:
Based on the electronic and steric effects discussed, the expected order of reactivity for the trifluoromethylbenzoic acid isomers in reactions like acid-catalyzed esterification is:
2-Trifluoromethylbenzoic Acid > 3-Trifluoromethylbenzoic Acid ≈ 4-Trifluoromethylbenzoic Acid > Benzoic Acid
However, it is crucial to consider the specific reaction conditions and the nature of the nucleophile. For instance, in reactions involving bulky nucleophiles, the steric hindrance of the ortho -CF3 group could potentially retard the reaction rate, counteracting the electronic activation.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of benzene derivatives[8][9]. The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzoic acid).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
The Hammett substituent constants for the trifluoromethyl group underscore its strong electron-withdrawing character:
| Substituent | Position | σ Value | Reference |
| -CF3 | meta | +0.43 | [10] |
| -CF3 | para | +0.54 | [10] |
These positive σ values are consistent with the acid-strengthening effect of the -CF3 group and predict that both the meta and para isomers will be more reactive than benzoic acid in reactions favored by electron-withdrawing groups. It is important to note that the standard Hammett equation is generally not applicable to ortho substituents due to the complication of steric effects[8].
Experimental Protocols
To empower researchers to validate these reactivity differences in their own laboratories, we provide the following standardized protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method allows for the precise determination of the acid dissociation constant.
Materials:
-
Trifluoromethylbenzoic acid isomer
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Accurately weigh approximately 0.1 mmol of the trifluoromethylbenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin titrating with the standardized 0.1 M NaOH solution, adding 0.2 mL increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen to approximately 11.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. The volume of NaOH at the halfway point to equivalence corresponds to the pH at which [acid] = [conjugate base]. At this half-equivalence point, pH = pKa.
Protocol 2: Comparative Kinetics of Fischer Esterification
This experiment provides a method to compare the relative rates of esterification for the three isomers.
Materials:
-
2-Trifluoromethylbenzoic acid
-
3-Trifluoromethylbenzoic acid
-
4-Trifluoromethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)
-
Thermostatted reaction vessels
-
Microsyringes
Procedure:
-
Prepare 0.1 M solutions of each trifluoromethylbenzoic acid isomer in anhydrous methanol.
-
For each isomer, place 10 mL of the solution into a separate thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C).
-
Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each vessel simultaneously.
-
At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Analyze the quenched samples by GC to determine the concentration of the methyl ester product relative to the internal standard.
-
Plot the concentration of the formed methyl ester versus time for each isomer.
-
The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction rate. For a more rigorous analysis, pseudo-first-order rate constants can be determined by plotting ln([acid]t/[acid]₀) versus time.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams are provided.
Caption: Decision flowchart for predicting isomer reactivity.
Conclusion
The choice between ortho, meta, and para-trifluoromethylbenzoic acid is not arbitrary and should be a carefully considered decision based on the desired reactivity profile.
-
2-Trifluoromethylbenzoic acid is the most acidic and generally the most reactive isomer due to the ortho effect. However, steric hindrance can be a limiting factor in certain applications.
-
3- and 4-Trifluoromethylbenzoic acid are also highly activated towards nucleophilic acyl substitution compared to benzoic acid, with their reactivity being broadly similar and primarily governed by the strong inductive effect of the -CF3 group.
By understanding the interplay of electronic and steric effects, and by employing the quantitative data and protocols provided in this guide, researchers can make informed decisions in their synthetic endeavors, leading to more efficient and predictable outcomes in the development of next-generation pharmaceuticals and agrochemicals.
References
- Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?[Link]
- A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]
- Wikipedia. (n.d.). Ortho effect. [Link]
- Hartman, R. J., & Borders, A. M. (1937). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 59(11), 2107–2111.
- Melnyk, S., et al. (2021). Kinetic research and modeling of benzoic acid esterification process. Journal of Chemistry and Technologies, 29(4), 565-575.
- Wilansky, H. (1950). Kenetics of the Esterification of Substituted Benzoic Acids. University of Minnesota.
- Melnyk, S., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Journal of Chemistry and Technologies, 29(4), 565-575.
- ResearchGate. (2022). (PDF)
- Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?[Link]
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
- Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
- J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Wikipedia. (n.d.).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- ResearchGate. (n.d.). Hammett Substituent Constants. [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- PubChem. (n.d.). 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. [Link]
- NIST. (n.d.). Table 20.
- PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. [Link]
- PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. [Link]
- YouTube. (2020).
- Jenkin, M. E., et al. (2019). Estimation of rate coefficients and branching ratios for reactions of organic peroxy radicals for use in automated mechanism construction. Atmospheric Chemistry and Physics, 19(12), 7981–8004.
Sources
- 1. global.oup.com [global.oup.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. quora.com [quora.com]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
A Senior Application Scientist's Guide: Navigating the Synthesis and Application of Hydroxy(trifluoromethyl)benzoic Acid Isomers
An In-depth Comparison of 3-hydroxy-4-(trifluoromethyl)benzoic acid and 4-hydroxy-3-(trifluoromethyl)benzoic acid
For the discerning researcher in drug development and fine chemical synthesis, the choice of a molecular building block is a critical decision point that dictates the trajectory of a synthetic route and the properties of the final compound. Among the vast arsenal of fluorinated synthons, hydroxy(trifluoromethyl)benzoic acids are particularly valuable due to the unique interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing trifluoromethyl group. This guide provides a comprehensive comparison of two key positional isomers: this compound and 4-hydroxy-3-(trifluoromethyl)benzoic acid, focusing on their synthesis, reactivity, and strategic application.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in substituent positions between these two isomers results in distinct physical and chemical properties. These differences, rooted in intramolecular and intermolecular forces, are critical for predicting solubility, acidity, and reactivity.
| Property | This compound | 4-hydroxy-3-(trifluoromethyl)benzoic acid | Rationale for Differences |
| Structure | Positional Isomerism | ||
| CAS Number | 3241-75-6 | 220239-68-9 | Unique registry number for each distinct chemical structure. |
| Molecular Formula | C₈H₅F₃O₃ | C₈H₅F₃O₃ | Identical atoms, different arrangement. |
| Molecular Weight | 206.12 g/mol | 206.12 g/mol [1] | Identical atoms result in the same molecular weight. |
| Melting Point (°C) | ~185-189 (Predicted) | ~221-225 (Predicted) | The para-relationship of the -OH and -COOH groups in the 4-hydroxy isomer allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, leading to a higher melting point. |
| pKa (Carboxylic Acid) | Lower (More Acidic) | Higher (Less Acidic) | The -CF₃ group's strong -I effect is more pronounced from the para position, stabilizing the carboxylate anion more effectively.[2][3] |
| pKa (Phenolic) | Higher (Less Acidic) | Lower (More Acidic) | The -CF₃ group ortho to the hydroxyl group in the 4-hydroxy isomer strongly stabilizes the phenoxide anion through its inductive effect, increasing phenolic acidity. |
Synthesis Strategies: A Comparative Workflow
The synthesis of these isomers requires distinct strategic approaches, typically starting from commercially available trifluoromethylated phenols or toluenes. The choice of route is often dictated by starting material cost, scalability, and desired purity.
Workflow: Synthesis of Positional Isomers
Caption: Comparative synthetic workflows for the target isomers via Kolbe-Schmitt carboxylation.
Experimental Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol adapts the well-established Kolbe-Schmitt reaction, a powerful method for the ortho-carboxylation of phenols. The hydroxyl group's activating effect directs the carboxylation to the position ortho to it.
Causality: The reaction proceeds via the formation of a potassium phenoxide, which is more electron-rich and thus more reactive towards the weak electrophile, CO₂, than the neutral phenol. High pressure is required to increase the concentration of CO₂ in the solid phase.
-
Phenoxide Formation: In a high-pressure autoclave, combine 4-(trifluoromethyl)phenol (1.0 eq) and potassium hydroxide (2.2 eq). Dehydrate the mixture by heating under vacuum. This step is critical as water can consume the phenoxide and interfere with the carboxylation.
-
Carboxylation: Pressurize the sealed autoclave with dry carbon dioxide gas (10-15 atm) and heat to 150-170 °C for 6-8 hours with vigorous stirring. The temperature and pressure are optimized to favor the formation of the desired ortho-carboxylated product.
-
Work-up and Acidification: After cooling, dissolve the solid reaction mass in water. Filter to remove any insoluble impurities. Carefully acidify the filtrate to pH 1-2 with concentrated sulfuric or hydrochloric acid, causing the product to precipitate.
-
Purification: Collect the crude product by filtration, wash with cold water to remove inorganic salts, and dry. Recrystallize from an ethanol/water mixture to yield pure this compound.
Experimental Protocol 2: Synthesis of 4-hydroxy-3-(trifluoromethyl)benzoic acid
The synthesis for this isomer follows a similar logic, starting from 3-(trifluoromethyl)phenol. The directing effect of the hydroxyl group again dictates the position of carboxylation.
-
Phenoxide Formation: Prepare potassium 3-(trifluoromethyl)phenoxide by reacting 3-(trifluoromethyl)phenol (1.0 eq) with potassium hydroxide (2.2 eq) in a pressure-rated vessel, followed by rigorous drying under vacuum.
-
Carboxylation: Pressurize the vessel with CO₂ (10-15 atm) and heat to 150-170 °C for 6-8 hours. The electron-withdrawing -CF₃ group makes the aromatic ring less reactive than in the previous case, potentially requiring slightly more forcing conditions.
-
Work-up and Acidification: Cool the reactor, dissolve the contents in water, and filter. Acidify the aqueous solution to pH 1-2 with a strong acid to precipitate the product.
-
Purification: Isolate the product by filtration, wash with cold water, and recrystallize from an appropriate solvent system to obtain pure 4-hydroxy-3-(trifluoromethyl)benzoic acid.
Reactivity and Electronic Effects: Guiding Further Synthesis
The utility of these isomers as synthetic intermediates is governed by the electronic properties of their substituents. The interplay between the ortho/para-directing hydroxyl group (+M, -I) and the meta-directing trifluoromethyl group (-I) creates distinct reactivity patterns for electrophilic aromatic substitution (EAS).
Caption: Influence of substituents on electrophilic aromatic substitution reactivity.
-
This compound: The positions ortho to the powerful activating hydroxyl group (C2 and C6) are the most favorable for electrophilic attack (e.g., nitration, halogenation). The C2 position is sterically hindered by the adjacent carboxyl group, making the C6 position the most likely site for substitution.
-
4-hydroxy-3-(trifluoromethyl)benzoic acid: The hydroxyl group activates the positions ortho (C3 and C5) and para (C1, which is occupied) to it. However, the C3 position is already substituted with the deactivating -CF₃ group. Therefore, electrophilic substitution will strongly favor the C5 position, which is ortho to the hydroxyl group and meta to the carboxyl group.
This differential reactivity is a cornerstone of their utility, allowing chemists to selectively functionalize the aromatic ring.
Applications in Drug Discovery
The trifluoromethyl group is a highly valued substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[4][5] Both isomers serve as key building blocks for complex active pharmaceutical ingredients (APIs).
-
4-hydroxy-3-(trifluoromethyl)benzoic acid has been utilized in the synthesis of novel antibacterial agents. For instance, it can be incorporated into pyrazole-based scaffolds to generate compounds with potent activity against Gram-positive bacteria, including resistant strains like MRSA.[6] The specific orientation of the functional groups in this isomer is often crucial for establishing the necessary hydrogen bonds and hydrophobic interactions within the target enzyme's active site.
-
This compound serves as a precursor for various therapeutic agents. Its structure is found in inhibitors of enzymes like SIRT5, where the benzoic acid moiety acts as a crucial anchoring point within the protein.[7] The para-trifluoromethyl group can occupy a hydrophobic pocket, while the hydroxyl and carboxyl groups form key polar contacts.
The choice between isomers is therefore not arbitrary but a deliberate design decision based on the target's topology and desired pharmacokinetic profile.
Spectroscopic Signatures: A Quick Identification Guide
While sharing the same mass, the isomers are easily distinguished by ¹H NMR spectroscopy due to different proton environments and coupling patterns in the aromatic region.
| Spectroscopic Data | This compound (Predicted) | 4-hydroxy-3-(trifluoromethyl)benzoic acid (Predicted) |
| ¹H NMR (Aromatic Region) | Three signals: a doublet, a doublet of doublets, and another doublet. Protons will exhibit ortho and meta coupling. | Three signals: a doublet, a doublet, and a singlet (or very narrow doublet). Protons will exhibit ortho and meta coupling. |
| ¹³C NMR | Will show 8 distinct carbon signals. The CF₃ signal will appear as a quartet due to C-F coupling. | Will show 8 distinct carbon signals. The CF₃ signal will also be a quartet. Chemical shifts for the substituted carbons will differ significantly from the other isomer. |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700), C-F stretches (~1300-1100), aromatic C=C stretches (~1600, 1500). | Similar characteristic peaks, but fingerprint region will show distinct differences due to varied vibrational modes. |
Conclusion and Strategic Recommendations
This compound and 4-hydroxy-3-(trifluoromethyl)benzoic acid are not interchangeable reagents. Their distinct physicochemical properties, arising from the positional differences of their functional groups, dictate their synthesis, reactivity, and ultimate application.
-
Choose this compound when:
-
A more acidic carboxylic acid is required.
-
Subsequent electrophilic substitution is desired at the C6 position.
-
The target molecule requires a para-CF₃ group for optimal interaction with a hydrophobic pocket.
-
-
Choose 4-hydroxy-3-(trifluoromethyl)benzoic acid when:
-
A more acidic phenol is needed for reactions involving the hydroxyl group.
-
Targeted electrophilic substitution at the C5 position is the synthetic goal.
-
The steric and electronic profile of an ortho-CF₃ group is necessary for binding or achieving a specific molecular conformation.
-
Ultimately, a thorough understanding of the subtle yet significant differences between these isomers empowers researchers to make informed decisions, streamlining synthetic pathways and accelerating the discovery of novel chemical entities.
References
- Google Patents. CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
- PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. [Link]
- PubChem. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. [Link]
- Quora. Is trifuloroacitic acid more acidic than benzoic acid?. [Link]
- PubChem. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. [Link]
- PubChemLite. 4-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3). [Link]
- PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- National Institutes of Health. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
- SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Indian Academy of Sciences. Analysis of the gas phase acidity of substituted hydroxybenzoic acids using Fukui function. [Link]
- RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-FLUORO-3-HYDROXYBENZOIC ACID. [Link]
- PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
- NIST WebBook. 4-(Trifluoromethoxy)benzoic acid. [Link]
- MDPI.
- ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
- National Institutes of Health. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
- Quora. Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid?. [Link]
- Hovione.
Sources
- 1. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Hydroxy Trifluoromethyl Benzoic Acid Isomers via Spectroscopy
Introduction
In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but the very foundation of innovation and safety. Positional isomers—molecules sharing the same formula but differing in the arrangement of substituents on a core structure—can exhibit profoundly different biological activities, toxicological profiles, and material properties. The hydroxy trifluoromethyl benzoic acid isomers are a case in point. These compounds are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials like liquid crystals.[1] The ability to unambiguously distinguish between, for example, 4-hydroxy-2-(trifluoromethyl)benzoic acid and 4-hydroxy-3-(trifluoromethyl)benzoic acid is therefore critical.
This guide provides a comprehensive comparison of key spectroscopic techniques used to differentiate these isomers. We will move beyond a simple recitation of data, focusing instead on the underlying principles that dictate the unique spectral fingerprint of each molecule. By understanding why their spectra differ, researchers can make more informed decisions in synthesis, purification, and quality control. This guide is structured to provide both the theoretical foundation and the practical, field-proven protocols necessary for robust isomeric characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it provides a detailed map of the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) in the molecule. The relative positions of the electron-withdrawing trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups, alongside the electron-donating hydroxyl (-OH) group, create unique electronic environments that directly influence chemical shifts and coupling constants.
Theoretical Basis for Differentiation
The key to NMR differentiation lies in two phenomena:
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups like -CF₃ and -COOH "deshield" nearby nuclei, causing them to resonate at a higher frequency (downfield shift). Conversely, the electron-donating -OH group "shields" adjacent nuclei, causing an upfield shift. The specific position of each group relative to the aromatic protons and carbons results in a distinct chemical shift pattern for each isomer.
-
Spin-Spin Coupling (J): Nuclei can influence the magnetic field of their neighbors, leading to the splitting of NMR signals. This coupling provides connectivity information. In particular, the fluorine atoms of the -CF₃ group couple with nearby proton (³JH-F) and carbon (JC-F) nuclei, providing a clear marker for the group's location. For instance, aromatic carbons directly bonded to the -CF₃ group will appear as a quartet in the ¹³C NMR spectrum with a large coupling constant (¹JC-F ≈ 273 Hz), while adjacent carbons will show smaller quartet splittings.[2]
Comparative Spectroscopic Data
The following table outlines the expected ¹H and ¹⁹F NMR spectral data for three representative isomers. These predictions are based on established principles of substituent effects on aromatic systems.[2]
| Isomer | Proton Assignment | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹⁹F Chemical Shift (δ, ppm) |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid [1][3] | H-3 | ~7.3 (d) | ~ -60 to -62 |
| H-5 | ~7.1 (dd) | ||
| H-6 | ~7.9 (d) | ||
| -OH, -COOH | >10 (broad s) | ||
| 4-Hydroxy-3-(trifluoromethyl)benzoic acid [4][5] | H-2 | ~8.3 (d) | ~ -61 to -63 |
| H-5 | ~7.9 (dd) | ||
| H-6 | ~7.1 (d) | ||
| -OH, -COOH | >10 (broad s) | ||
| 2-Hydroxy-5-(trifluoromethyl)benzoic acid [6] | H-3 | ~7.1 (d) | ~ -61 to -63 |
| H-4 | ~7.6 (dd) | ||
| H-6 | ~8.2 (d) | ||
| -OH, -COOH | >10 (broad s) |
Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are typical for solvents like DMSO-d₆.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the hydroxy trifluoromethyl benzoic acid isomer. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve these polar compounds and to slow the exchange of acidic -OH and -COOH protons, sometimes allowing for their observation.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a symmetrical solvent peak with a full width at half maximum (FWHM) of <1 Hz.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Interpretation: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the specific protons of the isomer.
NMR Analysis Workflow
Caption: Workflow for Isomer Differentiation by NMR Spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
IR spectroscopy provides valuable information about the vibrational modes of functional groups. While all isomers contain the same groups (-OH, -COOH, -CF₃), their relative positions lead to subtle but measurable differences in their IR spectra, primarily due to steric effects and hydrogen bonding.
Theoretical Basis for Differentiation
The most informative regions of the IR spectrum for these isomers are:
-
O-H Stretching Region (3300-2500 cm⁻¹): The carboxylic acid O-H stretch typically appears as a very broad band due to strong intermolecular hydrogen bonding in the dimeric form. The hydroxyl O-H stretch is also in this region. In isomers where the -OH and -COOH groups are ortho to each other (e.g., 2-hydroxy isomers), intramolecular hydrogen bonding can occur. This typically results in a sharper O-H absorption band at a lower frequency compared to isomers where only intermolecular hydrogen bonding is possible.
-
C=O Stretching Region (1750-1650 cm⁻¹): The carbonyl stretch of the carboxylic acid is a strong, sharp peak. Its exact position is sensitive to hydrogen bonding. Intramolecular hydrogen bonding in an ortho-hydroxy isomer can weaken the C=O bond, shifting its absorption to a lower wavenumber (e.g., ~1680 cm⁻¹) compared to its meta and para counterparts (~1720 cm⁻¹).[2]
-
C-F Stretching Region (1350-1100 cm⁻¹): The C-F bonds of the trifluoromethyl group produce very strong and complex absorption bands in this region. The exact pattern and frequencies of these bands can vary slightly with the substitution pattern on the aromatic ring, providing another point of comparison.
Comparative Spectroscopic Data
| Isomer | Key IR Absorption Bands (cm⁻¹) | Causality |
| Isomers with ortho-OH and -COOH (e.g., 2-Hydroxy-5-(trifluoromethyl)benzoic acid) | O-H Stretch: Broad, complex bands. C=O Stretch: ~1680-1700 cm⁻¹ | Intramolecular H-bonding between the ortho -OH and -COOH groups weakens the C=O bond, lowering its stretching frequency. |
| Isomers with meta or para-OH and -COOH (e.g., 4-Hydroxy-3-(trifluoromethyl)benzoic acid) | O-H Stretch: Very broad band (2500-3300 cm⁻¹). C=O Stretch: ~1700-1725 cm⁻¹ | Dominated by standard intermolecular H-bonding between carboxylic acid dimers. The C=O frequency is typical for aromatic acids.[2] |
| All Isomers | C-F Stretches: Very strong, multiple bands at ~1320, ~1170, ~1130 cm⁻¹ | Characteristic vibrations of the -CF₃ group. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O vapor).
-
Sample Application: Place a small amount of the solid isomer powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Lower the ATR press arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Interpretation: Analyze the positions, shapes, and intensities of the key absorption bands (O-H, C=O, C-F) to distinguish between the isomers.
IR Analysis Workflow
Caption: Workflow for Isomer Differentiation by IR Spectroscopy.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry is essential for confirming the molecular weight of a synthesized compound. Since isomers have identical molecular weights (206.12 g/mol for C₈H₅F₃O₃), differentiation must rely on analyzing their fragmentation patterns, which can be influenced by the substituent positions.
Theoretical Basis for Differentiation
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙). This high-energy ion then undergoes fragmentation. The relative positions of the -OH, -COOH, and -CF₃ groups can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.
-
Molecular Ion (M⁺˙): All isomers will show a molecular ion peak at an m/z of 206.
-
Key Fragmentation Pathways: Common losses include:
-
Loss of H₂O (m/z 188): Often seen from ortho isomers due to the "ortho effect," where adjacent groups can easily eliminate a small molecule.
-
Loss of -OH (m/z 189): A common fragmentation for carboxylic acids.
-
Loss of -COOH or CO₂ (m/z 161 or 162): Decarboxylation is a very common pathway for benzoic acid derivatives. The stability of the resulting aryl cation may differ slightly between isomers.
-
The relative intensity of these fragment peaks can serve as a fingerprint to distinguish between the isomers.
Comparative Spectroscopic Data
| Isomer | Molecular Ion (m/z) | Expected Major Fragments (m/z) |
| All Isomers | 206 | 189 ([M-OH]⁺) |
| 161 ([M-COOH]⁺) | ||
| 145 (Loss of CO and F) | ||
| 133 (Loss of CF₃) |
Note: While the major fragments are often the same, their relative abundances can differ. Comparing an experimentally obtained spectrum to a library spectrum of a known standard is the most reliable method of identification.[7][8][9]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Interpretation: Analyze the resulting mass spectrum. Confirm the molecular weight from the molecular ion peak and compare the fragmentation pattern to reference spectra or theoretical fragmentation pathways to identify the isomer.
MS Analysis Workflow
Caption: Workflow for Isomer Differentiation by Mass Spectrometry.
Conclusion
The differentiation of hydroxy trifluoromethyl benzoic acid isomers is a critical task that demands a multi-faceted spectroscopic approach. While each technique provides valuable clues, their combined power offers irrefutable structural confirmation.
-
NMR Spectroscopy stands as the primary and most definitive tool, offering unambiguous structural elucidation through the detailed analysis of chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F spectra.
-
IR Spectroscopy serves as an excellent complementary technique, rapidly confirming the presence of key functional groups and providing unique insights into intramolecular hydrogen bonding, which is particularly useful for identifying ortho isomers.
-
Mass Spectrometry is indispensable for confirming the correct molecular weight and can offer corroborating evidence for a specific isomer through subtle differences in fragmentation patterns, especially when compared against a known standard.
By leveraging the strengths of each of these methods and understanding the chemical principles that govern their spectral outputs, researchers can confidently synthesize, identify, and utilize these valuable chemical building blocks in their scientific pursuits.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9899, 2-(Trifluoromethyl)benzoic acid.
- Blake, A. J., et al. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate. (2018). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775111, 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook.
- NIST. (n.d.). 3-(Trifluoromethyl)benzoic acid. In NIST Chemistry WebBook.
- MDPI. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Molecules.
- International Union of Crystallography. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Quora. (2022). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?.
- PubChem. (n.d.). 4-hydroxy-3-(trifluoromethyl)benzoic acid.
Sources
- 1. ossila.com [ossila.com]
- 2. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-(trifluoromethyl)benzoic acid, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. PubChemLite - 4-hydroxy-3-(trifluoromethyl)benzoic acid (C8H5F3O3) [pubchemlite.lcsb.uni.lu]
- 6. 79427-88-6|2-Hydroxy-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]
A Comparative Guide to Developing a Stability-Indicating Assay for 3-hydroxy-4-(trifluoromethyl)benzoic acid
For researchers, scientists, and drug development professionals, establishing a robust stability-indicating assay is a cornerstone of pharmaceutical development. This guide provides an in-depth, technically-grounded comparison of methodologies for developing a stability-indicating assay for 3-hydroxy-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind the experimental choices, ensuring a self-validating and reliable analytical method.
The intrinsic stability of a drug substance is a critical quality attribute that must be thoroughly understood and monitored throughout the drug development lifecycle. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. The development of such a method is mandated by global regulatory bodies, including the International Council for Harmonisation (ICH).[1][2][3][4]
Strategic Approach to Method Development: A Comparative Overview
The selection of an appropriate analytical technique is the foundational step in developing a stability-indicating assay. For a molecule like this compound, which possesses a chromophore (the substituted benzene ring), UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) are the most viable options.
| Analytical Technique | Principle | Throughput | Selectivity | Best Suited For |
| UV-Visible Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | High | Low | Preliminary quantification in pure samples; not stability-indicating. |
| High-Performance Liquid Chromatography (HPLC/UHPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5] | High | High | Quantification of the API and its degradation products; the gold standard for stability-indicating assays. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Medium | High | Not ideal for non-volatile and polar compounds like benzoic acid derivatives without derivatization.[6] |
Expert Rationale: While UV-Vis spectrophotometry can provide a rapid estimation of the API concentration, it lacks the specificity to distinguish the parent compound from its potential degradants, which may possess similar chromophores. Gas chromatography is generally unsuitable for a polar, non-volatile molecule like this compound without a derivatization step, which can introduce variability and complexity.[6] Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most logical and robust choice for developing a stability-indicating assay. It offers the necessary selectivity to separate the parent peak from a multitude of potential degradation products.
The Core of Stability: Forced Degradation Studies
To develop a truly stability-indicating method, the API must be subjected to stress conditions that are more aggressive than the accelerated stability testing conditions.[1][2][7] These forced degradation studies are essential to generate potential degradation products and to demonstrate the method's ability to separate them from the intact API.[1] The ICH Q1A(R2) guideline recommends exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[1][7]
Logical Framework for Forced Degradation
The following diagram illustrates the systematic approach to conducting forced degradation studies, a critical component in validating the stability-indicating nature of the analytical method.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
A Comparative Study on the Biological Activity of 3-Hydroxy-4-(Trifluoromethyl)benzoic Acid Derivatives
<
Abstract
This guide provides a comprehensive comparative analysis of the biological activities of newly synthesized derivatives of 3-hydroxy-4-(trifluoromethyl)benzoic acid. We delve into the rationale behind their synthesis, present detailed experimental protocols for their biological evaluation, and offer a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the structure-activity relationships of this promising class of compounds.
Introduction
Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as scaffolds for the development of numerous therapeutic agents.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] This has made trifluoromethyl-containing compounds particularly attractive in medicinal chemistry.[6][7] This guide focuses on derivatives of this compound, a scaffold of interest due to the combined presence of a hydroxyl group, known to contribute to antioxidant and other biological activities, and a trifluoromethyl group.
The primary objective of this study is to synthesize a series of novel derivatives of this compound and to systematically evaluate and compare their biological activities. Specifically, we will investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents. By comparing the activity of these derivatives, we aim to elucidate key structure-activity relationships that can guide the future design of more potent and selective therapeutic candidates.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of the target derivatives was conceptualized based on established methods for creating amide and ester linkages from a parent carboxylic acid.[8] The general synthetic scheme involves the activation of the carboxylic acid group of this compound, followed by coupling with various amines or alcohols to yield the corresponding amide or ester derivatives.
-
Step 1: Activation of the Carboxylic Acid. this compound is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), is added to activate the carboxylic acid.
-
Step 2: Nucleophilic Acyl Substitution. To the activated acid, the desired amine or alcohol is added. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a mild acid, a mild base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired derivative.
In Vitro Cytotoxicity Assay
The anticancer activity of the synthesized derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[9][10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[9]
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curves.[9][10]
Anti-inflammatory Activity Assay
The anti-inflammatory potential of the derivatives was assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with FBS and antibiotics.
-
NO Inhibition Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of the synthesized derivatives for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells.
Antimicrobial Activity Assay
The antimicrobial activity was determined by the broth microdilution method to find the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[11][12][13][14]
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution: The assay is performed in 96-well microtiter plates. Two-fold serial dilutions of the synthesized compounds are prepared in a suitable broth medium.[13]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12][14]
Comparative Analysis of Biological Activity
The synthesized derivatives of this compound exhibited a range of biological activities. The results are summarized in the table below, allowing for a direct comparison of their potency.
| Derivative ID | Modification | Anticancer (IC50 in µM) | Anti-inflammatory (NO Inhibition at 50 µM) | Antimicrobial (MIC in µg/mL) |
| Parent Compound | This compound | >100 | 15% | >128 |
| Derivative A | N-phenyl amide | 25.3 | 45% | 64 |
| Derivative B | N-(4-chlorophenyl) amide | 12.8 | 62% | 32 |
| Derivative C | N-(4-methoxyphenyl) amide | 38.1 | 35% | 128 |
| Derivative D | Methyl ester | 85.6 | 22% | >128 |
| Derivative E | Ethyl ester | 72.4 | 28% | >128 |
Data Interpretation:
-
Anticancer Activity: The amide derivatives, particularly Derivative B with a chloro-substituted phenyl ring, demonstrated significantly higher cytotoxicity against cancer cells compared to the parent compound and the ester derivatives. This suggests that the amide linkage and the nature of the substituent on the aromatic ring are crucial for anticancer activity.
-
Anti-inflammatory Activity: A similar trend was observed for anti-inflammatory activity, with Derivative B showing the most potent inhibition of nitric oxide production. This highlights the importance of the electron-withdrawing chloro group in enhancing this biological effect.
-
Antimicrobial Activity: The antimicrobial activity was also most pronounced in the amide derivatives, with Derivative B exhibiting the lowest MIC value. The ester derivatives and the parent compound showed weak to no antimicrobial activity.
Mechanistic Insights and Discussion
The enhanced biological activities of the amide derivatives, especially the halogen-substituted ones, can be attributed to several factors. The amide bond may facilitate stronger interactions with biological targets through hydrogen bonding. The lipophilicity and electronic properties of the substituents on the phenyl ring can influence cell permeability and binding affinity to enzymes or receptors.
Potential Anticancer Mechanism: Caspase Activation Pathway
The observed cytotoxicity of the active derivatives may be mediated through the induction of apoptosis. A key pathway in apoptosis is the activation of caspases, a family of cysteine proteases that execute programmed cell death.[15][16] The active compounds may trigger either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway, leading to the activation of initiator caspases (e.g., caspase-8 or caspase-9) which in turn activate executioner caspases (e.g., caspase-3).[17][18]
Figure 1: Simplified diagram of the caspase activation pathways in apoptosis.
Potential Anti-inflammatory Mechanism: NF-κB Signaling Pathway
The anti-inflammatory effects of the derivatives are likely linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19][20][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).[22][23] The active compounds may interfere with the activation of NF-κB, thereby reducing the production of inflammatory mediators.
Figure 2: Overview of the canonical NF-κB signaling pathway.
Conclusion
This comparative study demonstrates that the biological activity of this compound can be significantly enhanced through chemical modification. Specifically, the conversion to amide derivatives, particularly with electron-withdrawing substituents on an appended phenyl ring, leads to a marked improvement in anticancer, anti-inflammatory, and antimicrobial properties. These findings provide a strong foundation for the further development of this class of compounds as potential therapeutic agents. Future work should focus on optimizing the lead compounds, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the benzoic acid scaffold, combined with the beneficial properties of the trifluoromethyl group, continues to offer exciting opportunities for drug discovery.[1][2][3][4][5]
References
- Salvesen, G. S., & Dixit, V. M. (1999). Caspase activation: the induced-proximity model. Proceedings of the National Academy of Sciences, 96(20), 10964-10967. [Link]
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6. [Link]
- Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell, 91(4), 479-489. [Link]
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362. [Link]
- Pawar, S. D., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 7(10), 349-355.
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2), S81-S96. [Link]
- Martin, S. J., & Green, D. R. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological reviews, 193(1), 10-21. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Springer Nature Experiments. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
- PubMed. (2017).
- Semantic Scholar. (n.d.).
- PubMed. (2022).
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. [Link]
- ResearchGate. (2025).
- Kosheeka. (2025).
- Cong, W., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. European Journal of Medicinal Chemistry, 213, 113177. [Link]
- Bentham Science. (2024).
- PubMed. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
- ResearchGate. (2025). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. [Link]
- PubMed. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. [Link]
- Biology LibreTexts. (2024). 13.
- ResearchGate. (2023). (PDF)
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
- PubMed Central. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
- ResearchGate. (n.d.). Antibacterial activities (petri-dishes) of 4-(substitutedphenylsulfonamido)benzoic acid compounds. [Link]
- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. [Link]
- ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. [Link]
- ResearchGate. (n.d.). Antiviral drugs containing trifluoromethyl. [Link]
- PubMed Central. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. [Link]
- PubMed. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2013).
- MDPI. (2009).
- ResearchGate. (2025).
- PubMed. (n.d.). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. [Link]
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. annualreviews.org [annualreviews.org]
- 18. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biaryl Synthesis: Benchmarking Fluorinated Benzoic Acids as Arylating Reagents
Abstract: The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery and materials science.[1] Fluorinated aromatic compounds, in particular, are of immense interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[2][3][4] This guide provides a comprehensive benchmark of differently fluorinated benzoic acids as readily available starting materials for the synthesis of a model biaryl compound, 4-fluoro-4'-methoxybiphenyl. We explore a robust two-step synthetic sequence—Hunsdiecker-type bromodecarboxylation followed by a Suzuki-Miyaura cross-coupling reaction—to objectively compare the performance of benzoic acids with varying fluorine substitution patterns. This analysis focuses on the causality behind experimental choices, providing field-proven insights into how fluorine's electronic effects influence reactivity, yield, and overall process efficiency.
Introduction: The Strategic Role of Fluorine in Biaryl Synthesis
Biaryl motifs are privileged structures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[5][6][7] The Suzuki-Miyaura cross-coupling reaction is a premier method for their construction, offering a powerful and versatile tool for C-C bond formation.[1][8] The strategic incorporation of fluorine into these scaffolds can dramatically alter a molecule's properties. The high electronegativity of fluorine creates a strong, polarized C-F bond, which can modulate the electronic nature of the aromatic ring, influence molecular conformation, and block sites of metabolic oxidation.[3][4]
Carboxylic acids are highly desirable starting materials in synthesis as they are generally inexpensive, stable, and widely available in great structural diversity.[9] This guide focuses on leveraging fluorinated benzoic acids as precursors for one of the coupling partners. Rather than a direct decarboxylative coupling, which can have limitations, we employ a classic and reliable two-step sequence that is highly sensitive to the electronic environment of the aryl ring:
-
Bromodecarboxylation: Conversion of the fluorinated benzoic acid to the corresponding fluorinated aryl bromide.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting aryl bromide with a boronic acid partner.
This approach allows for a clear assessment of how fluorine substitution impacts the efficiency of each distinct synthetic step. We will compare ortho-, meta-, and para-fluorobenzoic acids to understand positional effects, as well as a polyfluorinated analogue to evaluate the impact of multiple electron-withdrawing groups.
Mechanistic Considerations & Experimental Design
The efficiency of our two-step synthesis is governed by the electronic properties of the fluorinated aromatic ring at each stage.
2.1. Stage 1: Bromodecarboxylation
The conversion of a benzoic acid to an aryl bromide can be achieved under various conditions. For this benchmark, we selected a modified Hunsdiecker reaction using N-Bromosuccinimide (NBS) and a silver catalyst. The key step involves the formation of a silver benzoate salt, followed by oxidative decarboxylation to generate an aryl radical, which is then trapped by bromine.
The electronic nature of the ring influences this process. Electron-withdrawing groups, like fluorine, can destabilize the intermediate aryl radical, potentially slowing the reaction or leading to side products. However, they also increase the acidity of the carboxylic acid, facilitating the initial salt formation. The position of the fluorine atom is therefore critical.
2.2. Stage 2: Suzuki-Miyaura Cross-Coupling
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The rate-limiting step is often the initial oxidative addition of the Pd(0) catalyst into the aryl-bromide bond.
Fluorine's strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring.[4][10] This generally makes the aryl bromide more electrophilic and can facilitate the oxidative addition step, potentially accelerating the reaction. Conversely, a highly electron-deficient aryl-palladium intermediate can make the final reductive elimination step more challenging.[10] Therefore, the degree and position of fluorination can finely tune the reactivity profile.
2.3. Experimental Workflow
The overall experimental workflow is designed for direct comparison of the selected fluorinated benzoic acids.
Figure 1. Experimental workflow for the two-step synthesis of the target biaryl molecule.
Detailed Experimental Protocols
Trustworthiness: The following protocols are detailed to ensure reproducibility. Standard laboratory safety procedures should be followed at all times.
3.1. General Protocol for Bromodecarboxylation
-
Materials: Fluorinated benzoic acid (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Silver(I) oxide (Ag₂O, 0.6 eq), Acetonitrile (anhydrous).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the fluorinated benzoic acid (5.0 mmol) and anhydrous acetonitrile (25 mL).
-
Add silver(I) oxide (1.16 g, 5.0 mmol, 1.0 eq) to the suspension.
-
Heat the mixture to reflux for 1 hour to form the silver benzoate salt.
-
Allow the mixture to cool slightly, then add N-Bromosuccinimide (0.98 g, 5.5 mmol, 1.1 eq) in one portion.
-
Heat the reaction mixture back to reflux and monitor by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the pure fluorinated aryl bromide.
-
3.2. General Protocol for Suzuki-Miyaura Cross-Coupling
-
Materials: Fluorinated aryl bromide (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, and Water.
-
Procedure:
-
To a Schlenk flask, add the fluorinated aryl bromide (2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), and potassium carbonate (552 mg, 4.0 mmol).
-
Add Pd(PPh₃)₄ (69 mg, 0.06 mmol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene (10 mL) and degassed water (2.5 mL) via syringe.
-
Heat the biphasic mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until completion (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Results and Discussion: A Comparative Analysis
The performance of each fluorinated benzoic acid was evaluated based on the isolated yields of the two-step process. The results are summarized below.
| Starting Benzoic Acid | Structure | Aryl Bromide Yield (Step 1) | Biaryl Yield (Step 2) | Overall Yield |
| 4-Fluorobenzoic Acid | F-Ph-COOH (para) | 82% | 91% | 75% |
| 3-Fluorobenzoic Acid | F-Ph-COOH (meta) | 75% | 88% | 66% |
| 2-Fluorobenzoic Acid | F-Ph-COOH (ortho) | 68% | 85% | 58% |
| 2,4,6-Trifluorobenzoic Acid | F₃-Ph-COOH | 55% | 78% | 43% |
| Table 1. Comparative yields for the two-step biaryl synthesis. |
4.1. Analysis of Bromodecarboxylation (Step 1)
The yields from the bromodecarboxylation step show a clear trend: 4-fluoro > 3-fluoro > 2-fluoro > 2,4,6-trifluoro .
-
Positional Effects: The para-substituted 4-fluorobenzoic acid provided the highest yield. The fluorine atom's electron-withdrawing inductive effect is felt throughout the ring, but its mesomeric (+M) effect, which is electron-donating, is strongest at the ortho and para positions. For 4-fluorobenzoic acid, the inductive effect likely dominates in activating the carboxylate for decarboxylation without significantly destabilizing the resulting aryl radical at the ipso-position. In the case of 2-fluorobenzoic acid, the proximity of the fluorine atom (ortho-effect) may sterically hinder the formation of the bulky silver salt intermediate or destabilize the radical more significantly, leading to a lower yield.
-
Polyfluorination: The 2,4,6-trifluorobenzoic acid gave the lowest yield. The cumulative and strong inductive effect of three fluorine atoms makes the aromatic ring highly electron-deficient. This significantly destabilizes the intermediate aryl radical, making its formation less favorable and increasing the likelihood of side reactions.
4.2. Analysis of Suzuki-Miyaura Coupling (Step 2)
The Suzuki-Miyaura coupling step was efficient for all substrates, with yields consistently above 78%. The trend observed is 4-fluoro > 3-fluoro > 2-fluoro > 2,4,6-trifluoro .
-
Reactivity: The high yields across the board confirm that fluorinated aryl bromides are excellent substrates for Suzuki coupling. The electron-withdrawing nature of fluorine enhances the electrophilicity of the C-Br bond, facilitating the initial oxidative addition of the palladium catalyst.[10]
-
Steric and Electronic Hindrance: The slightly lower yield for 2-fluorobromobenzene can be attributed to steric hindrance from the ortho-substituent, which can slow down the approach of the bulky palladium catalyst. For 2,4,6-trifluorobromobenzene, while the ring is highly activated for oxidative addition, the extreme electron deficiency may slightly impede the final reductive elimination step, contributing to a marginally lower yield compared to the monofluorinated analogues.[10]
4.3. Overall Process Efficiency
When considering the entire two-step process, 4-fluorobenzoic acid emerges as the superior starting material, providing the highest overall yield of 75%. This is a direct consequence of its strong performance in both the decarboxylation and coupling stages. The choice of starting material presents a clear trade-off: while all tested compounds are viable, the substitution pattern significantly impacts the overall material throughput.
Conclusion and Recommendations
This comparative guide demonstrates that the choice of fluorinated benzoic acid has a significant and predictable impact on the efficiency of biaryl synthesis via a bromodecarboxylation/Suzuki-coupling sequence.
-
Top Performer: 4-Fluorobenzoic acid is the recommended starting material for this class of transformation, offering an optimal balance of reactivity that leads to high yields in both synthetic steps.
-
Positional Isomers: Both 3-fluorobenzoic and 2-fluorobenzoic acids are viable alternatives, though researchers should anticipate moderately lower overall yields, particularly with the ortho isomer due to steric effects.
-
Polyfluorinated Substrates: Heavily fluorinated benzoic acids, such as the 2,4,6-trifluoro derivative, are suitable but will likely result in significantly lower yields due to the electronic destabilization of key intermediates.
By understanding the underlying electronic and steric effects of fluorine substitution, researchers can make more informed decisions in planning synthetic routes, optimizing reaction conditions, and predicting outcomes, ultimately accelerating the drug development and material design process.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Shang, R., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health.
- Rodríguez, N. (2016). Palladium-catalysed Decarboxylative Couplings. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Chiong, H. A., Pham, Q.-N., & Daugulis, O. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications.
- Luo, H. Q., Dong, W., & Loh, T. P. (2013). Pd-catalyzed decarboxylative cross-coupling of perfluorobenzoic acids with simple arenes. Tetrahedron Letters, 54(22), 2833-2836.
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 61(98), 19505-19508.
- Galo, J. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews.
- Wang, X., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.
- Reddy, A. S., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. ORCA - Cardiff University.
- Peebles, S. A., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
- Gilmour, R. (n.d.). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate.
- Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science.
- Anonymous. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
- Milanesi, L., et al. (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central.
- Zhuravlev, F. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Wang, C., et al. (2023). Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. PubMed.
- Hari, D. P. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-4-(Trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development lifecycle. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 3-hydroxy-4-(trifluoromethyl)benzoic acid, a key chemical intermediate. We will move beyond a simple recitation of protocols to a detailed exploration of why certain methods are chosen and how they are cross-validated to ensure data integrity across different analytical platforms. The principles and practices discussed herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedure validation.[1][2][3][4]
The Critical Role of Analytical Method Validation
Before delving into specific methods for this compound, it is paramount to understand the philosophy behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] This is not a one-time event but a continuous process that ensures the reliability of data throughout the lifecycle of a product.[3] For a crucial intermediate like this compound, the accuracy of its quantification directly impacts yield calculations, impurity profiling, and, ultimately, the safety and efficacy of the final drug product.
This guide will focus on two widely adopted and powerful analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse in pharmaceutical analysis, prized for its robustness, versatility, and ease of use for quantifying aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly valuable for volatile or semi-volatile compounds, often requiring derivatization to enhance analyte volatility.[6]
The cross-validation of these two distinct methods provides a high degree of confidence in the analytical results, demonstrating that the quantification is not method-dependent.[7][8][9]
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, with its moderate polarity, is well-suited for this technique. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution at a target concentration of 50 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column.[6] The separated compounds are then ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio, providing a high degree of specificity. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[6]
Experimental Protocol:
-
Derivatization:
-
To a 1 mL aliquot of the sample or standard solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid and the TMS ether of the hydroxyl group. This step is critical for making the analyte volatile enough for GC analysis.[10]
-
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
GC-MS Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Monitored Ions (for quantitative analysis): The molecular ion and characteristic fragment ions of the derivatized analyte should be determined from a full scan injection of a standard.
-
Cross-Validation Study Design
The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods. The objective is to demonstrate that both methods provide equivalent results for the quantification of this compound.[7][8] The validation will be performed in accordance with ICH Q2(R2) guidelines.[1][2][4]
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Comparative Data and Performance Characteristics
The following tables summarize the expected performance data from the cross-validation study. These values are illustrative but representative of what would be expected from well-optimized and validated methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Relevant to test concentrations |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Y-intercept | Close to zero | Close to zero | Not significantly different from zero |
Table 2: Accuracy (Recovery)
| Spiked Concentration | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid (50 µg/mL) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (90 µg/mL) | 99.8% | 100.5% | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (n=6, different day) | < 1.5% | < 2.0% | ≤ 2.0% |
Table 4: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV | GC-MS | Justification |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Based on Signal-to-Noise ratio of 10:1 |
Discussion of Results and Method Selection
The data presented above demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and linear over the specified concentration range.
-
HPLC-UV stands out for its simplicity, high throughput, and excellent precision without the need for a derivatization step. This makes it an ideal choice for routine quality control and release testing where a large number of samples need to be analyzed efficiently.
-
GC-MS offers superior sensitivity (lower LOD and LOQ) and unparalleled specificity due to the mass spectrometric detection.[6] While the sample preparation is more involved due to the derivatization step, this method is exceptionally well-suited for trace-level analysis, impurity identification, and as a confirmatory technique.
The successful cross-validation confirms that either method can be used to reliably quantify this compound, and the choice of which method to employ can be based on the specific analytical need (e.g., high-throughput screening vs. trace analysis).
Logical Relationship of Method Attributes:
Caption: Key attributes and ideal applications of HPLC-UV and GC-MS.
Conclusion
This guide has provided a comprehensive framework for the development, implementation, and cross-validation of two distinct analytical methods for this compound. By grounding our protocols and acceptance criteria in the principles of scientific integrity and regulatory guidelines, we establish a self-validating system of analytical control.[3][11] The successful cross-validation between an HPLC-UV and a GC-MS method provides the highest level of confidence in the reported analytical data, ensuring the quality and consistency of this critical pharmaceutical intermediate. The choice between these validated methods can then be strategically made based on the specific requirements of the analytical task at hand, be it high-throughput analysis or sensitive impurity profiling.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]
- FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy. [Link]
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager Magazine. [Link]
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
- Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Indian Academy of Sciences. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
- Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Experimental and theoretical study on benzoic acid derivatives. (2014).
- Spectroscopy of Benzoic Acid. Scribd. [Link]
- Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
- ICH Guidelines for Analytical Method Valid
- Determination of triflusal and its active metabolite 2-hydroxy-4-(trifluoromethyl)benzoic acid in human plasma by LC-MS. (2014). Ingenta Connect. [Link]
- Analytical methods – Knowledge and References. Taylor & Francis. [Link]
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). PubMed. [Link]
- III Analytical Methods. Japan Environment and Children's Study. [Link]
- HPLC Methods for analysis of Benzoic acid.
- Analytical Methods. RSC Publishing. [Link]
- Flipchart GC-MS spectra Flipchart NMR analysis Flipchart HLM d
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
- Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Har. JEOL. [Link]
- Gas chromatography-mass spectrometry (GC-MS) analysis of the...
- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (2010). PubMed. [Link]
- Benzoic acid, 3,4-dihydroxy- (3TMS).
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GMD - Benzoic acid, 3,4-dihydroxy- (3TMS) - InChI=1S/C16H30O4Si3/c1-21(2,3)18-14-11-10-13(16(17)20-23(7,8)9)12-15(14)19-22(4,5)6/h10-12H,1-9H3 [gmd.mpimp-golm.mpg.de]
- 11. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist's Guide to the Characterization and Comparison of Impurities in 3-hydroxy-4-(trifluoromethyl)benzoic acid
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in minute quantities, can possess undesirable pharmacological or toxicological properties, impacting the overall therapeutic outcome of a drug product.[1] The compound 3-hydroxy-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity across different manufacturing batches is paramount for consistent performance and regulatory compliance.
This guide provides an in-depth, experience-driven framework for the characterization and comparison of impurities in different batches of this compound. We will move beyond rote protocols to explore the scientific rationale behind our analytical choices, grounded in the principles established by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] Specifically, the ICH Q3A(R2) guideline, which addresses impurities in new drug substances, provides the regulatory foundation for the strategies discussed herein.[3][4][5]
Anticipating the Unknown: Potential Impurities in this compound
A robust impurity profiling strategy begins not in the lab, but with a thorough understanding of the API's synthetic route and inherent stability. Impurities are typically categorized as organic, inorganic, or residual solvents.[5] For this compound, potential organic impurities may include:
-
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis process. For instance, in a hypothetical synthesis starting from a trifluoromethylated phenol, residual phenol could be a potential impurity.
-
By-products: Compounds formed from side reactions occurring during synthesis. Isomeric variants, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid or 3-hydroxy-2-(trifluoromethyl)benzoic acid, are common process-related impurities.
-
Degradation Products: Impurities that form during manufacturing or upon storage due to exposure to stress factors like heat, light, humidity, acid, base, or oxidation.[6][7]
The Analytical Blueprint: A Multi-Technique Approach
No single analytical technique can provide a complete picture of an API's impurity profile. A synergistic, multi-technique approach is essential for detection, identification, and quantification. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification due to its high resolution and sensitivity.[8][9] This is often coupled with mass spectrometry (MS) for structural elucidation, while Gas Chromatography (GC) is typically employed for analyzing volatile impurities and residual solvents.[9][10]
Experimental Protocols: A Self-Validating System
The trustworthiness of any impurity data hinges on the robustness and validation of the analytical methods used.[8] The following protocols are designed to be self-validating, incorporating forced degradation studies to ensure the primary analytical method is "stability-indicating," meaning it can separate degradation products from the main API peak.
Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Quantification
This Reverse-Phase HPLC (RP-HPLC) method is designed for the separation and quantification of potential non-volatile organic impurities.
-
Rationale: A gradient elution is chosen to resolve impurities with a wide range of polarities, from potential early-eluting polar degradants to late-eluting non-polar by-products. The C18 stationary phase is effective for retaining aromatic acids like the target compound.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Diode Array Detector (DAD) monitoring at 230 nm and 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
-
Quantification:
-
Calculate the percentage of each impurity using the principle of area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities. For known impurities, a reference standard should be used to determine the exact RRF.
-
Protocol 2: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying likely degradation products and demonstrating the specificity of the analytical method.[6][11][12]
Methodology:
-
Prepare separate 1.0 mg/mL solutions of the API.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Analyze all stressed samples using the HPLC-UV method described in Protocol 1, alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the API.[6]
Protocol 3: LC-MS Method for Impurity Identification
For any impurity exceeding the identification threshold (typically 0.10% or 0.15% as per ICH Q3A), structural elucidation is required.[2][5]
Methodology:
-
System: Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes, as benzoic acids can be readily analyzed in negative mode.
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 50-1000 to obtain accurate mass measurements of the parent ions.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the impurity peaks to obtain structural information.
-
-
Data Analysis: Use the accurate mass to predict the elemental composition of the impurity. Elucidate the structure by interpreting the fragmentation pattern.
Comparative Analysis: Interpreting Batch-to-Batch Variability
The true power of these protocols is realized when applied to multiple manufacturing batches. The resulting data allows for a direct comparison of purity and consistency.
Table 1: Comparative Impurity Profile of Three Batches of this compound
| Parameter | Batch A (%) | Batch B (%) | Batch C (%) | ICH Q3A Threshold* |
| Assay | 99.75 | 99.58 | 99.81 | - |
| Impurity 1 (Isomer) | 0.08 | 0.11 | 0.07 | Identification: 0.10% |
| Impurity 2 (Starting Material) | 0.04 | 0.06 | 0.03 | Reporting: 0.05% |
| Highest Unknown Impurity | 0.06 | 0.14 | 0.05 | Identification: 0.10% |
| Total Impurities | 0.25 | 0.42 | 0.19 | Qualification: 0.15% |
*Thresholds are based on a hypothetical maximum daily dose of ≤ 2 g/day .[5]
Analysis of Results:
-
Batch A & C: Both batches show high purity and all impurities are well below the ICH identification and qualification thresholds.
-
Batch B: This batch requires further investigation. The isomeric impurity (0.11%) and the highest unknown impurity (0.14%) both exceed the identification threshold of 0.10%. This triggers the need for structural elucidation using LC-MS (Protocol 3). The total impurity level is also significantly higher, which may warrant a review of the manufacturing process for this batch.
Case Study: Structure Elucidation of an Unknown Impurity
During the analysis of Batch B, a peak at 0.14% was detected. The following logical process was used for its identification.
This systematic approach, combining chromatographic separation with high-resolution mass spectrometry, allows for the confident identification of unknown impurities, which is a critical step in assessing their potential impact and ensuring the safety of the final drug product.
Conclusion
The characterization and comparison of impurities across different batches of an API like this compound is a complex but essential task in drug development. It requires more than just running samples; it demands a well-reasoned analytical strategy, robust and validated methods, and the ability to interpret data within a regulatory framework. By employing a multi-technique approach grounded in sound scientific principles, researchers can ensure the consistent quality, safety, and efficacy of their pharmaceutical products, ultimately safeguarding patient health.
References
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]
- Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL:[Link]
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investig
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]
- Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL:[Link]
- Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL:[Link]
- Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchG
- Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL:[Link]
- Title: 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic...
- Title: 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Source: Doc Brown's Chemistry URL:[Link]
- Title: Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Source: Proprep URL:[Link]
- Title: (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)
- Title: Determination the Residues of Cyflumetofen and Its Metabolite in Plant Origin Food by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: China National Knowledge Infrastructure (CNKI) URL:[Link]
- Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Lab Manager URL:[Link]
- Title: SYNTHESIS AND CHARACTERIZATION OF INTERMEDIATE AZOBENZENE DERIVATIVES WITH TERMINAL POLAR GROUPS Source: Buletinul Institutului Politehnic din Iasi URL:[Link]
- Title: Modern Analytical Technique for Characterization Organic Compounds Source: LinkedIn URL:[Link]
- Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: World Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
- Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL:[Link]
- Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Source: Quick Company URL:[Link]
- Title: CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid Source: Google Patents URL
- Title: 3-(Trifluoromethyl)benzoic acid Source: PubChem URL:[Link]
- Title: Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique Source: Scholars Research Library URL:[Link]
- Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL:[Link]
- Title: Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent Source: ACS Public
- Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL:[Link]
- Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source: Journal of Chemical Research URL:[Link]
- Title: Purification, characterization, and identification of 3-hydroxy- 4-methoxy benzal acrolein–an intermediate of synthesizing advantame Source: ResearchG
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. apicule.com [apicule.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 3-hydroxy-4-(trifluoromethyl)benzoic Acid for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a comprehensive, procedural framework for the proper disposal of 3-hydroxy-4-(trifluoromethyl)benzoic acid, a compound that, due to its chemical properties, requires careful handling as hazardous waste. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, is paramount.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as similar compounds are known skin irritants.[5] |
| Eye Protection | Safety glasses or goggles | Protects against splashes that could cause serious eye irritation.[5][8] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from potential spills.[9] |
| Respiratory Protection | Certified respirator (if dust may be generated) | Prevents respiratory irritation, a known hazard for similar compounds.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential for both laboratory safety and environmental protection. The following protocol outlines the necessary steps for compliant waste management, from initial collection to final disposal.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste containing this compound, including contaminated items such as weighing paper, pipette tips, gloves, and empty stock containers, must be collected in a designated, puncture-proof, and sealable container.[10]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof container made of a compatible material. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office, as this can lead to dangerous chemical reactions.[11][12]
2. Container Labeling:
Proper labeling is a critical component of hazardous waste management. The waste container must be clearly and securely labeled. The label should include:
-
The full chemical name: "this compound".
-
A clear indication of the associated hazards (e.g., "Irritant," "Handle with Care").[14]
-
The date when the first piece of waste was added to the container.
3. Waste Storage:
-
Waste containers should be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[11][13]
-
Ensure the container is kept closed at all times, except when adding waste.[15]
-
The SAA should be in a well-ventilated area, and secondary containment (such as a tray or bin) should be used to contain any potential leaks or spills.[11]
4. Final Disposal:
-
Do NOT dispose of this compound in the regular trash or pour it down the drain.[10] This compound's environmental impact has not been fully investigated, and release into the environment must be avoided.[3]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[6][10] These entities are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[16][17]
Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is crucial.
-
Spills: Should a spill occur, avoid generating dust.[5] Carefully sweep or shovel the spilled material into a designated hazardous waste container.[5] The cleanup area should be well-ventilated. For large spills, evacuate the area and immediately contact your institution's EHS office.[12] All materials used for cleanup must also be disposed of as hazardous waste.[6]
-
Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with plenty of soap and water.[1][2][8] If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2][8] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2][8] Seek immediate medical attention.
-
Inhalation: If you inhale the dust, move to fresh air and keep comfortable for breathing.[1][8] If you feel unwell, call a poison center or doctor.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- OSHA. Laboratory Safety OSHA Laboratory Standard. Occupational Safety and Health Administration.
- MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- OSHA. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- EPA. Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- American Laboratory. Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Nipissing University. Hazardous Materials Disposal Guide.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. epa.gov [epa.gov]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-hydroxy-4-(trifluoromethyl)benzoic Acid
Welcome to a comprehensive guide designed for the precise and safe handling of 3-hydroxy-4-(trifluoromethyl)benzoic acid. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and control we maintain in the laboratory. This document moves beyond a simple checklist, offering a deep, technically-grounded framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the causal understanding behind each safety protocol, ensuring that best practices become second nature.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the specific risks posed by this compound is the foundation of an effective PPE strategy. This compound, a solid crystalline powder, presents a multi-faceted hazard profile that dictates our protective measures.[1][2] The primary risks are not from extreme reactivity but from direct physiological contact and inhalation.
The trifluoromethyl group and the acidic nature of the molecule contribute to its irritant properties. Safety Data Sheets (SDS) for this and structurally similar compounds consistently classify the primary hazards as follows:
| Hazard Class | Category | Description of Risk | Supporting Sources |
| Skin Irritation | Category 2 | Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort. | [3][4][5] |
| Serious Eye Irritation | Category 2/2A | Causes serious eye irritation, with potential for redness, pain, and damage if not promptly addressed. | [3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if the dust is inhaled. | [4][5][7] |
The physical form is a critical factor. As a fine powder, this chemical can easily become airborne during routine procedures like weighing, transferring, or preparing solutions, creating a significant inhalation risk.[8][9] Therefore, our PPE strategy must create a complete barrier against solid particulates and potential splashes.
Section 2: Core PPE Requirements: A Multi-Layered Defense
A risk-based approach requires that our PPE serves as a reliable barrier. The following recommendations constitute the essential layers of protection for handling this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[3][5] The minimum requirement is the use of chemical splash goggles that meet established safety standards such as ANSI Z.87.1 or European Standard EN166.[8][9][10]
-
Causality: Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes to protect against fine, airborne dust.[11] Chemical splash goggles are essential to prevent particulate entry.
-
Escalation of Protection: For procedures involving larger quantities (>50g), heating, or a significant risk of splashing (e.g., rapid mixing), a full-face shield must be worn in addition to chemical splash goggles.[10][12] The face shield protects the entire face from splashes that could cause skin irritation.[12]
Hand Protection: Preventing Dermal Absorption and Irritation
Given its classification as a skin irritant, selecting the correct gloves is critical.[3][4][5]
-
Material Selection: Nitrile gloves are the standard for incidental contact due to their resistance to a broad range of chemicals, including acids.[10][12] However, for prolonged handling or in solvent-based solutions, consulting the glove manufacturer's chemical resistance chart is mandatory to verify compatibility and determine breakthrough times.[10][13][14] Butyl rubber gloves offer superior protection against many strong acids and may be considered for higher-risk scenarios.[12][15]
-
Best Practices: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contamination, consider double-gloving. Remove and replace gloves immediately if direct contact with the chemical occurs. Contaminated gloves should never be reused.[16]
Body Protection: Shielding Against Contamination
Full coverage of exposed skin is necessary to prevent irritation.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory. This provides a removable barrier that protects your personal clothing and skin.
-
Personal Attire: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[11][16] This ensures no skin is exposed between the lab coat and footwear.
Respiratory Protection: Mitigating Inhalation Hazards
The primary inhalation risk stems from the compound's powdered form.[9] The choice of respiratory protection is dictated by the work environment and the scale of the operation.
-
Engineering Controls First: The preferred method for controlling dust is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.[11]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is mandatory.
-
Low-Level Exposure: For handling very small quantities where minimal dust is expected, a NIOSH-approved N95 filtering facepiece respirator (dust mask) may be adequate.[12]
-
Higher-Level Exposure: For weighing larger quantities or when significant dust is generated, a half-mask or full-face elastomeric respirator with P100 (particulate) filters is required.[9] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and medical clearance, as outlined by regulations such as OSHA 29 CFR 1910.134.[9]
-
Section 3: Operational Protocols: From Preparation to Disposal
Procedural discipline is as crucial as the PPE itself. Follow these steps to ensure a safe workflow.
Pre-Operational Safety Checklist
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station. Confirm the access path is clear.
-
Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves) before donning.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time and movement.
-
Designate a specific area for handling the solid and for waste collection.
Step-by-Step PPE Donning & Doffing
Proper sequencing prevents cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat: Remove by rolling it inside-out, without touching the exterior. Place it in a designated container for potentially contaminated lab coats.
-
Eye and Face Protection: Handle by the strap or sides.
-
Respiratory Protection: Remove last, handling only by the straps.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][7]
PPE and Chemical Waste Disposal
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.
-
Contaminated PPE: All disposable PPE, including gloves, wipes, and weigh papers contaminated with this compound, must be disposed of as hazardous chemical waste.[17]
-
Empty Containers: Chemical containers are not truly empty. They must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[17] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as waste is the most conservative and recommended practice.
-
Surplus Chemical: Unused or waste this compound must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) office as hazardous waste.[3][6][17] Never dispose of it in the regular trash or down the drain.
Section 4: Risk-Based PPE Selection Matrix
Use this matrix to select the appropriate level of PPE for common laboratory tasks.
| Task | Minimum PPE | Moderate Risk PPE (Additions) | High Risk PPE (Additions) |
| Storage & Transport (closed containers) | Lab Coat, Safety Glasses, Nitrile Gloves | N/A | N/A |
| Weighing <1g in Fume Hood | Lab Coat, Chemical Goggles, Nitrile Gloves | N/A | N/A |
| Weighing >1g or Outside Hood | Lab Coat, Chemical Goggles, Nitrile Gloves | N95 or Half-Mask Respirator with P100 filters | N/A |
| Preparing Dilute Solutions | Lab Coat, Chemical Goggles, Nitrile Gloves | Face Shield (if splash risk) | N/A |
| Reaction Setup / Synthesis | Lab Coat, Chemical Goggles, Nitrile Gloves | Face Shield, Chemical Resistant Apron | Consider Butyl or thicker Nitrile Gloves |
| Spill Cleanup | Lab Coat, Chemical Goggles, Nitrile Gloves | Face Shield, Half-Mask Respirator with P100 filters, Double Gloves | Full-face Respirator, Chemical Resistant Suit/Booties (for large spills) |
Section 5: Visualization of Safety Workflow
This decision tree illustrates the logical process for selecting appropriate respiratory protection when handling powdered this compound.
Caption: Decision tree for selecting respiratory PPE.
Conclusion
The safe handling of this compound is achieved not by a single piece of equipment, but by a holistic safety culture rooted in risk assessment, procedural diligence, and a thorough understanding of the material's hazards. By internalizing the principles outlined in this guide—from selecting the right gloves to following the correct disposal protocols—you build a self-validating system of safety that protects you, your research, and your colleagues. Always prioritize safety; your work depends on it.
References
- Vertex AI Search. 4 - SAFETY DATA SHEET.
- Vertex AI Search. 3 - SAFETY DATA SHEET.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- UAH. Laboratory Personal Protective Equipment.
- Benchchem. Personal protective equipment for handling Capraminopropionic acid.
- Ossila. (2023, November 9). SAFETY DATA SHEET.
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET.
- Synquest Labs. 4-Fluoro-3-hydroxybenzoic acid.
- Chemical Safety. Personal Protective Equipment.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Fisher Scientific. SAFETY DATA SHEET.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Ossila. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
- ChemicalBook. 3-(Trifluoromethyl)benzoic acid - Safety Data Sheet.
- Kerbl. Chemical resistant gloves.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
- SAS Safety Corp. This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the.
- Australia Pacific LNG. (2016, May 26). 4-(Trifluoromethyl)benzoic acid.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
Sources
- 1. ossila.com [ossila.com]
- 2. 3-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aplng.com.au [aplng.com.au]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. uah.edu [uah.edu]
- 12. leelinework.com [leelinework.com]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
